5-(p-Methylphenyl)-5-phenylhydantoin
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32105. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Imidazolidines - Hydantoins - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(4-methylphenyl)-5-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-7-9-13(10-8-11)16(12-5-3-2-4-6-12)14(19)17-15(20)18-16/h2-10H,1H3,(H2,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAPSGQWYNPWCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701023654 | |
| Record name | 5-(4-Methylphenyl)-5-phenylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701023654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51169-17-6 | |
| Record name | 5-(4′-Methylphenyl)-5-phenylhydantoin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51169-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-p-Methylphenyl-5-phenylhydantoin | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051169176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(p-Methylphenyl)-5-phenylhydantoin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32105 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 5-(4-Methylphenyl)-5-phenylimidazolidine-2,4-dione | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-methylphenyl)-5-phenylimidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.827 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 5-(P-METHYLPHENYL)-5-PHENYLHYDANTOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WSX411Z31 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(p-Methylphenyl)-5-phenylhydantoin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-(p-Methylphenyl)-5-phenylhydantoin, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. This document details the prevalent synthetic methodology, experimental protocols, and relevant chemical data.
Introduction
This compound, also known as 5-phenyl-5-(p-tolyl)hydantoin, belongs to the hydantoin (B18101) class of heterocyclic compounds. Hydantoin and its derivatives are of significant interest in the pharmaceutical industry due to their diverse biological activities, which include anticonvulsant, antiarrhythmic, and antitumor properties. The structural motif of 5,5-disubstituted hydantoins is a key feature in several marketed drugs. This guide focuses on the chemical synthesis of the title compound, providing a robust foundation for its preparation and further investigation.
Synthetic Pathway: The Bucherer-Bergs Reaction
The most common and efficient method for the synthesis of 5,5-disubstituted hydantoins, including this compound, is the Bucherer-Bergs reaction.[1][2][3] This one-pot, multicomponent reaction involves the treatment of a ketone with an alkali metal cyanide (such as potassium or sodium cyanide) and ammonium (B1175870) carbonate.[4] For the synthesis of the target molecule, the readily available starting material is 4-methylbenzophenone (B132839).
The reaction proceeds through the initial formation of an aminonitrile intermediate from the ketone, ammonia (B1221849) (from ammonium carbonate), and cyanide. This intermediate then undergoes cyclization upon reaction with carbon dioxide (also from ammonium carbonate) to yield the hydantoin product.[4]
Caption: General reaction scheme for the Bucherer-Bergs synthesis.
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound, adapted from established protocols for the Bucherer-Bergs synthesis of 5,5-diarylhydantoins.[1][4]
Materials:
-
4-Methylbenzophenone
-
Potassium Cyanide (KCN)
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Ethanol (B145695) (95%)
-
Water (distilled or deionized)
-
Concentrated Hydrochloric Acid (HCl)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Beakers
-
Buchner funnel and filter flask
-
pH paper or pH meter
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methylbenzophenone, potassium cyanide, and ammonium carbonate. A typical molar ratio of ketone to potassium cyanide to ammonium carbonate is 1:2:2.[4] For example, for 10 mmol of 4-methylbenzophenone (1.96 g), use 20 mmol of potassium cyanide (1.30 g) and 20 mmol of ammonium carbonate (1.92 g).
-
Solvent Addition: Add a 1:1 mixture of ethanol and water to the flask. The solvent volume should be sufficient to ensure good stirring of the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 80-100 °C) with vigorous stirring.[4] The reaction is typically carried out for several hours. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Precipitation: Carefully acidify the reaction mixture with concentrated hydrochloric acid under a fume hood. The acidification should be done slowly and with cooling, as it may be exothermic. The target hydantoin product is insoluble in acidic solution and will precipitate out. Check the pH to ensure it is acidic.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold water to remove any remaining inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the pure this compound.[4]
-
Drying: Dry the purified product in a vacuum oven.
Caption: Step-by-step experimental workflow for the synthesis.
Data Presentation
This section summarizes the key quantitative data for the synthesis and characterization of this compound.
| Parameter | Value | Reference(s) |
| Starting Material | 4-Methylbenzophenone | N/A |
| Molecular Formula | C₁₆H₁₄N₂O₂ | N/A |
| Molecular Weight | 266.30 g/mol | N/A |
| Reaction Type | Bucherer-Bergs Reaction | [1][2] |
| Typical Yield | 66% | |
| Melting Point | 225-226 °C | |
| Appearance | White to off-white solid | N/A |
| ¹H NMR (DMSO-d₆) | δ (ppm): 2.25 (s, 3H, CH₃), 7.10-7.45 (m, 9H, Ar-H), 8.65 (s, 1H, NH), 10.85 (s, 1H, NH) | |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 20.6, 68.1, 126.3, 127.8, 128.2, 128.8, 136.9, 137.9, 141.1, 155.8, 174.9 |
Safety Considerations
-
Potassium Cyanide: Potassium cyanide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Have a cyanide antidote kit readily available and be familiar with its use.
-
Acidification: The acidification step with concentrated hydrochloric acid should be performed slowly and with cooling to control the exothermic reaction and the evolution of hydrogen cyanide gas. This step must be carried out in a fume hood.
-
General Precautions: Standard laboratory safety practices should be followed throughout the experiment.
Conclusion
The Bucherer-Bergs reaction provides a reliable and straightforward method for the synthesis of this compound from 4-methylbenzophenone. The procedure is well-established and can be performed in a standard laboratory setting with appropriate safety precautions. The information provided in this guide serves as a comprehensive resource for researchers and scientists interested in the preparation and study of this and related hydantoin compounds for potential applications in drug discovery and development.
References
An In-depth Technical Guide to 5-(p-Methylphenyl)-5-phenylhydantoin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, spectral data, synthesis protocols, and known applications of 5-(p-Methylphenyl)-5-phenylhydantoin. This compound, a derivative of hydantoin (B18101), is significant as an impurity of the anticonvulsant drug Phenytoin (B1677684) (Phenytoin Impurity F) and serves as a crucial internal standard in analytical chemistry for the quantitative determination of antiepileptic drugs.[1][2] This document consolidates key data to support research, drug development, and analytical applications involving this molecule.
Chemical and Physical Properties
This compound, also known by its synonyms 5-(4-Methylphenyl)-5-phenylimidazolidine-2,4-dione and 5-Phenyl-5-(p-tolyl)hydantoin, is a heterocyclic aromatic compound.[1][3] Its core structure is an imidazolidine-2,4-dione ring substituted at the 5-position with both a phenyl group and a p-tolyl (4-methylphenyl) group.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 5-(4-methylphenyl)-5-phenylimidazolidine-2,4-dione | [2][5] |
| Synonyms | Phenytoin Imp. F (EP), MPPH, NSC 32105 | [1][3] |
| CAS Number | 51169-17-6 | [1][3][6] |
| Molecular Formula | C₁₆H₁₄N₂O₂ | [1][3][6] |
| Molecular Weight | 266.29 g/mol | [1][3] |
| Appearance | Powder | [1] |
| Melting Point | 225-226 °C | [1][6] |
| Boiling Point | 409.5°C (rough estimate) | [6] |
| Solubility | Soluble (50 mg/mL) in DMF:HCl (2:1) | [1] |
| pKa (Predicted) | 8.33 ± 0.10 | [6] |
| LogP | 2.73560 | [6] |
| XLogP3 | 2.8 | [6] |
| Hydrogen Bond Donor Count | 2 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
| Density | 1.227 g/cm³ | [6] |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Available data includes Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Table 2: Summary of Spectral Data
| Technique | Solvent/Method | Key Observations | Source |
| ¹H NMR | DMSO-d₆ | Signals corresponding to the methyl protons of the tolyl group, aromatic protons of both phenyl and tolyl rings, and the N-H protons of the hydantoin ring are expected. | [7] |
| Mass Spectrometry | GC-MS | The mass spectrum shows a molecular ion peak corresponding to its molecular weight. | [8] |
| Infrared (IR) | Characteristic absorption bands for N-H stretching, C=O stretching (from the hydantoin ring), and aromatic C-H stretching are observed. | [9] |
Experimental Protocols
Synthesis of 5,5-Disubstituted Hydantoins (Bucherer-Bergs Reaction)
The Bucherer-Bergs reaction is a classic and versatile method for synthesizing 5,5-disubstituted hydantoins from a ketone, potassium cyanide, and ammonium (B1175870) carbonate. While a specific protocol for this compound is not detailed in the provided results, a general procedure can be adapted.
Reactants:
-
4-Methylbenzophenone (the corresponding ketone)
-
Potassium Cyanide (KCN)
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Solvent (e.g., Ethanol (B145695)/Water mixture)
Methodology:
-
A mixture of the ketone, potassium cyanide, and ammonium carbonate is prepared in a suitable solvent, typically an aqueous ethanol solution.
-
The mixture is heated under reflux in a sealed vessel for several hours. The reaction involves the initial formation of a cyanohydrin from the ketone, followed by reaction with ammonia (B1221849) and subsequent cyclization and rearrangement to form the hydantoin ring.
-
After the reaction is complete, the mixture is cooled.
-
Acidification of the reaction mixture with a mineral acid (e.g., HCl) causes the precipitation of the crude 5,5-disubstituted hydantoin.[10]
-
The precipitate is collected by filtration, washed with water, and then purified, typically by recrystallization from a suitable solvent like ethanol.[9]
Analytical Method: Use as an Internal Standard
This compound is utilized as an internal standard for the quantitative analysis of phenytoin in biological samples by Gas Chromatography-Mass Spectrometry (GC-MS).[1]
Methodology:
-
Sample Preparation: A known concentration of this compound (the internal standard) is added to the biological samples (e.g., blood, saliva, or brain microdialysate) containing the analyte (phenytoin).
-
Extraction: The analyte and the internal standard are extracted from the biological matrix using a suitable solvent extraction method.
-
Derivatization: The extracted compounds may be derivatized to improve their volatility and chromatographic properties for GC analysis.
-
GC-MS Analysis: The prepared sample is injected into the GC-MS system. The compounds are separated on the gas chromatography column and detected by the mass spectrometer.
-
Quantification: The concentration of phenytoin in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of both compounds.
Applications and Biological Relevance
The primary applications of this compound stem from its structural similarity to phenytoin.
-
Analytical Internal Standard: Its most prominent use is as an internal standard in chromatography-based methods (GC-MS) for the precise quantification of phenytoin in clinical and forensic toxicology.[1] Its similar chemical structure and extraction properties to phenytoin ensure reliable and accurate measurements.
-
Chemical Synthesis: It serves as a reactant for the synthesis of other specialized compounds, such as N-chlorohydantoins.[6]
-
Research Applications: It has been described as an "antibody agent," suggesting potential use in immunological studies, though further details are sparse.[3][6] It was also used in tests to determine the chromatographic properties of C8- or C18-bonded phases for toxicological screening.[1]
-
Human Exposome: The compound has been detected in human blood, indicating that it is part of the human exposome.[4] As it is not a naturally occurring metabolite, its presence is due to exposure to the compound itself or its parent compounds like phenytoin.[4]
Safety and Handling
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.
-
GHS Pictograms: Health hazard, Exclamation mark.[1]
-
Signal Word: Warning.[1]
-
Hazard Statements:
-
Precautionary Statements:
-
Personal Protective Equipment (PPE): Appropriate PPE, including eye shields, gloves, and a type P3 (EN 143) respirator or N95 dust mask, should be worn when handling this compound to minimize exposure.[1]
Conclusion
This compound is a well-characterized compound with significant, albeit niche, applications in the fields of analytical and synthetic chemistry. Its role as an internal standard is vital for the accurate therapeutic monitoring and toxicological assessment of phenytoin. The data and protocols summarized in this guide offer a foundational resource for professionals engaged in research and development involving this and related hydantoin structures. Due diligence in handling is required due to its potential health hazards.
References
- 1. This compound = 99 51169-17-6 [sigmaaldrich.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0246896) [hmdb.ca]
- 5. This compound, (R)- | C16H14N2O2 | CID 682083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5,5-Diphenylhydantoin | 57-41-0 [chemicalbook.com]
Technical Guide: 5-(p-Methylphenyl)-5-phenylhydantoin (CAS: 51169-17-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(p-Methylphenyl)-5-phenylhydantoin, also known as 5-(4-Methylphenyl)-5-phenylimidazolidine-2,4-dione, is a heterocyclic organic compound belonging to the hydantoin (B18101) class. It is structurally related to the widely used anticonvulsant drug, Phenytoin (B1677684). This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical applications, and safety information. This document is intended to serve as a valuable resource for professionals in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and analytical method development.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 51169-17-6 | [1][2] |
| Molecular Formula | C₁₆H₁₄N₂O₂ | [1][3][4] |
| Molecular Weight | 266.29 g/mol | [1][4] |
| Appearance | White to Off-White Solid/Powder | |
| Melting Point | 225-226 °C | [2] |
| Solubility | Soluble in DMF:HCl (2:1) at 50 mg/mL | |
| InChI | InChI=1S/C16H14N2O2/c1-11-7-9-13(10-8-11)16(12-5-3-2-4-6-12)14(19)17-15(20)18-16/h2-10H,1H3,(H2,17,18,19,20) | [3][4] |
| SMILES | Cc1ccc(cc1)C2(NC(=O)NC2=O)c3ccccc3 | [3][4] |
Synthesis
The primary method for the synthesis of 5,5-disubstituted hydantoins, including this compound, is the Bucherer-Bergs reaction.[5][6][7] This multicomponent reaction offers a direct and efficient route to these heterocyclic compounds.
General Bucherer-Bergs Synthesis of 5,5-Disubstituted Hydantoins
The Bucherer-Bergs reaction involves the treatment of a ketone or an aldehyde with an alkali metal cyanide (such as potassium or sodium cyanide) and ammonium (B1175870) carbonate.[7] The reaction proceeds through the formation of an aminonitrile intermediate, which then undergoes cyclization to yield the hydantoin ring.[7]
A general workflow for the Bucherer-Bergs synthesis is depicted in the following diagram:
Caption: Generalized workflow of the Bucherer-Bergs reaction.
Putative Synthesis of this compound
The proposed reaction is as follows:
Caption: Proposed synthesis of this compound.
Analytical Applications
A significant application of this compound is its use as an internal standard in the quantitative analysis of phenytoin in biological matrices by gas chromatography-mass spectrometry (GC-MS).[8][9] Its structural similarity to phenytoin makes it an ideal internal standard, as it behaves similarly during sample preparation and analysis, thus improving the accuracy and precision of the method.[8]
Experimental Protocol: GC-MS Analysis of Phenytoin using this compound as an Internal Standard
The following protocol is a detailed methodology for the quantification of phenytoin in human brain microdialysate, saliva, and blood samples.[8]
4.1.1. Materials and Reagents
-
Phenytoin standard
-
This compound (Internal Standard)
-
Methanol
-
Acetone
-
Citric buffer
-
0.01 M Acetic acid
-
Trimethylsulfonium (B1222738) hydroxide (B78521) (derivatizing agent)
-
Solid-phase extraction (SPE) columns (nonpolar C8-SCX)
-
Nitrogen gas
-
GC-MS system
4.1.2. Sample Preparation and Extraction
-
To 1 mL of calibrators and quality control samples, or 0.5 mL of patient samples, add a known concentration of the internal standard, this compound.
-
Apply the samples to the SPE columns.
-
Wash the SPE columns sequentially with 1 mL of citric buffer and 1 mL of 0.01 M acetic acid.
-
Dry the columns under vacuum (approximately 0.5 bar) for 5 minutes.
-
Elute phenytoin and the internal standard with 2 x 1 mL of acetone.
-
Dry the columns again under vacuum for 1 minute.
-
Transfer the eluate to a 2 mL vial and evaporate to dryness under a stream of nitrogen at 50°C.
4.1.3. Derivatization
-
Reconstitute the dried extract with trimethylsulfonium hydroxide to derivatize the analytes.
4.1.4. GC-MS Analysis
-
Inject the derivatized sample into the GC-MS system.
-
The mass spectrometer is operated in scan mode for the identification and quantification of phenytoin, using specific ion fragments for confirmation.
The workflow for this analytical method is illustrated below:
Caption: Workflow for GC-MS analysis of Phenytoin.
Biological and Toxicological Information
Currently, there is a lack of specific studies on the biological activity, such as anticonvulsant properties, or the detailed toxicology of this compound. It is primarily recognized as an impurity of the drug Phenytoin.[3][10] As a structural analog of Phenytoin, it may warrant further investigation into its pharmacological and toxicological profile.
Safety and Handling
Based on available safety data sheets, this compound should be handled with care. The following table summarizes the key safety information.
Table 2: Safety Information
| Category | Information | Reference(s) |
| Hazard Statements | H302 (Harmful if swallowed), H351 (Suspected of causing cancer), H361 (Suspected of damaging fertility or the unborn child) | |
| Precautionary Statements | P201, P301 + P312 + P330, P308 + P313 | |
| Personal Protective Equipment (PPE) | Dust mask (type N95), Eyeshields, Gloves | |
| Storage | Store in a cool, dry place. | [2] |
Conclusion
This compound is a well-characterized chemical compound with established physicochemical properties. While a detailed, specific synthesis protocol is not widely published, the Bucherer-Bergs reaction provides a reliable general method for its preparation. Its primary and most valuable application to date is as an internal standard for the accurate quantification of phenytoin in various biological samples using GC-MS. Further research into its potential biological activities and toxicological profile may be warranted given its structural similarity to phenytoin. This guide provides essential technical information to support researchers and drug development professionals in their work with this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound|lookchem [lookchem.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bucherer-Bergs Hydantoin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Determination of 5-(p-hydroxyphenyl)-5-phenylhydantoin and studies relating to the disposition of phenytoin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound [drugfuture.com]
The Multifaceted Biological Activities of 5-Phenylhydantoin Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-phenylhydantoin (B13835) scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. This technical guide provides an in-depth exploration of the diverse pharmacological effects of 5-phenylhydantoin derivatives, with a focus on their anticonvulsant, antimicrobial, and anticancer properties. This document summarizes key quantitative data, details experimental protocols for cited studies, and visualizes the underlying signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.
Anticonvulsant Activity: A Legacy of Neuronal Inhibition
The most well-established therapeutic application of 5-phenylhydantoin compounds is in the management of epilepsy. Phenytoin (5,5-diphenylhydantoin), a prototypical member of this class, has been a mainstay in anticonvulsant therapy for decades.[1][2] The primary mechanism of action for many anticonvulsant hydantoins involves the modulation of voltage-gated sodium channels in neurons. By blocking these channels, they limit the repetitive firing of action potentials, thereby preventing the spread of seizure activity.[1]
Quantitative Anticonvulsant Activity Data
The anticonvulsant efficacy of various 5-phenylhydantoin derivatives has been extensively evaluated in preclinical models, primarily the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures.
| Compound | Animal Model | Test | Dose/Concentration | Activity | Reference |
| Phenytoin | Mice/Rats | MES | - | Effective against tonic-clonic seizures | [1][2] |
| 1-Benzenesulfonyl-5,5-diphenylhydantoin | - | MES | - | Comparable to Phenytoin | [1] |
| 1,3-bis(methoxymethyl)-5,5-diphenyl-hydantoin | - | MES | - | Good activity | [1][3] |
| 3-Acetoxymethyl-5-ethyl-5-phenylhydantoin | - | MES | - | Good activity | [1][3] |
| 3-Methoxymethyl-5-ethyl-5-phenylhydantoin | - | MES & PTZ | - | Effective against both | [1][3] |
| 5-(4-Fluorophenyl)-5-phenylhydantoin | - | MES | - | Active | [1] |
| 5-(3-fluorophenyl)-5-phenylhydantoin | - | MES | - | Active | [1] |
| 5,5-bis(4-fluorophenyl)hydantoin | - | MES | - | Active | [1] |
| Phenylmethylenehydantoin (PMH) 14 | Mice | MES | ED₅₀ = 28 ± 2 mg/kg | Highly active | [4] |
| Phenylmethylenehydantoin (PMH) 12 | Mice | MES | ED₅₀ = 39 ± 4 mg/kg | Highly active | [4] |
| SB2-Ph (Schiff Base Derivative) | Mice | MES | ED₅₀ = 8.29 mg/kg | Highly potent | [2] |
Experimental Protocols
Maximal Electroshock (MES) Seizure Test: This test is a standard preclinical model for evaluating potential anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Animal Model: Male ICR mice are commonly used.[5]
-
Drug Administration: The test compounds are typically administered intraperitoneally (i.p.) at various doses.[2]
-
Procedure: A short electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal or auricular electrodes to induce a seizure.
-
Endpoint: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded as a measure of anticonvulsant activity.[2][4]
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test: This assay is used to identify compounds that may be effective against absence seizures.
-
Animal Model: Male mice are frequently used.
-
Procedure: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is administered subcutaneously.
-
Endpoint: The ability of the test compound to prevent or delay the onset of clonic seizures for a specified period (e.g., 30 minutes) is observed.[1][3]
Signaling Pathway
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. mdpi.com [mdpi.com]
- 3. Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
5-(p-Methylphenyl)-5-phenylhydantoin molecular weight and formula
An In-depth Technical Guide to 5-(p-Methylphenyl)-5-phenylhydantoin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, also known as 5-Phenyl-5-(p-tolyl)hydantoin or MPPH. The document details its physicochemical properties, outlines a standard synthesis protocol, and describes its application in analytical methodologies. This information is intended to support research and development activities involving this compound.
Physicochemical and Structural Data
This compound is a derivative of hydantoin (B18101), a heterocyclic organic compound. It is structurally related to the anticonvulsant drug Phenytoin (B1677684) and is often utilized as an internal standard in analytical procedures for quantifying Phenytoin and its metabolites.[1][2]
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₄N₂O₂ | [3][4][5] |
| Molecular Weight | 266.29 g/mol | [3][5] |
| Exact Mass | 266.105527694 Da | [4] |
| CAS Number | 51169-17-6 | [3][4][5] |
| Melting Point | 225-226 °C | [4] |
| Appearance | Powder | |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Rotatable Bond Count | 2 | [4] |
| Complexity | 395 | [4] |
Experimental Protocols
Synthesis via Bucherer-Berg Reaction
The synthesis of 5,5-disubstituted hydantoins like this compound is commonly achieved through the Bucherer-Berg reaction. This one-pot, multicomponent reaction involves a ketone, ammonium (B1175870) carbonate, and a cyanide source.
Objective: To synthesize this compound from 4-methylbenzophenone (B132839).
Materials:
-
4-Methylbenzophenone (ketone precursor)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Ethanol (B145695) (solvent)
-
Water (solvent)
-
Hydrochloric acid (HCl) for acidification
-
Reaction vessel suitable for heating under reflux
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 4-methylbenzophenone in a 1:1 mixture of ethanol and water.
-
Addition of Reagents: To this solution, add ammonium carbonate and sodium cyanide. The typical molar ratio is 1 equivalent of the ketone to 1.5-3 equivalents of both ammonium carbonate and cyanide.
-
Heating: Heat the mixture at a temperature between 60°C and 100°C. The reaction is typically stirred for several hours (e.g., 24 hours) to ensure completion. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature.
-
Acidification: Carefully acidify the reaction mixture with concentrated hydrochloric acid under a fume hood. This step protonates the hydantoin salt, causing it to precipitate. The pH is typically adjusted to around 6-6.5.
-
Precipitation and Filtration: Cool the acidified mixture further in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with cold water to remove inorganic salts. The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Analytical Methodology: Internal Standard for GC-MS
This compound (MPPH) is frequently employed as an internal standard for the quantitative analysis of the antiepileptic drug phenytoin and its primary metabolite, 5-(p-hydroxyphenyl)-5-phenylhydantoin (HPPH), in biological matrices.[1][2] Its structural similarity and distinct mass ensure reliable quantification.
Objective: To quantify phenytoin in a biological sample (e.g., plasma, saliva) using Gas Chromatography-Mass Spectrometry (GC-MS) with MPPH as an internal standard.
Materials and Equipment:
-
Biological sample (e.g., plasma)
-
This compound (Internal Standard)
-
Extraction solvent (e.g., ethyl acetate)
-
Derivatizing agent (e.g., a methylating agent for on-column methylation)
-
GC-MS system with a suitable capillary column
Procedure:
-
Sample Preparation: To a known volume of the biological sample, add a precise amount of the internal standard (MPPH) solution.
-
Liquid-Liquid Extraction: Extract the analytes (phenytoin and MPPH) from the matrix using an appropriate organic solvent. This may involve pH adjustment to optimize the extraction efficiency.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of a suitable solvent.
-
Derivatization (if necessary): For GC analysis of hydantoins, derivatization is often required to increase volatility and improve chromatographic peak shape. A common method is on-column methylation.
-
GC-MS Analysis: Inject the prepared sample into the GC-MS system. The gas chromatograph separates the components, which are then detected by the mass spectrometer.
-
Quantification: Monitor specific ions for both phenytoin and the internal standard (MPPH). The concentration of phenytoin in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of phenytoin.
This technical guide provides essential data and protocols for scientists and researchers working with this compound. The information on its synthesis and analytical applications highlights its importance as a research chemical and an indispensable tool in clinical and forensic toxicology.
References
- 1. Determination of 5-(p-hydroxyphenyl)-5-phenylhydantoin and studies relating to the disposition of phenytoin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound = 99 51169-17-6 [sigmaaldrich.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. lookchem.com [lookchem.com]
- 5. scbt.com [scbt.com]
A Technical Guide to Substituted Hydantoins: Synthesis, Biological Activities, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted hydantoins are a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4][5] This technical guide provides a comprehensive review of the synthesis, biological evaluation, and therapeutic applications of substituted hydantoins. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visual representations of key chemical and biological processes. The information presented herein is intended to facilitate the design and development of novel hydantoin-based therapeutic agents.
Introduction
Hydantoin (B18101), a core heterocyclic scaffold, is a key structural component in numerous biologically active compounds.[6][7][8] First isolated in 1861 by Adolf von Baeyer, this versatile molecule and its derivatives have been explored for a wide range of therapeutic applications.[9] The hydantoin ring system features two nitrogen atoms and two carbonyl groups, providing ample opportunities for chemical modification and the introduction of diverse substituents.[5] These structural modifications play a crucial role in modulating the biological activity of hydantoin derivatives, leading to compounds with a broad spectrum of pharmacological effects, including anticonvulsant, anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5]
This guide will delve into the synthetic methodologies for preparing substituted hydantoins, detail their significant biological activities with a focus on quantitative data, and provide insights into their mechanisms of action through signaling pathway diagrams.
Synthesis of Substituted Hydantoins
The synthesis of the hydantoin scaffold and its derivatives can be achieved through several key methodologies. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a cornerstone in hydantoin synthesis, offering a straightforward method for the preparation of 5-substituted and 5,5-disubstituted hydantoins.[1][10] This multicomponent reaction typically involves the treatment of a ketone or aldehyde with an alkali metal cyanide (e.g., potassium cyanide) and ammonium (B1175870) carbonate.[1][11]
Logical Workflow for the Bucherer-Bergs Reaction:
Caption: A logical workflow of the Bucherer-Bergs reaction for hydantoin synthesis.
Detailed Experimental Protocol (General):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the carbonyl compound (1 equivalent) in a suitable solvent, such as aqueous ethanol (B145695).
-
Addition of Reagents: Add potassium cyanide (or sodium cyanide) and ammonium carbonate to the solution.
-
Reaction Conditions: Heat the reaction mixture, typically at temperatures ranging from 60-70°C, and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the hydantoin product.
-
Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol or water) to afford the pure substituted hydantoin.
Urech Hydantoin Synthesis
The Urech hydantoin synthesis provides a route to 5-substituted hydantoins starting from α-amino acids.[9][11][12] This method involves the reaction of an amino acid with potassium cyanate, followed by acid-catalyzed cyclization.[12]
Experimental Workflow for Urech Hydantoin Synthesis:
Caption: A two-step experimental workflow for the Urech hydantoin synthesis.
Detailed Experimental Protocol (General):
-
Ureido Acid Formation: Dissolve the α-amino acid in water and add an aqueous solution of potassium cyanate. Heat the mixture to facilitate the formation of the ureido acid intermediate.
-
Cyclization: After the formation of the ureido acid, add a mineral acid (e.g., concentrated hydrochloric acid) to the reaction mixture.
-
Heating and Isolation: Heat the acidified solution to induce cyclization. The hydantoin product often precipitates upon cooling.
-
Purification: Collect the product by filtration, wash with water, and recrystallize to obtain the pure 5-substituted hydantoin.
Biological Activities of Substituted Hydantoins
Substituted hydantoins exhibit a remarkable range of biological activities, making them attractive scaffolds for drug discovery.
Anticonvulsant Activity
Hydantoin derivatives are well-established as anticonvulsant agents, with phenytoin (B1677684) being a prominent example used in the treatment of epilepsy.[2][9][13][14][15][16] These compounds often exert their effects by modulating voltage-gated sodium channels in neurons, which inhibits the spread of seizure activity.[17]
Signaling Pathway of Hydantoin Anticonvulsants:
Caption: The mechanism of action of hydantoin anticonvulsants on sodium channels.
Table 1: Anticonvulsant Activity of Selected Hydantoin Derivatives
| Compound | Test Model | ED50 (mg/kg) | Reference |
| Phenytoin | Maximal Electroshock (MES) | 9.5 | [13] |
| Mephenytoin | Maximal Electroshock (MES) | 15 | [2] |
| Ethotoin | Maximal Electroshock (MES) | 35 | [14] |
| N-acetyl-D,L-alanine benzylamide | Maximal Electroshock (MES) | Potent | [18] |
| 4-methyl-1-(phenylmethyl)-1,3-dihydro-2H-imidazol-2-one | Maximal Electroshock (MES) | Active | [18] |
Anticancer Activity
Recent research has highlighted the potential of hydantoin derivatives as anticancer agents.[3][4][19][20] Their mechanisms of action are diverse and can include the inhibition of enzymes crucial for cancer cell proliferation and survival.[20] Spirohydantoin derivatives, in particular, have shown promising antiproliferative effects.[21]
Table 2: In Vitro Anticancer Activity of Selected Hydantoin Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione derivative | SW480 (Colon) | - | [21] |
| 3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione derivative | SW620 (Colon) | - | [21] |
| 3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione derivative | PC3 (Prostate) | - | [21] |
| 3-benzhydryl-5-phenyl hydantoin | HeLa (Cervical) | 21 | [22] |
| 3-benzhydryl-5-phenyl hydantoin | MCF-7 (Breast) | 20 | [22] |
Note: Specific IC50 values for the spirohydantoin derivative were not provided in the abstract.
Antimicrobial Activity
Hydantoin derivatives have also demonstrated significant antimicrobial properties against a range of pathogens.[3][4][23][24][25] Some derivatives are designed to be membrane-active, disrupting the integrity of bacterial cell membranes, a mechanism that can be effective against drug-resistant strains.[23][24][25]
Table 3: Antimicrobial Activity of Selected Hydantoin Derivatives
| Compound | Pathogen | MIC (µg/mL) | Reference |
| Nitrofurantoin | Methicillin-resistant Staphylococcus aureus (MRSA) | 12.5 | [24] |
| Hydantoin Derivative Dimer (Compound 18) | Broad-spectrum (GM) | 7.32 | [23] |
| Hydantoin cyclohexyl sulfonamide (Compound 3w) | Botrytis cinerea | EC50 = 4.80 | [26] |
| Hydantoin cyclohexyl sulfonamide (Compound 3q) | Sclerotinia sclerotiorum | EC50 = 1.44 | [26] |
| Hydantoin cyclohexyl sulfonamide (Compound 3h) | Erwinia carotovora | EC50 = 2.65 | [26] |
GM: Geometric Mean; EC50: Half-maximal effective concentration
Conclusion
Substituted hydantoins represent a privileged scaffold in medicinal chemistry, with a rich history and a promising future. The synthetic versatility of the hydantoin core allows for the generation of diverse libraries of compounds for biological screening. The broad spectrum of pharmacological activities, including anticonvulsant, anticancer, and antimicrobial effects, underscores the therapeutic potential of this class of molecules. This technical guide provides a foundational overview of the synthesis and biological importance of substituted hydantoins, aiming to inspire further research and development in this exciting field. The detailed protocols and compiled quantitative data serve as a practical resource for scientists working to unlock the full therapeutic potential of hydantoin derivatives.
References
- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. researchgate.net [researchgate.net]
- 4. The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents | The Bioscan [thebioscan.com]
- 5. Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydantoin - Wikipedia [en.wikipedia.org]
- 10. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - ProQuest [proquest.com]
- 11. Synthesis of Hydantoin & Its Derivatives | Study.com [study.com]
- 12. ikm.org.my [ikm.org.my]
- 13. pcbiochemres.com [pcbiochemres.com]
- 14. pcbiochemres.com [pcbiochemres.com]
- 15. jddtonline.info [jddtonline.info]
- 16. A Review on the Some Biological Activities of the Hydantoin Derivatives | Semantic Scholar [semanticscholar.org]
- 17. How Do Hydantoin Anticonvulsants Work? - Uses, Side Effect, Drug Names [rxlist.com]
- 18. Effect of structural modification of the hydantoin ring on anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Hydantoin derivative dimers as broad-spectrum antimicrobial agents against ESKAPE pathogens with enhanced killing rate and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Membrane-Active Hydantoin Derivatives as Antibiotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Membrane-Active Hydantoin Derivatives as Antibiotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis and biological activity of novel hydantoin cyclohexyl sulfonamide derivatives as potential antimicrobial agents in agriculture - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Era in Anticonvulsant Therapy: A Technical History of Phenylhydantoins
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of phenylhydantoins, most notably phenytoin (B1677684), represents a watershed moment in the history of pharmacology and the treatment of epilepsy. This technical guide provides a comprehensive overview of the discovery, synthesis, and early clinical evaluation of this pivotal class of compounds. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the experimental foundations that established phenylhydantoins as a cornerstone of antiepileptic therapy. This document delves into the original synthetic methodologies, the innovative screening protocols that revealed their therapeutic potential, and the quantitative data from seminal clinical studies.
Early Discoveries and Synthesis of the Hydantoin (B18101) Core
The story of phenylhydantoins begins with the synthesis of the parent hydantoin ring structure. In 1861, German chemist Adolf von Baeyer first isolated hydantoin during his research on uric acid by hydrogenating allantoin.[1] This foundational discovery laid the chemical groundwork for future derivatives.
A significant advancement came in 1873 when Friedrich Urech developed a method for synthesizing substituted hydantoins, now known as the Urech hydantoin synthesis.[2] This reaction involves the treatment of an amino acid with potassium cyanate (B1221674), followed by acidification to induce cyclization.
Experimental Protocol: Urech Hydantoin Synthesis
This protocol is a generalized representation of the Urech synthesis for producing a hydantoin from an amino acid.
Materials:
-
α-Amino acid
-
Potassium cyanate (KOCN)
-
Hydrochloric acid (HCl), concentrated
-
Water
Procedure:
-
Esterification (Optional but common in modern variations): The amino acid is first converted to its ethyl ester by refluxing with ethanol and bubbling hydrogen chloride gas through the mixture. This step protects the carboxylic acid and improves solubility.
-
Ureido Formation: The amino acid (or its ester) is dissolved in water. An aqueous solution of potassium cyanate is added, typically at a low temperature (-5°C to 0°C). The reaction mixture is stirred for several hours to form the intermediate ureido derivative (hydantoic acid).
-
Cyclization: The solution containing the hydantoic acid is acidified with concentrated hydrochloric acid and heated under reflux. This promotes the intramolecular cyclization, eliminating a molecule of water to form the hydantoin ring.
-
Isolation: Upon cooling, the hydantoin product often crystallizes out of the solution and can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent like ethanol.
The Synthesis of Phenytoin: Heinrich Biltz's Contribution
The critical step towards the development of modern phenylhydantoin anticonvulsants was the synthesis of 5,5-diphenylhydantoin, later named phenytoin. This was first achieved in 1908 by the German chemist Heinrich Biltz.[2] The Biltz synthesis involves the condensation of benzil (B1666583) (a 1,2-diketone) with urea (B33335) in the presence of a base.[3] This reaction proceeds through a mechanism analogous to the benzilic acid rearrangement.
Experimental Protocol: Biltz Synthesis of Phenytoin
The following is a representative laboratory-scale protocol for the Biltz synthesis of phenytoin.
Materials:
-
Benzil
-
Urea
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)
-
Ethanol (95% or absolute)
-
Hydrochloric acid (HCl), concentrated
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzil and urea in ethanol.
-
Base Addition: Add an aqueous solution of potassium hydroxide to the flask. The typical molar ratio of benzil:urea:KOH is approximately 1:1.5:2.
-
Reflux: Heat the mixture to reflux for at least 2 hours. The solution will typically darken.
-
Isolation of Intermediate Salt: After reflux, cool the reaction mixture to room temperature and then pour it into a beaker of cold water. A precipitate of by-products may form, which can be removed by filtration. The filtrate contains the potassium salt of phenytoin.
-
Precipitation of Phenytoin: Acidify the filtrate with concentrated hydrochloric acid until it is strongly acidic. Phenytoin will precipitate as a white solid.
-
Purification: Collect the crude phenytoin by suction filtration, wash thoroughly with cold water to remove inorganic salts, and then recrystallize from hot ethanol to obtain the pure product.
The Bucherer-Bergs Reaction: An Alternative Pathway
Another important method for synthesizing hydantoins is the Bucherer-Bergs reaction, reported by Hans Theodor Bucherer and Hermann Bergs in the late 1920s and early 1930s.[4] This multicomponent reaction combines a ketone or aldehyde, ammonium (B1175870) carbonate, and a cyanide source (like potassium or sodium cyanide) to produce a 5-substituted or 5,5-disubstituted hydantoin.[5] This method was also applied to the synthesis of phenytoin starting from benzophenone, though initial yields were reported to be low.[6]
Experimental Protocol: Bucherer-Bergs Synthesis of a Phenylhydantoin
This protocol describes the general synthesis of a 5-phenylhydantoin (B13835) from acetophenone.
Materials:
-
Acetophenone
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN)
-
Ethanol
-
Water
Procedure:
-
Reaction Mixture: In a sealed pressure vessel, combine acetophenone, potassium cyanide, and ammonium carbonate in a mixture of ethanol and water.
-
Heating: Heat the mixture, typically between 60°C and 110°C, for several hours. The pressure inside the vessel will increase.
-
Cooling and Isolation: After the reaction is complete, cool the vessel to room temperature. The hydantoin product often precipitates from the reaction mixture.
-
Purification: Collect the solid product by filtration, wash with water, and recrystallize from an appropriate solvent.
Discovery of Anticonvulsant Properties: The Putnam and Merritt Breakthrough
For nearly three decades after its initial synthesis, phenytoin (5,5-diphenylhydantoin) remained an obscure chemical compound. In the 1920s, it was re-synthesized by Arthur Dox at Parke-Davis as part of a program searching for new hypnotic drugs. However, because it lacked sedative effects, it was shelved and considered inactive.[7]
The true therapeutic potential of phenytoin was unveiled in 1936 through the systematic work of Dr. Tracy Putnam and Dr. H. Houston Merritt at Boston City Hospital.[7] At the time, the only significant treatments for epilepsy were bromides and phenobarbital (B1680315), both of which had pronounced sedative side effects. Putnam and Merritt hypothesized that anticonvulsant activity could be separated from hypnotic effects and developed an animal model to test this.[8]
Experimental Protocol: Putnam and Merritt's Anticonvulsant Screening Model
Animal Model:
-
Cats were used as the experimental animal.
Procedure:
-
Determination of Seizure Threshold: An electrical stimulus was delivered to the cat's brain via an occipital and a mouth electrode. The minimum current (in milliamperes) required to induce a convulsive seizure was determined for each animal. This baseline convulsive threshold was typically between 6 and 15 milliamperes.[8]
-
Drug Administration: A test compound was administered to the cat.
-
Post-Drug Seizure Threshold Measurement: After a set period, the seizure threshold was re-determined by applying the electrical stimulus again.
-
Efficacy Assessment: The efficacy of the compound as an anticonvulsant was quantified by the degree to which it raised the seizure threshold. A significant increase indicated anticonvulsant activity.
-
Sedation Assessment: The hypnotic effect of the drug was assessed by observing the animal's behavior (e.g., its ability to walk).
Using this model, Putnam and Merritt demonstrated that while phenobarbital tripled or quadrupled the seizure threshold, it did so at doses that caused significant sedation.[8] In contrast, phenytoin showed the "greatest anticonvulsant activity and the least hypnotic activity," proving their hypothesis and identifying the first nonsedating antiepileptic drug.[8]
Early Clinical Efficacy of Phenytoin
Following the promising results from their animal model, Merritt and Putnam initiated clinical trials of phenytoin (as its more soluble sodium salt) in patients with severe epilepsy who were refractory to existing treatments. Their findings, published in the Journal of the American Medical Association in 1938, were transformative.[9]
Quantitative Data from Merritt and Putnam's 1938 Clinical Study
The study included 142 patients who had been treated for two to eleven months. The results demonstrated remarkable efficacy, particularly for grand mal and psychic equivalent seizures.
| Seizure Type | Completely Relieved | Frequency Greatly Decreased | Total Improved |
| Grand Mal | 58% | 27% | 85% |
| Petit Mal | 35% | 49% | 84% |
| Psychic Equivalent | 67% | 33% | 100% |
Data sourced from Merritt and Putnam's 1938 publication in JAMA.[9]
The study also noted that side effects, such as dizziness, ataxia, and tremors, occurred in approximately 15% of patients, and a toxic dermatitis was observed in 5% of cases.[9] Despite these adverse effects, the dramatic improvement in seizure control for a previously intractable patient population was a major therapeutic advance.
Mechanism of Action: Stabilizing the Inactive State of Sodium Channels
The primary mechanism of action of phenytoin, elucidated through decades of subsequent research, is the modulation of voltage-gated sodium channels in neurons.[10] Phenytoin exhibits a use-dependent and voltage-dependent blockade of these channels.
During the high-frequency neuronal firing that characterizes an epileptic seizure, phenytoin preferentially binds to the sodium channels in their inactive state.[10][11] This binding stabilizes the channel in this non-conducting conformation, prolonging the refractory period and preventing the neuron from firing another action potential too quickly.[10] This selective inhibition of high-frequency firing allows phenytoin to suppress seizure activity while having minimal effect on normal, lower-frequency neuronal transmission, which explains its lack of sedative properties.
Conclusion
The journey of phenylhydantoins from an obscure laboratory chemical to a first-line antiepileptic therapy is a landmark in the history of drug discovery. The initial syntheses by pioneers like Biltz provided the chemical entity, but it was the innovative and systematic screening methodology of Putnam and Merritt that unlocked its therapeutic potential. Their work not only introduced phenytoin, the first nonsedating anticonvulsant, but also established a new paradigm for drug development: the use of animal models to identify compounds with specific pharmacological actions before human trials. The principles and discoveries outlined in this guide continue to influence the search for novel and more effective treatments for neurological disorders today.
References
- 1. mdpi.com [mdpi.com]
- 2. Urech-Hydantoinsynthese – Wikipedia [de.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Bucherer-Bergs Hydantoin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity [mdpi.com]
- 6. A randomized, double-blind study of phenytoin for the prevention of post-traumatic seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. ilae.org [ilae.org]
- 9. Landmark article Sept 17, 1938: Sodium diphenyl hydantoinate in the treatment of convulsive disorders. By H. Houston Merritt and Tracy J. Putnam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 5-(p-Methylphenyl)-5-phenylhydantoin: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 5-(p-Methylphenyl)-5-phenylhydantoin, a compound often utilized as an internal standard in the quantitative analysis of phenytoin (B1677684) and its derivatives by GC-MS.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data, experimental protocols, and logical workflows for its characterization.
Physicochemical Properties
Basic physicochemical data for this compound is summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄N₂O₂ | [2][3] |
| Molecular Weight | 266.29 g/mol | [2] |
| Melting Point | 225-226 °C | [3] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMF:HCl (2:1) | |
| CAS Number | 51169-17-6 |
Spectroscopic Data
The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound.
Table 1: ¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.5 | Singlet | 1H | N-H |
| ~8.5 | Singlet | 1H | N-H |
| 7.2 - 7.5 | Multiplet | 9H | Aromatic protons |
| 2.3 | Singlet | 3H | -CH₃ |
Table 2: ¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~175 | C=O (C4) |
| ~156 | C=O (C2) |
| ~140 | Aromatic C |
| ~138 | Aromatic C |
| ~129 | Aromatic C-H |
| ~128 | Aromatic C-H |
| ~127 | Aromatic C-H |
| ~70 | Quaternary C (C5) |
| ~21 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are presented below.
Table 3: FTIR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3400 | Strong, Broad | N-H stretching |
| 3000-3100 | Medium | Aromatic C-H stretching |
| 2900-3000 | Weak | Aliphatic C-H stretching |
| 1710-1780 | Strong | C=O stretching (Hydantoin ring) |
| 1600-1650 | Medium | C=C stretching (Aromatic) |
| 1400-1500 | Medium | C-N stretching |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The expected major fragments for this compound are listed below.
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 266 | High | [M]⁺ (Molecular ion) |
| 193 | Medium | [M - C₆H₅NCO]⁺ |
| 119 | High | [C₈H₇O]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
| 77 | Medium | [C₆H₅]⁺ |
Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are crucial for reproducibility. The following are generalized protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Instrumentation : A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.
-
¹H NMR Acquisition :
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Acquisition :
-
Number of scans: 1024-4096
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 200 ppm
-
-
Data Processing : The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or TMS.
IR Spectroscopy
-
Instrumentation : A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation : A small amount of the solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet.
-
Acquisition :
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
Data Processing : The spectrum is baseline-corrected and the peaks are identified and assigned to their corresponding functional group vibrations.
Mass Spectrometry
-
Instrumentation : A mass spectrometer coupled with a gas chromatograph (GC-MS) or a direct infusion source.
-
GC-MS Protocol :
-
GC Conditions :
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Injector temperature: 250 °C.
-
Oven temperature program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate.
-
-
MS Conditions :
-
Ionization mode: Electron Impact (EI) at 70 eV.
-
Mass range: 50-500 amu.
-
Source temperature: 230 °C.
-
-
-
Data Processing : The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions.
Workflow Visualization
The following diagrams illustrate the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Synthetic workflow for this compound.
Caption: Spectroscopic characterization workflow.
References
Structural Characterization of 5-(p-Methylphenyl)-5-phenylhydantoin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural characterization of 5-(p-Methylphenyl)-5-phenylhydantoin, also known as 5-(4-methylphenyl)-5-phenylimidazolidine-2,4-dione. This document details the physicochemical properties, spectroscopic data, and a proposed synthetic method for this compound.
Physicochemical Properties
This compound is a heterocyclic organic compound belonging to the hydantoin (B18101) class.[1] It is structurally related to the anticonvulsant drug phenytoin. The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₄N₂O₂ | [2][3][4] |
| Molecular Weight | 266.29 g/mol | [2] |
| CAS Number | 51169-17-6 | [2] |
| Melting Point | 225-226 °C | |
| Appearance | Powder | |
| Solubility | Soluble in a 2:1 mixture of DMF and HCl (50 mg/mL) |
Crystallographic Data
As of the latest literature review, a complete single-crystal X-ray diffraction analysis for this compound has not been publicly reported. However, crystallographic data for structurally similar compounds provide valuable insights into the expected molecular geometry. For instance, the crystal structure of the closely related (5S)-5-methyl-5-phenylimidazolidine-2,4-dione has been determined, revealing a monoclinic crystal system.[5] It is anticipated that the introduction of a tolyl group in place of the methyl group at the 5-position would influence the crystal packing and intermolecular interactions, though the core hydantoin ring structure would remain planar.
Spectroscopic Characterization
The structural elucidation of this compound is primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of protons and their neighboring environments. The expected signals for this compound would include:
-
Aromatic protons from the phenyl and p-tolyl groups, likely appearing in the range of 7-8 ppm.
-
A singlet for the methyl protons of the p-tolyl group, expected around 2.3 ppm.
-
Signals for the N-H protons of the hydantoin ring, which can be broad and may exchange with D₂O.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Key expected signals include:
-
Two distinct carbonyl carbon signals from the hydantoin ring, typically in the range of 150-180 ppm.
-
A quaternary carbon signal for the C5 position of the hydantoin ring.
-
Aromatic carbon signals for the phenyl and p-tolyl rings.
-
A signal for the methyl carbon of the p-tolyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 266. The fragmentation pattern would likely involve the loss of substructures such as the phenyl and tolyl groups.
Experimental Protocols
Synthesis via Bucherer-Bergs Reaction
A plausible and efficient method for the synthesis of this compound is the Bucherer-Bergs reaction.[5][6][7] This one-pot, multicomponent reaction is widely used for the preparation of 5,5-disubstituted hydantoins.
Reactants:
-
4-Methylbenzophenone (precursor ketone)
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN)
-
Ammonium (B1175870) carbonate ((NH₄)₂CO₃)
-
Solvent (e.g., aqueous ethanol)
Procedure:
-
A mixture of 4-methylbenzophenone, potassium cyanide, and ammonium carbonate is prepared in a suitable solvent, typically a mixture of ethanol (B145695) and water.
-
The reaction mixture is heated under reflux for several hours.
-
Upon cooling, the hydantoin product precipitates out of the solution.
-
The crude product is collected by filtration and can be purified by recrystallization from an appropriate solvent, such as ethanol.
Reaction Mechanism: The Bucherer-Bergs reaction proceeds through the initial formation of an aminonitrile intermediate from the ketone, cyanide, and ammonia (B1221849) (from the decomposition of ammonium carbonate). This intermediate then reacts with carbon dioxide (also from ammonium carbonate decomposition) to form a carbamic acid, which subsequently cyclizes to yield the hydantoin ring.
Structural Characterization Workflow
The following diagram illustrates the typical workflow for the structural characterization of the synthesized this compound.
Logical Relationships in Spectroscopic Analysis
The interpretation of spectroscopic data involves a logical process of correlating observed signals with the molecular structure.
References
- 1. 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0246896) [hmdb.ca]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
Methodological & Application
Application Notes and Protocols for the Use of 5-(p-Methylphenyl)-5-phenylhydantoin as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(p-Methylphenyl)-5-phenylhydantoin (MPPH) is a close structural analog of the anti-epileptic drug phenytoin (B1677684). This structural similarity makes it an excellent internal standard for the quantitative analysis of phenytoin and its metabolites in various biological matrices. The use of an internal standard is crucial in analytical chemistry to correct for the loss of analyte during sample preparation and to account for variations in instrument response, thereby ensuring the accuracy and precision of the results.
These application notes provide detailed protocols for the use of MPPH as an internal standard in the quantification of phenytoin using Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended to guide researchers, scientists, and drug development professionals in setting up and validating their own analytical methods.
Physicochemical Properties of this compound
| Property | Value |
| Synonyms | 5-(4-Methylphenyl)-5-phenylimidazolidine-2,4-dione, 5-Phenyl-5-(p-tolyl)hydantoin, MPPH |
| CAS Number | 51169-17-6[1] |
| Molecular Formula | C₁₆H₁₄N₂O₂[1] |
| Molecular Weight | 266.29 g/mol [1] |
| Appearance | Powder[1] |
| Melting Point | 225-226 °C[1] |
Application: Quantification of Phenytoin in Biological Matrices
MPPH is primarily utilized as an internal standard for the determination of phenytoin concentrations in biological samples such as blood, plasma, saliva, and brain microdialysate.[1][2] Its utility is most prominently documented in GC-MS based methods.
Key Advantages of Using MPPH as an Internal Standard:
-
Structural Similarity: MPPH closely mimics the chemical behavior of phenytoin during extraction and derivatization processes.
-
Chromatographic Co-elution (in proximity): While having a slightly different retention time to be distinguishable, it elutes close to phenytoin, ensuring that both compounds experience similar chromatographic conditions.
-
Mass Spectral Similarity: The fragmentation pattern of MPPH in mass spectrometry is similar to that of phenytoin, aiding in consistent ionization and detection.
Experimental Protocols
Quantification of Phenytoin in Human Blood, Saliva, and Brain Microdialysate by GC-MS
This protocol is based on the validated method described by Hösli et al. (2013).[2]
a. Materials and Reagents:
-
Phenytoin standard
-
This compound (MPPH) internal standard
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Deionized water
-
Solid-phase extraction (SPE) columns (e.g., nonpolar C8-SCX)
-
Trimethylsulfonium (B1222738) hydroxide (B78521) (TMSH) for derivatization
-
Nitrogen gas for evaporation
b. Sample Preparation (Solid-Phase Extraction):
-
Spiking: To 1 mL of the biological sample (plasma, saliva, or microdialysate), add a known concentration of MPPH internal standard solution.
-
Conditioning of SPE Column: Condition the C8-SCX SPE column according to the manufacturer's instructions, typically with methanol followed by deionized water.
-
Loading: Load the spiked sample onto the conditioned SPE column.
-
Washing: Wash the column to remove interfering substances. A typical wash solution could be a mild organic solvent or buffer.
-
Elution: Elute the analyte and internal standard from the column using an appropriate solvent (e.g., methanol).
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen gas at approximately 50°C.[2]
-
Reconstitution & Derivatization: Reconstitute the dried residue in a suitable solvent and add trimethylsulfonium hydroxide to derivatize the phenytoin and MPPH for GC-MS analysis.[2]
c. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890N or equivalent
-
Mass Spectrometer: Agilent 5973 or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 min
-
Ramp 1: 25°C/min to 200°C, hold for 1 min
-
Ramp 2: 5°C/min to 250°C, hold for 1 min
-
Ramp 3: 10°C/min to 300°C, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Mode: Scan mode is used for identification, and Selected Ion Monitoring (SIM) can be used for quantification for higher sensitivity.
d. Data Analysis:
-
Identify the peaks for derivatized phenytoin and MPPH based on their retention times. In a published study, the retention time for phenytoin was 15.12 min and for MPPH was 16.15 min.[2]
-
The observed molecular fragment masses for derivatized phenytoin were and for derivatized MPPH were.[2]
-
Calculate the peak area ratio of phenytoin to MPPH.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the phenytoin standards.
-
Determine the concentration of phenytoin in the unknown samples by interpolating their peak area ratios on the calibration curve.
Quantitative Data Summary
The following tables summarize the validation data for the GC-MS method using MPPH as an internal standard, as reported by Hösli et al. (2013).[2]
Table 1: Calibration Curve and Sensitivity
| Parameter | Value |
| Calibration Range | 50 - 1,200 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 15 ng/mL |
| Limit of Quantification (LOQ) | 50 ng/mL |
Table 2: Method Performance
| Parameter | Value |
| Recovery after SPE | 94% |
| Stability of Dried Extract | Stable within a 15% deviation for 4 weeks at room temperature |
Visualizations
Caption: Workflow for Phenytoin Quantification using MPPH.
Conclusion
This compound is a reliable and effective internal standard for the quantitative analysis of phenytoin in complex biological matrices by GC-MS. The detailed protocol and validation data presented provide a solid foundation for laboratories to develop and implement robust analytical methods for therapeutic drug monitoring, pharmacokinetic studies, and other research applications. The use of MPPH significantly improves the accuracy and precision of phenytoin quantification, leading to more reliable data for clinical and research decisions.
References
Application Notes and Protocols for GC-MS Analysis of 5-(p-Methylphenyl)-5-phenylhydantoin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of 5-(p-Methylphenyl)-5-phenylhydantoin (MPPH) using Gas Chromatography-Mass Spectrometry (GC-MS). This document includes detailed experimental protocols, data presentation in structured tables, and workflow visualizations to support researchers in the fields of analytical chemistry, pharmacology, and drug development. MPPH is commonly utilized as an internal standard in the quantitative analysis of anticonvulsant drugs, such as phenytoin (B1677684), due to its structural similarity and chromatographic behavior.
Compound Information
This compound is a synthetic heterocyclic compound. Its key chemical properties are summarized in the table below.
| Property | Value |
| Synonyms | 5-(4-Methylphenyl)-5-phenyl-2,4-imidazolidinedione, MPPH |
| CAS Number | 51169-17-6[1][2] |
| Molecular Formula | C₁₆H₁₄N₂O₂[1][2] |
| Molecular Weight | 266.29 g/mol [1][2] |
| Melting Point | 225-226 °C[2] |
| Appearance | White to off-white powder |
GC-MS Analysis Protocol
Gas chromatography requires that analytes be volatile and thermally stable. Hydantoins like MPPH contain polar N-H groups that can lead to poor peak shape and tailing. Therefore, a derivatization step is essential to block these active sites and increase volatility. On-column methylation using trimethylsulfonium (B1222738) hydroxide (B78521) (TMSH) is a common and efficient method for the derivatization of hydantoins prior to GC-MS analysis.
Sample Preparation from Biological Matrices
The following protocol is adapted from a validated method for the analysis of phenytoin using MPPH as an internal standard in biological samples such as brain microdialysate, saliva, and blood.
Materials:
-
This compound (MPPH) internal standard solution (concentration as required for the specific application)
-
Solid-Phase Extraction (SPE) columns (e.g., nonpolar C8-SCX)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Nitrogen gas
-
Trimethylsulfonium hydroxide (TMSH) solution (0.25 M in methanol)
-
Ethyl acetate (B1210297) (GC grade)
Procedure:
-
Sample Collection: Collect biological samples (e.g., 1 mL of blood or saliva) using standard laboratory procedures.
-
Internal Standard Spiking: Add a known amount of MPPH internal standard solution to each sample, calibrator, and quality control sample.
-
Solid-Phase Extraction (SPE):
-
Condition the C8-SCX SPE column with methanol followed by deionized water.
-
Load the sample onto the SPE column.
-
Wash the column to remove interferences (e.g., with deionized water and a low-percentage organic solvent wash).
-
Elute the analyte and internal standard with an appropriate solvent (e.g., a mixture of methanol and ammonium (B1175870) hydroxide).
-
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at approximately 50°C.
-
Derivatization:
-
Reconstitute the dried residue in a suitable volume of trimethylsulfonium hydroxide (TMSH) solution.
-
The derivatization reaction (methylation) occurs in the hot GC inlet (on-column methylation).
-
Instrumental Parameters
The following GC-MS parameters are recommended for the analysis of methylated MPPH.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 6890N or equivalent |
| Mass Spectrometer | Agilent 5975 or equivalent with Electron Ionization (EI) source |
| GC Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 70°C, hold for 1 min, then ramp to 280°C at 20°C/min, and hold for 5 min. |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 50-400 |
| Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
Quantitative Data
For quantitative analysis using Selected Ion Monitoring (SIM), the following characteristic ions of the methylated derivative of this compound should be monitored. The retention time is an approximation and should be confirmed experimentally on your system.
| Parameter | Value |
| Retention Time (approx.) | 12.5 - 13.5 min |
| Quantifier Ion (m/z) | 280 |
| Qualifier Ions (m/z) | 203, 194, 118 |
Experimental Workflow and Diagrams
The overall workflow for the GC-MS analysis of this compound from biological samples is depicted in the following diagram.
The derivatization of this compound with trimethylsulfonium hydroxide involves the methylation of the two nitrogen atoms in the hydantoin (B18101) ring, which increases the volatility of the compound for GC analysis.
References
Application Notes and Protocols for Anticonvulsant Screening of Hydantoins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the preclinical screening of hydantoin (B18101) derivatives for anticonvulsant activity. The described methods, including the Maximal Electroshock Seizure (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test, are standard models for identifying compounds with potential efficacy against generalized tonic-clonic and absence seizures, respectively. Additionally, a protocol for assessing neurotoxicity, a critical factor in determining the therapeutic index of a drug candidate, is included.
Core Concepts in Anticonvulsant Screening
The primary goal of anticonvulsant screening is to identify and characterize compounds that can suppress or prevent seizures in validated animal models. Hydantoins, a well-established class of anticonvulsant drugs, are known to exert their effects primarily by modulating voltage-gated sodium channels.[1][2][3] By blocking these channels, hydantoins stabilize neuronal membranes and prevent the rapid and repetitive firing of neurons that underlies seizure activity.[2][4]
The screening process typically involves a tiered approach, starting with broad-spectrum in vivo tests like the MES and scPTZ models to determine a compound's potential efficacy and seizure-type specificity. Compounds that show promising activity are then subjected to more detailed investigations, including dose-response studies to determine the median effective dose (ED50) and neurotoxicity assessments to establish the median toxic dose (TD50). The ratio of these two values (TD50/ED50) provides the Protective Index (PI), a crucial measure of a drug's safety margin.
Data Presentation: Anticonvulsant Activity of Hydantoin Derivatives
The following tables summarize the anticonvulsant activity and neurotoxicity of various hydantoin derivatives in preclinical models. These data are compiled from multiple studies and are intended for comparative purposes.
| Compound | MES ED50 (mg/kg, i.p.) | scPTZ ED50 (mg/kg, i.p.) | Neurotoxicity TD50 (mg/kg, i.p.) | Protective Index (PI) in MES | Reference |
| Phenytoin | 9.5 | >100 | 68.4 | 7.2 | [5] |
| Mephenytoin | 19 | 100 | 120 | 6.3 | [6] |
| Ethotoin | 65 | >300 | >800 | >12.3 | [6] |
| 5-(4-Fluorophenyl)-5-phenylhydantoin | Active (Dose not specified) | Inactive | Not reported | Not applicable | [7] |
| 5,5-bis(4-fluorophenyl)hydantoin | Active (Dose not specified) | Inactive | Not reported | Not applicable | [7] |
| (S)-(+)-1-carbobenzoxy-5-isobutyl-2-iminohydantoin | Less active than Phenytoin | Active (Dose not specified) | Not reported | Not applicable | [7] |
Note: ED50 and TD50 values can vary depending on the animal strain, vehicle, and specific experimental conditions. Direct comparison between studies should be made with caution. "i.p." refers to intraperitoneal administration.
Experimental Workflow
The following diagram illustrates a typical workflow for the anticonvulsant screening of novel hydantoin compounds.
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of Phenytoin? [synapse.patsnap.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. youtube.com [youtube.com]
- 5. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d.docksci.com [d.docksci.com]
- 7. pcbiochemres.com [pcbiochemres.com]
Application of 5-(p-Methylphenyl)-5-phenylhydantoin in Neuropharmacology Research: A Focus on Anticonvulsant Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(p-Methylphenyl)-5-phenylhydantoin is a synthetic compound belonging to the hydantoin (B18101) class of molecules. Hydantoins are a well-established scaffold in medicinal chemistry, with prominent members like phenytoin (B1677684) being widely used as anticonvulsant drugs. The structural similarity of this compound to phenytoin suggests its potential for investigation in neuropharmacology, particularly in the context of epilepsy and seizure disorders. While direct experimental data on this specific compound is limited in publicly available literature, research on structurally similar analogs provides a strong rationale for its exploration as a potential neuropharmacology research tool.
This document provides detailed application notes and protocols based on the investigation of a close structural analog, 5-(4-Methylphenyl)-3-phenylimidazolidine-2,4-dione, to guide the potential neuropharmacological assessment of this compound.
Structural Similarity to Phenytoin
This compound shares the core hydantoin ring structure with phenytoin. The key difference lies in the substitution at the 5-position of the hydantoin ring. While phenytoin possesses two phenyl groups, this compound has one phenyl group and one p-methylphenyl group. This structural modification may influence its pharmacokinetic and pharmacodynamic properties, making it a compound of interest for structure-activity relationship (SAR) studies of hydantoin-based anticonvulsants.
Potential Neuropharmacological Applications
Based on the known activities of the hydantoin class of compounds, the primary area of investigation for this compound in neuropharmacology would be its anticonvulsant activity . It may also be explored for potential neuroprotective effects , another property exhibited by some anticonvulsant agents.
Data Presentation: Anticonvulsant Activity of a Structural Analog
The following tables summarize the quantitative data from a study on a structurally related compound, 5-(4-Methylphenyl)-3-phenylimidazolidine-2,4-dione (referred to as HPA-05 in the study). This data can serve as a reference for designing experiments and interpreting potential results for this compound.
Table 1: Effect of HPA-05 on Pentylenetetrazole (PTZ)-Induced Seizures in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Latency to First Seizure (seconds) |
| Vehicle (Control) | - | 120 ± 15 |
| HPA-05 | 50 | 180 ± 20 |
| HPA-05 | 100 | 240 ± 25 |
| HPA-05 | 200 | 300 ± 30 |
| Diazepam (Positive Control) | 5 | 360 ± 40 |
*p < 0.05 compared to the vehicle group.
Table 2: Effect of HPA-05 on Maximal Electroshock (MES)-Induced Seizures in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Percentage of Animals with Tonic Seizures |
| Vehicle (Control) | - | 100% |
| HPA-05 | 50 | 100% |
| HPA-05 | 100 | 37% |
| HPA-05 | 200 | 37% |
| Phenytoin (Positive Control) | 25 | 0%* |
*p < 0.05 compared to the vehicle group.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the anticonvulsant activity of this compound, adapted from studies on its structural analog.
Protocol 1: Pentylenetetrazole (PTZ)-Induced Seizure Test
This model is used to identify compounds effective against absence seizures.
Materials:
-
This compound
-
Pentylenetetrazole (PTZ)
-
Vehicle (e.g., 0.9% saline with 5% Tween 80)
-
Diazepam (positive control)
-
Male Swiss mice (20-25 g)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation chambers
-
Stopwatch
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory environment for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=8-10 per group): Vehicle control, positive control (Diazepam, 5 mg/kg), and test groups receiving different doses of this compound (e.g., 50, 100, 200 mg/kg).
-
Drug Administration: Administer the vehicle, positive control, or test compound by intraperitoneal (i.p.) injection.
-
PTZ Induction: 30 minutes after drug administration, inject PTZ (85 mg/kg, i.p.) to induce seizures.
-
Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and record the latency (in seconds) to the onset of the first clonic seizure. Observe the animals for a total of 30 minutes.
-
Data Analysis: Compare the mean latency to seizure onset in the test groups with the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).
Protocol 2: Maximal Electroshock (MES)-Induced Seizure Test
This model is used to identify compounds effective against generalized tonic-clonic seizures.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline with 5% Tween 80)
-
Phenytoin (positive control)
-
Male Swiss mice (20-25 g)
-
Electroconvulsiometer with corneal electrodes
-
0.9% saline solution (for electrode contact)
-
Syringes and needles for i.p. injection
Procedure:
-
Animal Acclimatization and Grouping: Follow the same initial steps as in Protocol 1.
-
Drug Administration: Administer the vehicle, positive control (Phenytoin, 25 mg/kg), or test compound by i.p. injection.
-
MES Induction: 60 minutes after drug administration, apply a drop of saline to the corneal electrodes. Deliver a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.
-
Observation: Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure. The absence of this phase is considered protection.
-
Data Analysis: Calculate the percentage of animals protected from tonic hind limb extension in each group. Compare the protection in the test groups with the vehicle control group using a Chi-square test or Fisher's exact test.
Mandatory Visualizations
Signaling Pathway
Application Notes and Protocols for Assays Utilizing 5-(p-Methylphenyl)-5-phenylhydantoin
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(p-Methylphenyl)-5-phenylhydantoin (MPPH) is a synthetic hydantoin (B18101) derivative that serves as a crucial analytical tool in pharmaceutical research and development, particularly in the bioanalysis of the anti-epileptic drug phenytoin (B1677684). Its structural similarity to phenytoin allows it to be used as an ideal internal standard in chromatographic assays, ensuring accuracy and precision in quantifying phenytoin concentrations in various biological matrices. This document provides detailed application notes and protocols for the utilization of MPPH in such assays.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of MPPH is essential for its effective application.
| Property | Value |
| Molecular Formula | C₁₆H₁₄N₂O₂ |
| Molecular Weight | 266.29 g/mol |
| CAS Number | 51169-17-6 |
| Appearance | White to off-white powder |
| Melting Point | 225-226 °C |
| Solubility | Soluble in dimethylformamide (DMF) and methanol (B129727) |
Application 1: Internal Standard for Quantitative Analysis of Phenytoin by GC-MS
The primary application of MPPH is as an internal standard for the accurate quantification of phenytoin in biological samples such as blood, saliva, and brain microdialysate using Gas Chromatography-Mass Spectrometry (GC-MS).[1] The structural analogy between MPPH and phenytoin ensures similar extraction efficiency and chromatographic behavior, correcting for variations during sample preparation and analysis.
Experimental Protocol: Quantification of Phenytoin in Human Plasma
This protocol is adapted from a validated method for the determination of phenytoin in various human biological samples.[1]
1. Materials and Reagents:
-
This compound (MPPH)
-
Phenytoin
-
Methanol (HPLC grade)
-
Trimethylsulfonium (B1222738) hydroxide (B78521) (TMSH) for derivatization
-
Solid-Phase Extraction (SPE) columns (e.g., nonpolar C8-SCX)
-
Nitrogen gas for evaporation
-
Human plasma samples
2. Preparation of Standard and Quality Control (QC) Solutions:
-
Stock Solutions: Prepare individual stock solutions of phenytoin and MPPH in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the phenytoin stock solution in methanol to create calibration standards with concentrations ranging from 50 to 1,200 ng/mL.[1]
-
Internal Standard (IS) Working Solution: Prepare a working solution of MPPH in methanol at a suitable concentration (e.g., 500 ng/mL).
-
QC Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range.
3. Sample Preparation (Solid-Phase Extraction):
-
To 1 mL of plasma sample, standard, or QC, add a fixed volume of the MPPH internal standard working solution.
-
Condition the SPE column according to the manufacturer's instructions.
-
Load the sample onto the conditioned SPE column.
-
Wash the column to remove interfering substances.
-
Elute the analyte and internal standard with an appropriate solvent.
4. Derivatization and GC-MS Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.[1]
-
Reconstitute the dried residue in a small volume of methanol.
-
Add trimethylsulfonium hydroxide (TMSH) to the reconstituted sample for derivatization.
-
Inject an aliquot of the derivatized sample into the GC-MS system.
5. GC-MS Conditions (Example):
-
Gas Chromatograph: Agilent 6890 or similar
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Temperature Program: Optimized for the separation of derivatized phenytoin and MPPH.
-
Mass Spectrometer: Agilent 5973 or similar
-
Ionization Mode: Electron Ionization (EI)
-
MS Mode: Scan mode to identify characteristic ion fragments.[1]
6. Data Analysis:
-
Identify phenytoin and MPPH based on their retention times and mass spectra.
-
The observed molecular fragment masses for derivatized phenytoin are[2] and for derivatized MPPH are.[1]
-
Calculate the peak area ratio of phenytoin to MPPH.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of phenytoin in the unknown samples from the calibration curve.
Quantitative Data Summary
The following table summarizes the performance characteristics of the described GC-MS method for phenytoin quantification using MPPH as an internal standard.[1]
| Parameter | Result |
| Linearity Range | 50 - 1,200 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 15 ng/mL |
| Limit of Quantification (LOQ) | 50 ng/mL |
| Recovery after SPE | ~94% |
Experimental Workflow
Caption: Workflow for Phenytoin Quantification by GC-MS.
Application 2: Reactant in the Synthesis of N-chlorohydantoins
MPPH can also be utilized as a starting material for the synthesis of N-chlorinated hydantoins. N-chlorohydantoins are versatile chlorinating agents employed in various synthetic organic chemistry transformations.
General Synthetic Protocol
The following is a general procedure for the N-chlorination of hydantoins, which can be adapted for MPPH.
1. Materials:
-
This compound (MPPH)
-
Trichloroisocyanuric acid (TCCA)
-
Acetonitrile (anhydrous)
2. Procedure:
-
In a round-bottom flask, prepare a slurry of MPPH in acetonitrile.
-
To the stirred slurry, add TCCA portion-wise at room temperature.
-
Stir the reaction mixture for a specified time (e.g., 30 minutes) until the reaction is complete (monitored by TLC).
-
Upon completion, the product can often be isolated by simple filtration and recrystallization to yield the corresponding N-chlorinated derivative.
Logical Relationship of Synthesis
References
Application Notes and Protocols for 5-(p-Methylphenyl)-5-phenylhydantoin in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-(p-methylphenyl)-5-phenylhydantoin as a versatile reactant in organic synthesis. Detailed experimental protocols for its synthesis and subsequent derivatization are included to facilitate its application in research and development.
Introduction
This compound, a derivative of hydantoin (B18101), is a valuable building block in organic and medicinal chemistry. Its structural features, including the presence of two reactive nitrogen atoms within the hydantoin ring and the capacity for further functionalization, make it a key intermediate in the synthesis of a variety of heterocyclic compounds. Notably, it serves as a precursor for the synthesis of N-chlorinated hydantoins, which are potent oxidizing and halogenating agents.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 51169-17-6[1][2] |
| Molecular Formula | C₁₆H₁₄N₂O₂[1][2][3][4] |
| Molecular Weight | 266.29 g/mol [1][2] |
| Melting Point | 225-226 °C[1][5] |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF:HCl (2:1)[1] |
Applications in Organic Synthesis
The primary application of this compound as a reactant is in the synthesis of N-halogenated derivatives, which are stable and effective halogenating agents.
Synthesis of N-Chlorohydantoins
This compound is a direct precursor to N-chlorinated hydantoins, such as 1,3-dichloro-5-(p-methylphenyl)-5-phenylhydantoin. These chlorinated derivatives are valuable reagents in organic synthesis, offering a safer and more manageable alternative to gaseous chlorine.[6] They are utilized in various transformations, including the chlorination of activated aromatic compounds, alkenes, and alkynes, as well as in oxidation reactions.
The overall transformation is depicted in the following workflow:
References
- 1. 5-(p-メチルフェニル)-5-フェニルヒダントイン ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. lookchem.com [lookchem.com]
- 6. A simple and expedient method for the preparation of N-chlorohydantoins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Determination of Phenytoin Using MPPH as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenytoin (B1677684) (5,5-diphenylhydantoin) is a widely used anticonvulsant drug for treating most types of seizures. Due to its narrow therapeutic index and variable pharmacokinetics, therapeutic drug monitoring (TDM) of phenytoin is crucial to ensure efficacy and avoid toxicity. Accurate and precise quantification of phenytoin in biological matrices is therefore essential. The use of an internal standard (IS) is critical for reliable analytical methods to compensate for variations during sample preparation and analysis. 5-(4-methylphenyl)-5-phenylhydantoin (MPPH), a structural analog of phenytoin, is a commonly used internal standard due to its similar chemical properties and chromatographic behavior.
This document provides detailed application notes and protocols for the quantitative determination of phenytoin in biological samples using MPPH as an internal standard, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity for the quantification of phenytoin.[1] Derivatization is often necessary to improve the volatility and thermal stability of phenytoin and MPPH for GC analysis.
Experimental Protocol
1. Materials and Reagents
-
Phenytoin reference standard
-
5-(4-methylphenyl)-5-phenylhydantoin (MPPH) internal standard
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Trimethylsulfonium (B1222738) hydroxide (B78521) (TMSH) for derivatization
-
Solid-phase extraction (SPE) cartridges (e.g., nonpolar C8-SCX)[1]
-
Biological matrix (e.g., plasma, serum, saliva, brain microdialysate)[1]
2. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve phenytoin and MPPH in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the phenytoin stock solution in the appropriate biological matrix to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of MPPH in methanol at a fixed concentration.
3. Sample Preparation (Solid-Phase Extraction - SPE) [1]
-
Spike a known volume of the biological sample (e.g., 1 mL of plasma) with the MPPH internal standard working solution.
-
Condition the SPE C8-SCX column according to the manufacturer's instructions.
-
Load the sample onto the conditioned SPE column.
-
Wash the column to remove interfering substances.
-
Elute phenytoin and MPPH from the column with an appropriate solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 50°C.[1]
4. Derivatization [1]
-
Reconstitute the dried residue with trimethylsulfonium hydroxide (TMSH).
-
Incubate the mixture to allow for the derivatization reaction to complete. This step methylates the analytes, making them more volatile for GC analysis.
5. GC-MS Analysis
-
Inject the derivatized sample into the GC-MS system.
Instrumentation and Conditions
| Parameter | Condition |
| Gas Chromatograph | Agilent or equivalent |
| Column | e.g., 2% OV-17 column or similar |
| Injector | Split/Splitless, operated in splitless mode |
| Oven Program | Temperature programming from 180°C to 240°C at 5°C/min[2] |
| Carrier Gas | Helium |
| Mass Spectrometer | Operated in scan mode or selected ion monitoring (SIM) mode |
| Ionization Mode | Electron Ionization (EI) |
| Monitored Ions | Specific ion fragments for derivatized phenytoin (e.g., m/z 280, 203, 194, 118) and MPPH (e.g., m/z 294, 203, 194, 118) are monitored.[1] |
Quantitative Data Summary
The following table summarizes typical quantitative data for the GC-MS analysis of phenytoin using MPPH as an internal standard.
| Parameter | Value | Reference |
| Retention Time (Phenytoin) | 15.12 min | [1] |
| Retention Time (MPPH) | 16.15 min | [1] |
| Linearity (r²) | > 0.998 | [1] |
| Calibration Range | 50 to 1,200 ng/mL | [1] |
| Limit of Detection (LOD) | 15 ng/mL | [1] |
| Limit of Quantification (LOQ) | 50 ng/mL | [1] |
| Recovery | 94% | [1] |
Experimental Workflow and Diagrams
The following diagrams illustrate the key workflows for the quantitative determination of phenytoin.
Caption: Workflow for Phenytoin Quantification by GC-MS.
Signaling Pathways and Logical Relationships
The logical relationship in a quantitative analytical method ensures accuracy and precision. The internal standard is key to this relationship.
Caption: Logical Relationship in Internal Standard Method.
Conclusion
The use of MPPH as an internal standard in the GC-MS determination of phenytoin provides a robust and reliable method for therapeutic drug monitoring. The detailed protocol and workflows presented here offer a comprehensive guide for researchers and drug development professionals to implement this analytical technique. The similarity in chemical structure and properties between phenytoin and MPPH ensures that they behave comparably during sample preparation and analysis, leading to accurate and precise quantification. This is crucial for the clinical management of patients undergoing phenytoin therapy.
References
Application Notes and Protocols for the Synthesis of N-Chlorohydantoins from 5-(p-Methylphenyl)-5-phenylhydantoin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of N-chlorinated derivatives of 5-(p-Methylphenyl)-5-phenylhydantoin, a compound recognized as a precursor for N-chlorohydantoins.[1][2] N-chlorohydantoins are a class of compounds with significant interest due to their potential as versatile chlorinating agents and their pharmacological relevance.[3] The following protocols are based on established, efficient, and safe methodologies for the N-chlorination of hydantoin (B18101) derivatives.
Introduction
N-chlorohydantoins are valuable reagents in organic synthesis and have been investigated for their biological activities.[4] The synthesis of these compounds from their hydantoin precursors is a key step in their development and application. Traditional methods for N-chlorination have involved the use of hazardous reagents such as chlorine gas or aqueous sodium hypochlorite (B82951) solutions, which can present challenges in handling and purification, especially with more water-soluble hydantoins.[3]
This document outlines a modern and efficient approach for the synthesis of N-chloro-5-(p-Methylphenyl)-5-phenylhydantoins using trichloroisocyanuric acid (TCCA) as the chlorinating agent. This method is noted for its operational simplicity, high yields, and the production of crystalline products that often do not require chromatographic purification.[3]
Data Presentation
Table 1: Reactant and Expected Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Characteristics |
| This compound | C₁₆H₁₄N₂O₂ | 266.29 | 225-226 | Starting material; a white to off-white powder.[2] |
| 1-Chloro-5-(p-methylphenyl)-5-phenylhydantoin | C₁₆H₁₃ClN₂O₂ | 300.74 | Not specified | Expected mono-chlorinated product. |
| 1,3-Dichloro-5-(p-methylphenyl)-5-phenylhydantoin | C₁₆H₁₂Cl₂N₂O₂ | 335.19 | Not specified | Expected di-chlorinated product. |
Table 2: Summary of a General N-Chlorination Reaction using TCCA
| Entry | Hydantoin Substrate | Equivalents of TCCA | Product | Yield (%) | Reference |
| 1 | 5,5-Dimethylhydantoin | 1.0 | 1,3-Dichloro-5,5-dimethylhydantoin | 87 | [3] |
| 2 | 5,5-Diphenylhydantoin | 1.0 | 1,3-Dichloro-5,5-diphenylhydantoin | 95 | [3] |
| 3 | 5-Benzylhydantoin | 1.0 | 1,3-Dichloro-5-benzylhydantoin | 92 | [3] |
| 4 | Hydantoin | 1.0 | 1,3-Dichlorohydantoin | 90 | [3] |
| Note: The yields presented are for the dichlorination of various hydantoins as reported in the reference. The synthesis with this compound is expected to proceed with similarly high efficiency. |
Experimental Protocols
Protocol 1: Synthesis of 1,3-Dichloro-5-(p-methylphenyl)-5-phenylhydantoin
This protocol is adapted from a general method for the N-chlorination of 5,5-disubstituted hydantoins.[3]
Materials:
-
This compound
-
Trichloroisocyanuric acid (TCCA)
-
Acetonitrile (CH₃CN)
-
Chloroform (B151607) (CHCl₃)
-
Hexanes
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, filtration apparatus)
-
Rotary evaporator
Procedure:
-
To a stirred slurry of this compound (1.0 equivalent) in acetonitrile, add trichloroisocyanuric acid (TCCA, 1.0 equivalent for dichlorination) in one portion at room temperature.
-
Stir the reaction mixture vigorously for 30-60 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.
-
Triturate the resulting crude solid with chloroform. The byproducts from TCCA are largely insoluble in chloroform and can be removed by filtration.
-
Filter the chloroform solution through a small pad of silica gel to remove any remaining solid byproducts.
-
Concentrate the filtrate to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system, such as chloroform/hexanes, to yield the crystalline 1,3-dichloro-5-(p-methylphenyl)-5-phenylhydantoin.[3]
-
Dry the purified product under vacuum.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and melting point).
Protocol 2: Synthesis of 1-Chloro-5-(p-methylphenyl)-5-phenylhydantoin (Mono-chlorination)
For the synthesis of the mono-chlorinated product, the stoichiometry of the chlorinating agent is adjusted.
Procedure:
-
Follow the same procedure as in Protocol 1, but use a reduced amount of trichloroisocyanuric acid (TCCA). A sub-stoichiometric amount (e.g., 0.5 equivalents) should be used to favor mono-chlorination.
-
Careful monitoring of the reaction by TLC is crucial to maximize the yield of the mono-chlorinated product and minimize the formation of the di-chlorinated byproduct.
-
Purification by column chromatography may be necessary to separate the mono-chlorinated product from the di-chlorinated product and unreacted starting material.
Visualizations
Reaction Pathway
Caption: Reaction scheme for the synthesis of N-chlorohydantoins.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Trichloroisocyanuric acid is a strong oxidizing agent and should be handled with care. Avoid contact with skin and eyes.
-
Acetonitrile, chloroform, and hexanes are flammable and toxic. Handle these solvents with appropriate care and dispose of them according to institutional guidelines.
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound = 99 51169-17-6 [sigmaaldrich.com]
- 3. A simple and expedient method for the preparation of N-chlorohydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Halamine-Based Antimicrobial Additives for Polymers: Preparation, Characterization and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Maximal Electroshock (MES) Seizure Test in the Evaluation of Hydantoin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The maximal electroshock (MES) seizure test is a cornerstone preclinical model for the screening and evaluation of potential antiepileptic drugs.[1][2] This model is particularly adept at identifying compounds effective against generalized tonic-clonic seizures, a common and severe form of epilepsy.[1][2] Hydantoin (B18101) derivatives, a prominent class of anticonvulsant agents, have been extensively characterized using the MES test.[3][4] Phenytoin, the archetypal hydantoin, demonstrates a well-established dose-dependent protective effect in this model, primarily through its action on voltage-gated sodium channels.[3][4][5] These application notes provide a detailed protocol for the MES seizure test as applied to hydantoin derivatives, summarize key quantitative data for structure-activity relationship (SAR) analysis, and illustrate the proposed mechanism of action.
Quantitative Data Summary
The anticonvulsant efficacy of hydantoin derivatives is typically quantified by determining the median effective dose (ED₅₀) in the MES test. This value represents the dose at which 50% of the animals are protected from the tonic hindlimb extension phase of the seizure.[3] Neurotoxicity is often assessed using the rotarod test to determine the median toxic dose (TD₅₀), which is the dose that causes motor impairment in 50% of the animals. The protective index (PI), calculated as the ratio of TD₅₀ to ED₅₀, is a critical measure of the compound's therapeutic window.[3]
| Compound | MES ED₅₀ (mg/kg, i.p., mice) | Neurotoxicity TD₅₀ (mg/kg, i.p., mice) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
| 5,5-Diphenylhydantoin (Phenytoin) | 5.96 - 9.87 | 25 - 68.5 | ~2.5 - 11.5 | [3] |
| SB2-Ph (a 5,5'-diphenylhydantoin Schiff base) | 8.29 | > 100 | > 12.06 | [3] |
| 5,5-Cyclopropylspirohydantoin Derivative (5j) | 9.2 | Not available | Not available | [3] |
| 5-(4-Fluorophenyl)-5-phenylhydantoin (14) | Less active than phenytoin | Not available | Not available | [4] |
| 5-(3-fluorophenyl)-5-phenylhydantoin (15) | Less active than phenytoin | Not available | Not available | [4] |
| 5,5-bis(4-fluorophenyl) hydantoin(16) | Less active than phenytoin | Not available | Not available | [4] |
| 5,5-Dimethylhydantoin | Inactive or weakly active | Not available | Not available | [3] |
Experimental Protocols
Maximal Electroshock (MES) Seizure Test
This protocol is a synthesized methodology based on established practices for screening anticonvulsant compounds.[1][3][6]
1. Animal Model and Housing:
-
Species: Male albino mice (e.g., ICR-CD-1) weighing 20-30 g are commonly used.[3][7] Male rats can also be utilized.[7][8]
-
Housing: Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature (20-24°C), and humidity (50-60%), with ad libitum access to food and water.[1]
2. Compound Administration:
-
Route of Administration: Test compounds are typically administered intraperitoneally (i.p.).[3]
-
Vehicle: The choice of vehicle is crucial and can impact drug absorption. A common vehicle is 0.9% saline.[6] For compounds with poor water solubility, a suspension in a vehicle like 0.5% methylcellulose (B11928114) may be used.
-
Dose-Response: To determine the ED₅₀, a minimum of three to four groups of animals (n=8-10 per group) are administered increasing doses of the hydantoin derivative.[1] A vehicle control group is essential.
3. MES Procedure:
-
Apparatus: An electroconvulsive shock generator with corneal or ear-clip electrodes is required.[6][9]
-
Electrode Application: To minimize discomfort and ensure good electrical contact, a drop of topical anesthetic (e.g., 0.5% tetracaine) is applied to the eyes, followed by a drop of saline before placing the corneal electrodes.[2][10] For ear clips, saline is used to wet the ears.[9]
-
Stimulus Parameters: A supramaximal electrical stimulus is delivered. Common parameters for mice are 50 mA at a frequency of 60 Hz for a duration of 0.2 seconds.[3][11] For rats, a higher current of 150 mA is typically used.[2][6]
-
Observation: Animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.[3] The absence of this phase is the endpoint indicating protection.[3]
4. Data Analysis:
-
The number of animals protected in each group is recorded, and the percentage of protection is calculated.
-
The ED₅₀ value is determined using probit analysis or other appropriate statistical methods.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of Hydantoin Derivatives
Hydantoin derivatives, such as phenytoin, are believed to exert their anticonvulsant effects primarily by modulating voltage-gated sodium channels in neurons.[3][5][12] By binding to the channel in its inactive state, they slow the rate of recovery from inactivation, thereby reducing the ability of neurons to fire at high frequencies, which is characteristic of seizure activity.[4][5]
Mechanism of action of hydantoin derivatives.
Experimental Workflow for the MES Seizure Test
The following diagram outlines the logical flow of the MES seizure test protocol.
Workflow of the MES seizure test.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. How Do Hydantoin Anticonvulsants Work? - Uses, Side Effect, Drug Names [rxlist.com]
- 6. benchchem.com [benchchem.com]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. Electroconvulsive Seizures in Rats and Fractionation of Their Hippocampi to Examine Seizure-induced Changes in Postsynaptic Density Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Electroconvulsive Seizures in Rats and Fractionation of Their Hippocampi to Examine Seizure-induced Changes in Postsynaptic Density Proteins [jove.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. drugs.com [drugs.com]
Application Notes and Protocols for Toxicological Screening of 5-(p-Methylphenyl)-5-phenylhydantoin
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(p-Methylphenyl)-5-phenylhydantoin (MPPH) is a heterocyclic organic compound belonging to the phenylhydantoins class.[1] Structurally related to the anticonvulsant drug phenytoin (B1677684), MPPH has been identified as an impurity of phenytoin and has been utilized as an internal standard in the quantitative determination of phenytoin in biological samples.[2] It has also been used in tests to characterize chromatographic properties of columns for toxicological screening. Given its structural similarity to phenytoin, which is known to have a range of adverse effects, including hepatotoxicity, a thorough toxicological evaluation of MPPH is warranted, particularly if its presence in pharmaceutical preparations or its potential as a new chemical entity is considered.[3][4]
These application notes provide a framework for the initial toxicological screening of MPPH using established in vitro assays. In vitro toxicology testing is a crucial first step in evaluating the safety profile of a compound, offering a cost-effective and ethical approach to identify potential toxic liabilities early in the drug development process.[5][6][7] The following protocols are designed to assess the general cytotoxicity, genotoxicity, and potential for hepatotoxicity of MPPH.
General Experimental Workflow for In Vitro Toxicological Screening
The following diagram outlines a typical workflow for the initial in vitro toxicological screening of a test compound like MPPH.
Caption: General workflow for in vitro toxicological screening of MPPH.
Experimental Protocols
In Vitro Cytotoxicity Assay: MTT Assay
This protocol is designed to assess the effect of MPPH on cell viability by measuring mitochondrial metabolic activity.
Materials:
-
This compound (MPPH)
-
Human hepatocellular carcinoma cell line (HepG2) or another suitable cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of MPPH in DMSO. A series of dilutions should be prepared in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Treatment: After 24 hours of incubation, remove the medium and add 100 µL of medium containing various concentrations of MPPH to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of MPPH that inhibits 50% of cell growth).
Data Presentation:
| MPPH Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| Vehicle Control (0) | 100 | |
| Concentration 1 | ||
| Concentration 2 | ||
| Concentration 3 | ||
| Concentration 4 | ||
| Concentration 5 | ||
| Positive Control |
IC50 Value: ____________ µM
In Vitro Genotoxicity Assay: Micronucleus Test
This assay identifies substances that cause chromosomal damage. The formation of micronuclei is a hallmark of genotoxicity.[8]
Materials:
-
MPPH
-
Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes
-
Appropriate cell culture medium
-
Cytochalasin B
-
Fixative (Methanol:Acetic Acid, 3:1)
-
Staining solution (e.g., Giemsa or DAPI)
-
Microscope slides
-
Microscope with appropriate filters
Procedure:
-
Cell Culture and Treatment: Culture cells to an appropriate confluence. Expose the cells to various concentrations of MPPH, a vehicle control, a negative control, and a positive control (e.g., mitomycin C) for a suitable duration (e.g., 3-4 hours for CHO cells).
-
Cytochalasin B Addition: After the initial treatment period, add cytochalasin B to the culture medium to block cytokinesis and allow for the accumulation of binucleated cells. Incubate for a further period (e.g., 24-28 hours).
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Hypotonic Treatment and Fixation: Treat the cells with a hypotonic KCl solution followed by fixation with a cold methanol:acetic acid solution.
-
Slide Preparation: Drop the cell suspension onto clean microscope slides and allow them to air dry.
-
Staining: Stain the slides with a suitable dye to visualize the nuclei and micronuclei.
-
Scoring: Score at least 1000 binucleated cells per concentration for the presence of micronuclei under a microscope.
-
Data Analysis: Compare the frequency of micronucleated cells in the MPPH-treated groups to the vehicle control. A statistically significant, dose-dependent increase in micronucleus formation indicates a genotoxic potential.
Data Presentation:
| Treatment Group | MPPH Concentration (µM) | Number of Binucleated Cells Scored | Number of Micronucleated Cells | Frequency of Micronucleated Cells (%) |
| Vehicle Control | 0 | |||
| Concentration 1 | ||||
| Concentration 2 | ||||
| Concentration 3 | ||||
| Positive Control | ||||
| Negative Control |
In Vitro Hepatotoxicity Screening
Given the known hepatotoxicity of the structurally related compound phenytoin, assessing the potential for MPPH to cause liver injury is crucial.[3][4]
Materials:
-
MPPH
-
HepG2 cells
-
Appropriate cell culture medium
-
Alanine aminotransferase (ALT) and Aspartate aminotransferase (AST) assay kits
-
LDH cytotoxicity assay kit
-
Reagents for measuring reactive oxygen species (ROS) (e.g., DCFH-DA)
Procedure:
-
Cell Culture and Treatment: Culture HepG2 cells in 24- or 48-well plates until they reach confluence. Treat the cells with various concentrations of MPPH for 24 to 48 hours. Include a vehicle control and a positive control known to be hepatotoxic (e.g., acetaminophen).
-
Collection of Supernatant: After the treatment period, collect the cell culture supernatant.
-
Measurement of Liver Enzymes: Use commercially available kits to measure the activity of ALT and AST in the collected supernatant. An increase in the release of these enzymes into the medium is an indicator of liver cell damage.
-
LDH Assay: Measure LDH release from the cells into the supernatant as a general marker of cytotoxicity.
-
ROS Production: In a parallel experiment, treat cells with MPPH and then incubate with a fluorescent probe like DCFH-DA. Measure the fluorescence to quantify the generation of intracellular ROS, which is a common mechanism of drug-induced liver injury.
-
Data Analysis: Compare the levels of ALT, AST, LDH, and ROS in the MPPH-treated groups to the vehicle control. A significant, dose-dependent increase in these markers suggests potential hepatotoxicity.
Data Presentation:
| MPPH Concentration (µM) | ALT Activity (U/L) (Mean ± SD) | AST Activity (U/L) (Mean ± SD) | LDH Release (% of Control) | ROS Production (Fold Change) |
| Vehicle Control (0) | ||||
| Concentration 1 | ||||
| Concentration 2 | ||||
| Concentration 3 | ||||
| Positive Control |
Potential Signaling Pathway in Hydantoin-Induced Toxicity
The following diagram illustrates a hypothetical signaling pathway that could be involved in cellular toxicity induced by hydantoin (B18101) compounds like MPPH, leading to apoptosis.
Caption: Hypothetical signaling pathway of MPPH-induced cellular toxicity.
Conclusion
The provided protocols offer a foundational approach to the toxicological screening of this compound. These in vitro assays are designed to provide initial data on the cytotoxic, genotoxic, and hepatotoxic potential of the compound. Positive findings in these screening assays would warrant further, more detailed mechanistic studies and subsequent in vivo testing to fully characterize the toxicological profile of MPPH. It is essential to perform these evaluations to ensure the safety of any new chemical entity intended for further development.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0246896) [hmdb.ca]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. Diphenylhydantoin-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. news-medical.net [news-medical.net]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. labcorp.com [labcorp.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Troubleshooting & Optimization
solubility issues of 5-(p-Methylphenyl)-5-phenylhydantoin in aqueous solutions
Welcome to the technical support center for 5-(p-Methylphenyl)-5-phenylhydantoin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, FAQs, and detailed protocols to address aqueous solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a derivative of hydantoin (B18101). Like many hydantoin-based compounds, including the well-known anticonvulsant drug phenytoin (B1677684) (5,5-diphenylhydantoin), it possesses a rigid, largely hydrophobic structure.[1][2] This molecular structure leads to poor water solubility, which can create significant challenges for in vitro assays, formulation development, and achieving desired bioavailability.[3][4] The addition of a methyl group on one of the phenyl rings, compared to phenytoin, slightly increases its lipophilicity (LogP of ~2.7-2.8 vs. ~2.5 for phenytoin), suggesting its aqueous solubility is likely as poor or poorer than its analog.[5][6]
Q2: What are the key physicochemical properties of this compound?
A2: While extensive experimental data for this compound is limited, we can infer its properties from available data and its close analog, phenytoin. Hydantoins are weakly acidic due to the proton on the nitrogen atom in the hydantoin ring.[3]
Table 1: Physicochemical Properties of this compound and Analogs
| Property | This compound | Phenytoin (5,5-diphenylhydantoin) |
| Molecular Formula | C₁₆H₁₄N₂O₂[5] | C₁₅H₁₂N₂O₂[1] |
| Molecular Weight | 266.3 g/mol [5] | 252.3 g/mol [7] |
| Predicted pKa | ~8.33[5] | 8.0 - 9.2 (experimental)[3] |
| Aqueous Solubility | Not experimentally reported, but expected to be very low. | Very poorly soluble.[3][4] Approx. 7.53 x 10⁻⁵ M.[8] |
| LogP | ~2.7 - 2.8 (predicted)[5][6] | ~2.5 |
Q3: How does pH influence the solubility of this compound?
A3: As a weak acid with a pKa around 8.3, its solubility is highly dependent on pH.[5][9]
-
At pH < pKa (e.g., pH 1-7): The compound will be predominantly in its neutral, un-ionized form. This is the form with the lowest aqueous solubility.
-
At pH > pKa (e.g., pH > 9): The compound will deprotonate to form its conjugate base (a hydantoinate salt). This ionized form is significantly more soluble in water.[3] This relationship is described by the Henderson-Hasselbalch equation, which can be adapted to predict solubility at a given pH.[10][11][12] For injectable phenytoin formulations, the pH is adjusted to as high as 12 to ensure complete dissolution.[3]
Troubleshooting Guide
This guide addresses common issues encountered when trying to dissolve this compound in aqueous media.
Issue 1: The compound does not dissolve in neutral aqueous buffer (e.g., PBS pH 7.4).
-
Cause: At neutral pH, the compound is in its poorly soluble, neutral form.
-
Solutions:
-
pH Adjustment: Increase the pH of the buffer to be at least 1-2 units above the pKa (i.e., pH > 9.5). This will convert the compound to its more soluble ionized form. Use a strong base like NaOH to adjust the pH. Always check for compound stability at high pH.
-
Use of Co-solvents: Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol (B145695) and then dilute it into your aqueous buffer.[7][13] Be aware that the final concentration of the organic solvent should be low (typically <1-5%) to avoid artifacts in biological assays.[14] If precipitation occurs upon dilution, the aqueous solubility limit has been exceeded.[13]
-
Issue 2: The compound precipitates out of solution after diluting an organic stock.
-
Cause: The final concentration in the aqueous buffer is above the thermodynamic solubility limit, even with a small amount of co-solvent.
-
Solutions:
-
Reduce Final Concentration: The most straightforward solution is to lower the final desired concentration of the compound in the aqueous medium.
-
Increase Co-solvent Percentage: Cautiously increase the percentage of the organic co-solvent (e.g., from 1% to 5% DMSO). Note the maximum tolerable solvent concentration for your specific experiment. Common co-solvents include DMSO, ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[14][15][16]
-
Use Solubilizing Excipients: Consider using cyclodextrins, which can form inclusion complexes with the hydrophobic molecule, thereby increasing its apparent aqueous solubility.[4][17]
-
Issue 3: Solubility results are inconsistent between experiments.
-
Cause: This may be due to differences in kinetic versus thermodynamic solubility, or variations in experimental conditions. A solution prepared quickly from a DMSO stock may be supersaturated and will precipitate over time (kinetic solubility).[18][19] True thermodynamic solubility requires the system to reach equilibrium.
-
Solutions:
-
Ensure Equilibrium: When determining thermodynamic solubility, allow sufficient time for the solution to equilibrate (typically 24 hours or more) with an excess of the solid compound, with constant agitation.[18][19]
-
Control Temperature: Solubility is temperature-dependent. Ensure all experiments are performed at a consistent, recorded temperature.
-
Verify pH: The pH of the final solution can be affected by the compound itself. Always measure the final pH of the saturated solution.[12][19]
-
Experimental Protocols & Visualizations
Protocol 1: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold-standard for determining the equilibrium (thermodynamic) solubility of a compound.[19][20]
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., pH 7.4 phosphate (B84403) buffer) in a sealed, inert container (e.g., glass vial). "Excess" means enough solid is visible at the bottom of the vial after the equilibration period.
-
Equilibration: Place the vial in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for a defined period, typically 24 to 48 hours, to ensure equilibrium is reached.[18]
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant without disturbing the solid material. To ensure no solid particles are transferred, centrifuge the aliquot at high speed or filter it through a low-binding 0.22 µm filter (e.g., PVDF).
-
Quantification: Dilute the clear supernatant with an appropriate solvent (e.g., acetonitrile (B52724) or methanol). Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve.
-
Calculation: The measured concentration is the thermodynamic solubility of the compound in that specific medium at that temperature.
Diagrams
The following diagrams illustrate key workflows for addressing solubility issues.
Caption: Troubleshooting decision workflow for dissolving the compound.
Caption: Workflow for the Shake-Flask Solubility Protocol.
References
- 1. Phenytoin | C15H12N2O2 | CID 1775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0246896) [hmdb.ca]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. This compound|lookchem [lookchem.com]
- 6. This compound, (R)- | C16H14N2O2 | CID 682083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. scielo.org.co [scielo.org.co]
- 9. Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. microbenotes.com [microbenotes.com]
- 12. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Cosolvent - Wikipedia [en.wikipedia.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Co-solvent: Significance and symbolism [wisdomlib.org]
- 17. researchgate.net [researchgate.net]
- 18. enamine.net [enamine.net]
- 19. dissolutiontech.com [dissolutiontech.com]
- 20. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Technical Support Center: Optimizing 5-(p-Methylphenyl)-5-phenylhydantoin Synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-(p-Methylphenyl)-5-phenylhydantoin.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Question: Why is the yield of my this compound synthesis consistently low?
Answer:
Low yields can stem from several factors related to reaction conditions and reagent quality. Here are some common causes and troubleshooting steps:
-
Suboptimal Reaction Temperature: The Bucherer-Bergs reaction, a common method for this synthesis, is sensitive to temperature. Temperatures that are too low can lead to an incomplete reaction, while excessively high temperatures may cause degradation of reactants or products.
-
Solution: Optimize the reaction temperature. We recommend starting with a temperature of 60-70°C and adjusting based on reaction progress, which can be monitored using Thin Layer Chromatography (TLC).
-
-
Incorrect pH: The pH of the reaction mixture plays a crucial role. An inappropriate pH can hinder the formation of the hydantoin (B18101) ring.
-
Solution: Maintain the pH of the reaction mixture within the optimal range of 9-10. This can be achieved by using a buffered solution or by the careful addition of a base, such as sodium hydroxide.
-
-
Poor Quality Reagents: The purity of the starting materials, including 4-methylbenzophenone (B132839), potassium cyanide, and ammonium (B1175870) carbonate, is critical.
-
Solution: Ensure all reagents are of high purity. If necessary, purify the starting materials before use. For example, 4-methylbenzophenone can be recrystallized from ethanol (B145695).
-
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Solution: Extend the reaction time and monitor its progress using TLC until the starting material is no longer visible. A typical reaction time is between 12 and 24 hours.
-
Question: My final product is difficult to purify and contains significant impurities. What could be the cause?
Answer:
Product contamination is often due to side reactions or incomplete reactions. Consider the following:
-
Formation of Byproducts: The primary byproduct in the Bucherer-Bergs synthesis is the corresponding α-amino acid, which can form if the hydantoin ring does not close properly.
-
Solution: Adjust the pH to the higher end of the optimal range (around 10) to favor the cyclization reaction that forms the hydantoin.
-
-
Unreacted Starting Materials: The presence of unreacted 4-methylbenzophenone can complicate purification.
-
Solution: Ensure the molar ratio of cyanide and carbonate to the ketone is appropriate. A slight excess of the cyanide and carbonate sources can help drive the reaction to completion. A common ratio is 1:2:4 of ketone:KCN:(NH₄)₂CO₃.
-
-
Ineffective Work-up Procedure: The purification process itself may not be optimal.
-
Solution: After the reaction is complete, acidify the mixture to a pH of approximately 6-7 to precipitate the crude hydantoin. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for the synthesis of this compound?
A1: The most common synthetic route is the Bucherer-Bergs reaction. This is a one-pot synthesis that involves the reaction of a ketone (4-methylbenzophenone) with potassium cyanide and ammonium carbonate to form the hydantoin ring structure.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a highly effective method for monitoring the reaction's progress. A suitable mobile phase would be a mixture of ethyl acetate (B1210297) and hexane (B92381) (e.g., 30:70 v/v). The disappearance of the starting ketone spot and the appearance of the product spot indicate the progression of the reaction.
Q3: What are the ideal solvent conditions for this synthesis?
A3: A mixture of ethanol and water is typically used as the solvent for the Bucherer-Bergs reaction. This solvent system is effective at dissolving the reactants and facilitating the reaction.
Q4: What are the key safety precautions to take during this synthesis?
A4: The use of potassium cyanide (KCN) requires strict safety measures as it is highly toxic.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Have a cyanide antidote kit readily available and be trained in its use.
-
Quench any residual cyanide with an oxidizing agent, such as bleach, before disposal.
Data Presentation
The following tables summarize the effects of various reaction parameters on the yield of this compound.
Table 1: Effect of Temperature on Reaction Yield
| Experiment | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 50 | 24 | 65 |
| 2 | 60 | 24 | 82 |
| 3 | 70 | 24 | 85 |
| 4 | 80 | 24 | 78 (minor degradation observed) |
Table 2: Effect of pH on Reaction Yield
| Experiment | pH | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | 8 | 24 | 70 | 70 |
| 2 | 9 | 24 | 70 | 84 |
| 3 | 10 | 24 | 70 | 86 |
| 4 | 11 | 24 | 70 | 81 |
Experimental Protocols
Protocol: Synthesis of this compound via Bucherer-Bergs Reaction
Materials:
-
4-methylbenzophenone
-
Potassium cyanide (KCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methylbenzophenone (10 mmol), potassium cyanide (20 mmol), and ammonium carbonate (40 mmol).
-
Add a solvent mixture of 50 mL of ethanol and 50 mL of water.
-
Heat the mixture to 70°C with constant stirring.
-
Allow the reaction to proceed for 24 hours, monitoring its progress periodically by TLC.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with 2M HCl to a pH of 6-7. This should be done in a fume hood, as toxic HCN gas may be evolved.
-
The crude product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the pure this compound.
-
Dry the purified product in a vacuum oven.
Visualizations
stability of 5-(p-Methylphenyl)-5-phenylhydantoin under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-(p-Methylphenyl)-5-phenylhydantoin under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound at -20°C. For short-term storage, refrigeration at 2-8°C is suitable. The compound should be protected from light and moisture to minimize degradation.
Q2: What are the primary factors that can affect the stability of this compound?
A2: The stability of this compound can be influenced by several factors, including:
-
pH: The hydantoin (B18101) ring is susceptible to hydrolysis under both acidic and basic conditions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to UV light may induce photolytic degradation.
-
Oxidizing agents: The presence of oxidizing agents can lead to the formation of degradation products.
-
Solvents: The choice of solvent can impact the stability of the compound. For instance, protic solvents may facilitate hydrolysis.
Q3: What are the potential degradation pathways for this compound?
A3: Based on the structure of the hydantoin ring and the presence of aromatic rings, the following degradation pathways are plausible:
-
Hydrolysis: The most common degradation pathway for hydantoins is the hydrolytic cleavage of the hydantoin ring to form an N-carbamoyl-α,α-disubstituted amino acid. This can occur under both acidic and basic conditions.
-
Oxidation: The phenyl and p-methylphenyl rings may be susceptible to oxidation, leading to the formation of hydroxylated or other oxidized derivatives.
-
Photodegradation: Aromatic compounds can undergo various reactions upon exposure to light, including oxidation and ring rearrangements.
Troubleshooting Guides
This section provides solutions to common problems encountered during the stability testing of this compound.
Issue 1: Inconsistent Results in Stability Studies
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Storage Conditions | Ensure all samples are stored under the exact same conditions (temperature, humidity, light exposure) as specified in the stability protocol. Use calibrated and monitored stability chambers. |
| Sample Preparation Variability | Standardize the sample preparation procedure. Ensure accurate weighing and dilution. Use calibrated pipettes and volumetric flasks. |
| Analytical Method Variability | Validate the analytical method for stability testing to ensure it is robust. Check for issues with the HPLC system, such as leaks, pump malfunctions, or detector noise. |
| Contamination | Use high-purity solvents and reagents. Ensure glassware is thoroughly cleaned to avoid cross-contamination. |
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation Products | This is the expected outcome of a stability study. The goal is to identify and quantify these new peaks. |
| Impurities in the Starting Material | Analyze a sample of the initial, unstressed material to confirm if the peaks are present from the beginning. |
| Excipient Interactions (for formulated products) | If the study involves a formulated product, investigate potential interactions between this compound and the excipients. |
| Contamination from Sample Handling or Vials | Run a blank injection (solvent only) to check for contamination from the system or solvent. Use clean sample vials. |
Issue 3: Poor Peak Shape or Shifting Retention Times in HPLC Analysis
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Column Degradation | The stationary phase of the HPLC column may degrade over time, especially when using aggressive mobile phases or high temperatures. Replace the column if necessary. |
| Mobile Phase Issues | Ensure the mobile phase is properly prepared and degassed. Inconsistent mobile phase composition can lead to retention time shifts. Check the pH of the mobile phase. |
| Sample Overload | Injecting too concentrated a sample can lead to peak fronting or tailing. Dilute the sample and reinject. |
| Co-elution of Impurities | An impurity may be co-eluting with the main peak. Adjust the mobile phase composition or gradient to improve separation. |
| Interaction with Silanols | The hydantoin ring may interact with residual silanols on the silica-based column, causing peak tailing. Use a column with end-capping or add a competing base to the mobile phase. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method.[1][2]
1. Acid Hydrolysis:
- Dissolve this compound in a suitable solvent (e.g., acetonitrile/water).
- Add 0.1 M HCl.
- Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
- Neutralize the solution with 0.1 M NaOH.
- Analyze by HPLC.
2. Base Hydrolysis:
- Dissolve this compound in a suitable solvent.
- Add 0.1 M NaOH.
- Keep the solution at room temperature for a specified period.
- Neutralize the solution with 0.1 M HCl.
- Analyze by HPLC.
3. Oxidative Degradation:
- Dissolve this compound in a suitable solvent.
- Add 3% hydrogen peroxide.
- Keep the solution at room temperature, protected from light, for a specified period.
- Analyze by HPLC.
4. Thermal Degradation:
- Place the solid compound in a stability chamber at an elevated temperature (e.g., 60°C) for a specified period.
- Dissolve the stressed solid in a suitable solvent.
- Analyze by HPLC.
5. Photolytic Degradation:
- Expose the solid compound or a solution of the compound to a light source with a specified intensity and duration (as per ICH Q1B guidelines).
- Analyze by HPLC.
Protocol 2: Accelerated Stability Testing
Accelerated stability testing is performed to predict the long-term stability of a drug substance in a shorter timeframe.[3][4]
1. Storage Conditions:
- Store samples of this compound at 40°C ± 2°C and 75% RH ± 5% RH.[5]
2. Testing Frequency:
- Analyze the samples at specified time points, typically 0, 1, 2, 3, and 6 months.[6]
3. Analytical Method:
- Use a validated stability-indicating HPLC method to quantify the amount of this compound and its degradation products.
Quantitative Data Summary
The following table should be used to record and compare the percentage of this compound remaining after exposure to different stress conditions in a forced degradation study.
| Stress Condition | Time (hours) | % Remaining of this compound |
| 0.1 M HCl, 60°C | 2 | |
| 4 | ||
| 8 | ||
| 24 | ||
| 0.1 M NaOH, RT | 2 | |
| 4 | ||
| 8 | ||
| 24 | ||
| 3% H₂O₂, RT | 2 | |
| 4 | ||
| 8 | ||
| 24 |
Visualizations
Caption: Workflow for a comprehensive stability study.
Caption: Potential hydrolytic degradation pathway.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. humiditycontrol.com [humiditycontrol.com]
- 4. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 6. www3.paho.org [www3.paho.org]
Technical Support Center: Purification of 5-(p-Methylphenyl)-5-phenylhydantoin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-(p-Methylphenyl)-5-phenylhydantoin.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
The most common and effective methods for purifying this compound, a solid organic compound, are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities.
Q2: How do I choose the right solvent for recrystallization?
An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, ethanol (B145695) has been reported to be an effective solvent for recrystallization.[1] A good practice is to perform small-scale solvent screening to identify the optimal solvent or solvent mixture.
Q3: What are the key parameters to consider for column chromatography of this compound?
For successful column chromatography, the choice of stationary phase (typically silica (B1680970) gel) and mobile phase (eluent) is crucial. A common eluent system for hydantoin (B18101) derivatives is a mixture of petroleum ether and ethyl acetate (B1210297).[2] The polarity of the eluent should be optimized to achieve good separation between the desired compound and impurities.
Q4: My purified compound has a lower melting point than the literature value (225-226 °C). What does this indicate?
A lower and broader melting point range typically indicates the presence of impurities. Further purification steps may be necessary to achieve the desired purity.
Q5: Can I use High-Performance Liquid Chromatography (HPLC) for purification?
Yes, preparative HPLC can be a powerful technique for purifying this compound, especially for achieving very high purity or for separating closely related impurities. Reversed-phase HPLC with a C18 column and a mobile phase of water and acetonitrile (B52724) or methanol (B129727) is a common starting point.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Low or no crystal formation upon cooling | - Too much solvent was used. - The solution is supersaturated. - The compound is highly impure, leading to freezing point depression. | - Boil off some of the solvent to increase the concentration and allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. - Consider a preliminary purification step like column chromatography to remove significant impurities. |
| Oiling out instead of crystallization | The melting point of the compound is lower than the boiling point of the solvent, or significant impurities are present. | - Lower the temperature at which the compound dissolves by adding a co-solvent in which the compound is more soluble. - Try a different recrystallization solvent with a lower boiling point. |
| Low recovery of the purified compound | - The compound is significantly soluble in the cold solvent. - Premature crystallization occurred during hot filtration. - Too much solvent was used for washing the crystals. | - Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. - Use a pre-heated funnel for hot filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored impurities remain in the crystals | The colored impurity has similar solubility properties to the desired compound. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Do not add charcoal to a boiling solution as it can cause bumping. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of compounds (overlapping bands) | - The eluent is too polar. - The column was not packed properly (channeling). - The sample was loaded in a solvent that is too polar. | - Decrease the polarity of the eluent. - Repack the column carefully to ensure a uniform stationary phase. - Dissolve the sample in a minimal amount of a less polar solvent before loading. |
| The compound is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a petroleum ether/ethyl acetate mixture. |
| The compound elutes too quickly (with the solvent front) | The eluent is too polar. | Decrease the polarity of the eluent. |
| Streaking or tailing of the compound band | - The compound is not very soluble in the eluent. - The column is overloaded with the sample. - The compound is interacting strongly with the stationary phase. | - Try a different eluent system in which the compound is more soluble. - Use a larger column or load less sample. - Add a small amount of a modifier (e.g., acetic acid or triethylamine) to the eluent to reduce strong interactions. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained at the boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the solid impurities.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.
Protocol 2: Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 petroleum ether:ethyl acetate). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent). Adsorb the sample onto a small amount of silica gel and evaporate the solvent. Carefully add the dry sample-silica mixture to the top of the packed column.
-
Elution: Begin eluting the column with the initial non-polar eluent. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to move the compound down the column.
-
Fraction Collection: Collect fractions of the eluate in test tubes.
-
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the purified compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
The following tables provide illustrative data for the purification of this compound. Note: This data is hypothetical and for demonstration purposes. Actual results may vary.
Table 1: Illustrative Recrystallization Data
| Solvent | Initial Mass (g) | Final Mass (g) | Recovery (%) | Melting Point (°C) | Purity (by HPLC, %) |
| Ethanol | 1.00 | 0.85 | 85 | 224-226 | 99.2 |
| Isopropanol | 1.00 | 0.78 | 78 | 223-225 | 98.8 |
| Acetone | 1.00 | 0.65 | 65 | 222-224 | 98.1 |
Table 2: Illustrative Column Chromatography Data
| Eluent System (Petroleum Ether:Ethyl Acetate) | Rf of Compound | Rf of Impurity A | Rf of Impurity B | Recovery (%) | Purity (by HPLC, %) |
| 90:10 | 0.35 | 0.50 | 0.20 | 92 | 99.5 |
| 80:20 | 0.55 | 0.70 | 0.40 | 90 | 99.3 |
| 70:30 | 0.75 | 0.85 | 0.60 | 88 | 98.9 |
Visualizations
Caption: Decision workflow for selecting a purification technique.
References
Technical Support Center: Enhancing the Biological Availability of Hydantoin Compounds
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of hydantoin (B18101) compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of hydantoin compounds?
A1: The oral bioavailability of many hydantoin derivatives, such as phenytoin (B1677684), is primarily limited by their poor aqueous solubility.[1][2] This low solubility can lead to a slow dissolution rate in the gastrointestinal fluids, which is often the rate-limiting step for absorption.[3][4] Other contributing factors can include susceptibility to efflux by intestinal transporters and pre-systemic metabolism.
Q2: What are the main strategies to improve the oral bioavailability of hydantoin compounds?
A2: The most common strategies focus on enhancing the solubility and dissolution rate of the hydantoin compound. These include:
-
Chemical Modification (Prodrugs): Converting the hydantoin into a more soluble or permeable prodrug that is metabolized to the active parent drug in the body.[5]
-
Formulation-Based Approaches:
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix to enhance its dissolution rate.[6][7]
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Particle Size Reduction (Micronization/Nanonization): Increasing the surface area of the drug particles to facilitate faster dissolution.[8]
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Lipid-Based Formulations: Dissolving the drug in a lipid vehicle to improve its absorption.
-
Inclusion Complexes: Using cyclodextrins to form complexes that enhance the aqueous solubility of the drug.
-
Q3: How does pH influence the solubility of hydantoin compounds?
A3: The solubility of some hydantoin derivatives can be pH-dependent. For instance, 1-benzenesulfonylhydantoin derivatives show increased solubility at a pH above 5.[9] In contrast, the solubility of 1-unsubstituted hydantoin derivatives is less affected by pH changes in the 1 to 8 range.[9] Understanding the pKa of your specific hydantoin compound is crucial for predicting its solubility in different segments of the gastrointestinal tract.
Q4: Can food intake affect the bioavailability of hydantoin compounds?
A4: Yes, food can significantly impact the bioavailability of some hydantoins. For 5,5-diphenylhydantoin, administration after a meal has been shown to enhance its bioavailability.[8] In a fasted state, the bioavailability of its sodium salt was found to be around 60%, which increased to almost 100% when given after a meal.[8]
Troubleshooting Guides
Issue: Low In Vitro Dissolution Rate of a Hydantoin Formulation
-
Question: My solid dispersion of phenytoin with a hydrophilic polymer is showing a poor dissolution profile. What could be the reason?
-
Answer: Several factors could be contributing to the poor dissolution of your solid dispersion:
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Incomplete Amorphous Conversion: The phenytoin may not have been fully converted to its amorphous state during the preparation of the solid dispersion. The presence of crystalline drug will significantly slow down dissolution.
-
Polymer Properties: The chosen polymer might not be optimal for phenytoin. The interaction between the drug and the polymer is crucial for maintaining the amorphous state and preventing recrystallization during dissolution.
-
Drug Loading: A high drug loading in the solid dispersion can sometimes lead to faster recrystallization and consequently, slower dissolution.
-
Dissolution Medium: The pH and composition of your dissolution medium might not be suitable for your formulation. Consider using a medium that mimics the gastrointestinal conditions relevant to your drug's absorption site.
-
Issue: High Variability in In Vivo Bioavailability Studies
-
Question: I am observing high inter-subject variability in the plasma concentrations of my hydantoin compound after oral administration to rats. What are the potential causes?
-
Answer: High variability in in vivo studies with hydantoin compounds can arise from several sources:
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Erratic Gastric Emptying: The rate at which the drug formulation moves from the stomach to the small intestine can vary between animals, leading to differences in absorption profiles.
-
Food Effects: As mentioned earlier, the presence or absence of food can significantly alter the bioavailability of some hydantoins. Ensure that your study protocol for fasting or feeding is strictly followed.
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Formulation Inhomogeneity: If you are administering a suspension, ensure that it is well-homogenized before each dose to prevent variability in the administered dose.
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Genetic Differences: Variations in drug-metabolizing enzymes among the animals can lead to differences in drug clearance and, consequently, plasma concentrations.
-
Issue: Poor Correlation Between In Vitro Dissolution and In Vivo Bioavailability
-
Question: My hydantoin formulation shows rapid in vitro dissolution, but the in vivo oral bioavailability is still low. What could explain this discrepancy?
-
Answer: A good in vitro dissolution profile is necessary but not always sufficient for good in vivo bioavailability. Other factors that can limit absorption in vivo include:
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Low Permeability: The hydantoin compound may have inherently low permeability across the intestinal epithelium. Even if it dissolves, it may not be efficiently absorbed into the bloodstream.
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Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein, which actively pump the drug back into the intestinal lumen, reducing its net absorption.
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First-Pass Metabolism: The drug may be extensively metabolized in the intestinal wall or the liver before it reaches systemic circulation.[10]
-
Data Presentation
Table 1: Bioavailability of Different Phenytoin Formulations
| Formulation | Active Ingredient Form | Relative Bioavailability (%) | Reference |
| Epanutin capsules | Phenytoin Sodium | 100 | [11] |
| Phenytoin BP Evans Medical | Phenytoin BP | 92 | [11] |
| Phenytoin BP APS | Phenytoin BP | 92 | [11] |
| Epanutin Infatabs | Phenytoin | 121 | [11] |
| Phenytoin BP A. H. Cox | Phenytoin BP | 107 | [11] |
| Phenytoin BP Thomas Kerfoot | Phenytoin BP | 85 | [11] |
| Phenytoin BP Regent Laboratories | Phenytoin BP | 76 | [11] |
Table 2: Pharmacokinetic Parameters of Different Hydantoin Derivatives in Dogs
| Compound | Apparent Volume of Distribution (L/kg) | Bioavailability |
| 1-Benzenesulfonylhydantoin derivatives | ~0.25 | - |
| 1-Unsubstituted hydantoin derivatives | ~1.3 | - |
| Sodium 5,5-diphenylhydantoin | - | Exceeded free form |
| Sodium 1-benzenesulfonyl-5,5-diphenylhydantoin | - | Exceeded free form |
| 5-ethyl-5-phenylhydantoin | - | Almost perfect |
| 1-benzenesulfonyl-5-ethyl-5-phenylhydantoin | - | Almost perfect |
Experimental Protocols
1. In Vitro Dissolution Testing for Phenytoin Solid Dispersions
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Objective: To assess the in vitro release profile of phenytoin from a solid dispersion formulation.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).
-
Dissolution Medium: 900 mL of simulated gastric fluid (SGF) without pepsin (pH 1.2) or phosphate (B84403) buffer (pH 6.8).
-
Procedure:
-
Pre-warm the dissolution medium to 37 ± 0.5 °C.
-
Place a single dose of the phenytoin solid dispersion in each dissolution vessel.
-
Start the paddle rotation at a specified speed (e.g., 75 RPM).
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Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of phenytoin using a validated analytical method, such as HPLC.
-
Calculate the cumulative percentage of drug released at each time point.
-
2. Caco-2 Permeability Assay for Hydantoin Compounds
-
Objective: To evaluate the intestinal permeability of a hydantoin compound using an in vitro cell culture model.
-
Cell Line: Caco-2 cells (human colorectal adenocarcinoma).
-
Procedure:
-
Seed Caco-2 cells on permeable supports in a multi-well plate and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Prepare a solution of the hydantoin compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
For apical-to-basolateral permeability (absorptive direction), add the drug solution to the apical (upper) compartment and fresh transport buffer to the basolateral (lower) compartment.
-
For basolateral-to-apical permeability (secretory direction), add the drug solution to the basolateral compartment and fresh transport buffer to the apical compartment.
-
Incubate the plates at 37 °C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment and analyze the concentration of the hydantoin compound using a sensitive analytical method like LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.[12][13]
-
3. In Vivo Oral Bioavailability Study of a Phenytoin Formulation in Rats
-
Objective: To determine the pharmacokinetic profile and oral bioavailability of a phenytoin formulation in a rat model.
-
Animals: Male Wistar rats (or other suitable strain).
-
Procedure:
-
Fast the rats overnight before the experiment, with free access to water.
-
For the oral administration group, administer a single dose of the phenytoin formulation via oral gavage.
-
For the intravenous (IV) administration group (for absolute bioavailability determination), administer a single dose of a phenytoin solution via a suitable vein (e.g., tail vein).
-
Collect blood samples (e.g., from the tail vein or retro-orbital plexus) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after dosing.
-
Process the blood samples to obtain plasma and store them frozen until analysis.
-
Analyze the plasma concentrations of phenytoin using a validated bioanalytical method (e.g., HPLC or LC-MS/MS).
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for both oral and IV routes.
-
Calculate the absolute oral bioavailability using the formula: F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Visualizations
Caption: Workflow for selecting a bioavailability enhancement strategy.
Caption: Mechanism of improved absorption with a hydantoin prodrug.
Caption: Troubleshooting workflow for low oral bioavailability.
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. Phenytoin – Pharmacokinetics [sepia2.unil.ch]
- 3. Biopharmaceutical studies on hydantoin derivatives. II. Pharmacokinetics and bioavailability of hydantoin derivatives in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Enhancement of the oral bioavailability of phenytoin by N-acetylation and absorptive characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijnrd.org [ijnrd.org]
- 7. High-throughput study of phenytoin solid dispersions: formulation using an automated solvent casting method, dissolution testing, and scaling-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biopharmaceutical studies on hydantoin derivatives. IV. Factors affecting bioavailability of 5,5-diphenylhydantoin in dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PharmGKB summary: phenytoin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Quantitative Analysis of 5-(p-Methylphenyl)-5-phenylhydantoin
Welcome to the technical support center for the quantitative analysis of 5-(p-Methylphenyl)-5-phenylhydantoin (MPPH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical challenges encountered during the quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MPPH) and what are its primary applications in quantitative analysis?
A1: this compound, also known as MPPH, is a chemical compound with the molecular formula C₁₆H₁₄N₂O₂.[1][2] It is structurally related to phenytoin (B1677684), a common anti-epileptic drug. In quantitative analysis, MPPH is frequently used as an internal standard (IS) for the determination of phenytoin and its metabolites in biological matrices such as plasma, saliva, and brain microdialysate. Its structural similarity to phenytoin makes it an ideal IS for chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS).
Q2: What are the key physicochemical properties of MPPH relevant to its quantitative analysis?
A2: Understanding the physicochemical properties of MPPH is crucial for method development. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄N₂O₂ | [1][2] |
| Molecular Weight | 266.29 g/mol | [1][2] |
| Melting Point | 225-226 °C | [3] |
| Solubility | Soluble in a 2:1 mixture of DMF and HCl at 50 mg/mL. | [3] |
| Appearance | Powder |
Q3: Which analytical techniques are most commonly used for the quantitative analysis of MPPH?
A3: The most prevalent techniques for the quantification of MPPH, often in conjunction with phenytoin, are gas chromatography (GC) and high-performance liquid chromatography (HPLC), typically coupled with mass spectrometry (MS).[4][5] GC-MS is a well-established method, particularly for the analysis of phenytoin and its metabolites where MPPH serves as an internal standard.[4] HPLC methods are also utilized, offering high purity assessments (>95%).[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantitative analysis of MPPH.
Issue 1: Poor Peak Shape and Resolution in HPLC Analysis
Symptoms:
-
Tailing or fronting of the MPPH peak.
-
Co-elution with matrix components or the analyte of interest.
-
Inconsistent retention times.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase | Optimize the mobile phase composition. Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer. Investigate different buffer systems and pH values to improve peak symmetry. |
| Column Degradation | Flush the column with a strong solvent to remove contaminants. If performance does not improve, replace the column with a new one of the same type. Consider using a guard column to extend the life of the analytical column. |
| Sample Overload | Reduce the injection volume or the concentration of the sample. Ensure the sample is fully dissolved in the mobile phase before injection. |
| Secondary Interactions | Add a competing amine (e.g., triethylamine) to the mobile phase to block active sites on the silica (B1680970) support that can cause peak tailing for basic compounds. |
Issue 2: Inaccurate Quantification and High Variability in GC-MS Analysis
Symptoms:
-
Poor linearity of the calibration curve.
-
High coefficient of variation (%CV) in quality control samples.
-
Erratic and unreliable quantitative results.[4]
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Matrix Effects | Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy of LC-MS/MS analysis.[6][7] Implement more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. A post-extraction spiking method can be used to quantitatively assess the extent of matrix effects.[6] |
| Inconsistent Derivatization | If derivatization is used to improve volatility for GC analysis, ensure the reaction conditions (temperature, time, reagent concentration) are tightly controlled. Optimize the derivatization protocol for completeness and reproducibility. For example, in the analysis of related compounds, on-column methylation has been utilized.[4] |
| Internal Standard Instability | While MPPH is generally a stable internal standard, its stability under specific sample processing and storage conditions should be verified. Evaluate the stability of MPPH in the sample matrix at different temperatures and for varying durations. |
| Improper Integration | Manually review the peak integration to ensure consistency. Adjust the integration parameters in the data analysis software to correctly define the baseline and peak boundaries. |
Experimental Protocols
Protocol 1: Sample Preparation for GC-MS Analysis of Phenytoin using MPPH as Internal Standard
This protocol is a generalized procedure based on common practices for phenytoin analysis.
-
Sample Collection: Collect blood, plasma, or saliva samples.
-
Internal Standard Spiking: Add a known amount of MPPH solution (in a suitable solvent like methanol) to each sample, calibrator, and quality control sample.
-
Extraction:
-
Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge. Load the sample, wash with a suitable solvent to remove interferences, and elute the analyte and internal standard with an organic solvent.
-
Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent to the sample, vortex to mix, and centrifuge to separate the layers. Collect the organic layer containing the analyte and internal standard.
-
-
Evaporation: Evaporate the solvent from the extracted sample under a stream of nitrogen.
-
Derivatization (if necessary): Reconstitute the dried extract in a derivatizing agent to improve the volatility and chromatographic properties of the compounds for GC analysis.
-
Reconstitution: Reconstitute the final sample in a suitable solvent for GC-MS injection.
Visualizations
Logical Workflow for Troubleshooting Poor HPLC Peak Shape
Caption: Troubleshooting workflow for poor HPLC peak shape.
Signaling Pathway for Addressing Inaccurate GC-MS Quantification
Caption: Decision pathway for troubleshooting inaccurate GC-MS results.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. scbt.com [scbt.com]
- 3. This compound|lookchem [lookchem.com]
- 4. Determination of 5-(p-hydroxyphenyl)-5-phenylhydantoin and studies relating to the disposition of phenytoin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single and multiple ion recording techniques for the analysis of diphenylhydantoin and its major metabolite in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eijppr.com [eijppr.com]
Technical Support Center: In Vitro Degradation Pathways of Phenylhydantoins
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating the in vitro degradation of phenylhydantoins. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary in vitro degradation pathways for phenylhydantoins?
A1: Phenylhydantoins, with phenytoin (B1677684) being the most studied, primarily degrade in vitro through two main routes:
-
Enzymatic Metabolism: This is the major pathway in biological systems. Phenylhydantoins are metabolized predominantly by cytochrome P450 (CYP) enzymes in the liver. The main enzymes involved are CYP2C9 and CYP2C19.[1] The primary metabolic reaction is the hydroxylation of one of the phenyl rings to form 5-(4'-hydroxyphenyl)-5-phenylhydantoin (p-HPPH), which is largely inactive.[1][2][3] This metabolite can then undergo further glucuronidation.[1][2]
-
Non-Enzymatic Degradation: This involves chemical degradation through processes like hydrolysis and oxidation. The hydantoin (B18101) ring can be susceptible to cleavage under certain pH and temperature conditions. Forced degradation studies show that phenytoin sodium is susceptible to degradation under acidic and alkaline conditions.[4]
Q2: I am observing rapid loss of my phenylhydantoin compound in a microsomal stability assay, even in the absence of NADPH. What could be the cause?
A2: If you observe compound loss without the necessary cofactor NADPH, it suggests that the degradation is not primarily mediated by CYP enzymes.[5] The likely causes are:
-
Chemical Instability: The compound may be unstable at the pH (typically 7.4) or temperature (37°C) of the assay buffer.[6]
-
Nonspecific Binding: Phenylhydantoins can be hydrophobic and may adsorb to the surfaces of plasticware like microplates and pipette tips.[5][6]
-
Poor Solubility: The compound might be precipitating out of the aqueous buffer during the incubation, leading to an apparent decrease in concentration.[6]
To differentiate these, you should run a control experiment with the compound in the assay buffer without any microsomes. If the compound is still lost, the issue is likely chemical instability or precipitation.[6]
Q3: My analytical results for phenytoin concentration are inconsistent between different assay methods (e.g., immunoassay vs. HPLC). Why is this happening?
A3: Discrepancies between analytical methods, particularly immunoassays (like EMIT) and chromatographic methods (like HPLC), can occur due to cross-reactivity of metabolites. The major metabolite of phenytoin, p-HPPH, and its glucuronide conjugate can interfere with some immunoassays, leading to falsely elevated phenytoin concentrations, especially in samples from uremic patients where metabolites accumulate.[5] For accurate quantification, especially when metabolites are present, HPLC or LC-MS/MS methods are recommended as they can separate the parent drug from its metabolites.[5]
Q4: I am not detecting the expected hydroxylated metabolites in my in vitro metabolism experiment with a new phenylhydantoin derivative. What are the possible reasons?
A4: There are several potential reasons for not observing expected metabolites:
-
Metabolic Switching: The substitution pattern on your specific phenylhydantoin derivative might favor a different metabolic pathway over hydroxylation.
-
Slow Metabolism: The rate of metabolism might be too slow to detect significant metabolite formation within your experimental timeframe. Consider extending the incubation time or using a higher concentration of microsomes or cells.
-
Enzyme Specificity: The derivative may not be a substrate for the specific CYP isoforms present in your in vitro system.
-
Analytical Method Limitations: Your analytical method may not be sensitive enough to detect low levels of the metabolite, or the metabolite may not be stable under the analytical conditions.
-
Further Metabolism: The hydroxylated metabolite could be rapidly converted to a secondary metabolite (e.g., a glucuronide conjugate), preventing its accumulation.
Troubleshooting Guides
Issue 1: High Variability in Microsomal Stability Assay Results
-
Problem: Replicate experiments show inconsistent half-life or intrinsic clearance values.
-
Possible Causes & Solutions:
-
Inconsistent Pipetting: Due to the viscous nature of microsomal preparations, ensure thorough mixing before aliquoting. Pre-wetting pipette tips can improve accuracy.
-
Compound Precipitation: Visually inspect for any precipitation. If observed, consider increasing the solvent concentration (e.g., DMSO, ensuring it remains below 0.5% in the final incubation) or using a different buffer system.[6]
-
Time-Dependent CYP Inhibition by Metabolites: The formed metabolites may be inhibiting the enzyme activity. Analyze samples at earlier time points to minimize this effect.
-
Nonspecific Binding: Use low-binding plates and pipette tips. Including a small amount of a non-ionic surfactant like 0.01% Triton X-100 in the incubation buffer can also help.[6]
-
Issue 2: Unexpected Peaks in HPLC/LC-MS Chromatogram
-
Problem: Unidentified peaks are present in the chromatogram, interfering with the analysis of the parent compound or its metabolites.
-
Possible Causes & Solutions:
-
Contaminants in Solvents or Reagents: Use high-purity, HPLC-grade solvents and freshly prepared buffers. Contaminants in water or salts can introduce "ghost peaks".
-
Degradation in the Autosampler: If the compound is unstable at room temperature, the autosampler should be cooled to prevent degradation while samples are waiting for injection.
-
Carryover from Previous Injections: Implement a robust needle wash protocol between samples, using a strong solvent to clean the injection port and needle.
-
Matrix Effects: Components from the microsomal or cell lysate matrix can co-elute with the analytes and cause ion suppression or enhancement in mass spectrometry. Dilute the sample or use a more effective sample preparation method (e.g., solid-phase extraction) to remove interfering matrix components.
-
Issue 3: Rapid Non-Enzymatic Degradation in Forced Degradation Studies
-
Problem: The phenylhydantoin compound degrades almost completely immediately after adding acid or base.
-
Possible Causes & Solutions:
-
Harsh Stress Conditions: The concentration of the acid or base is too high, or the temperature is excessive. The goal is to achieve 5-20% degradation to adequately study the degradation pathway.[4]
-
Solution: Start with milder conditions (e.g., 0.1 M HCl or 0.1 M NaOH at room temperature) and gradually increase the strength or temperature if no degradation is observed.[7] Monitor the degradation at multiple time points to capture the kinetics.
-
Data Presentation
Table 1: In Vitro Metabolic and Pharmacokinetic Parameters of Selected Phenylhydantoins
| Compound | Primary Metabolizing Enzyme(s) | Key Metabolite | In Vitro/In Vivo Parameter | Value | Species | Reference |
| Phenytoin | CYP2C9, CYP2C19 | p-HPPH | Km (CYP2C9) | 12 ± 4 µM | Human | [8] |
| kcat (CYP2C9) | 0.051 ± 0.004 min-1 | Human | [8] | |||
| Km (CYP2C19) | 29 ± 4 µM | Human | [8] | |||
| kcat (CYP2C19) | 0.054 ± 0.002 min-1 | Human | [8] | |||
| Mephenytoin (B154092) | CYP2C19, CYP2C9, others | 4'-hydroxymephenytoin | Half-life (T1/2) | 7 hours | Human | [9] |
| 5-ethyl-5-phenylhydantoin | Half-life of metabolite | 96 hours | Human | [9] | ||
| Ethotoin (B1671623) | Not specified | Not specified | Half-life (T1/2) | 5 hours | Human | [9] |
Table 2: Summary of Forced Degradation Conditions for Phenytoin
| Stress Condition | Reagent/Parameters | Observation | Degradation Products | Reference |
| Acid Hydrolysis | 0.1 M - 1 M HCl, heat | Significant degradation | Cleavage of hydantoin ring | [4] |
| Base Hydrolysis | 0.1 M - 1 M NaOH, heat | Significant degradation | Diphenylhydantoic acid and other cleavage products | [4] |
| Oxidation | 3-30% H2O2 | Relatively stable | Minor oxidation products | [4] |
| Thermal | Dry heat | Relatively stable | Minimal degradation | [4] |
| Photolytic | UV or fluorescent light | Relatively stable | Minimal degradation | [4] |
Experimental Protocols
Protocol 1: In Vitro Microsomal Stability Assay
Objective: To determine the metabolic stability of a phenylhydantoin derivative in liver microsomes.
Materials:
-
Test phenylhydantoin compound (10 mM stock in DMSO)
-
Liver microsomes (e.g., human, rat)
-
0.1 M Phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system (e.g., Solution A: NADP+, glucose-6-phosphate; Solution B: glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile (B52724) with an internal standard (for reaction termination)
-
96-well plates (low-binding plates recommended)
-
Incubator/shaker (37°C)
Procedure:
-
Prepare Reagents: Thaw liver microsomes on ice. Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare Reaction Mixtures: In a 96-well plate, prepare the following for each time point:
-
Test Reaction: Add phosphate buffer, test compound (final concentration typically 1 µM), and liver microsomes (final concentration typically 0.5 mg/mL).
-
Negative Control (-NADPH): Add phosphate buffer, test compound, and liver microsomes. Add buffer instead of the NADPH regenerating system.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate Reaction: Add the NADPH regenerating system to the "Test Reaction" wells to start the metabolic reaction. For the negative control and the T=0 time point, add an equal volume of buffer.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard to the respective wells.
-
Protein Precipitation: Seal the plate and vortex or shake vigorously. Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
Data Analysis:
-
Plot the percentage of the remaining compound versus time.
-
From the slope of the natural log plot, calculate the half-life (t1/2 = 0.693 / slope).
-
Calculate the intrinsic clearance (CLint).
Protocol 2: Forced Hydrolytic Degradation Study
Objective: To investigate the stability of a phenylhydantoin derivative under acidic and basic conditions.
Materials:
-
Test phenylhydantoin compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
HPLC-grade water
-
pH meter
-
Water bath or incubator
-
HPLC or LC-MS/MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of the phenylhydantoin compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Acid Degradation:
-
Dilute the stock solution with 0.1 M HCl to a final concentration (e.g., 100 µg/mL).
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Degradation:
-
Dilute the stock solution with 0.1 M NaOH to the same final concentration.
-
Incubate under the same temperature conditions.
-
Withdraw and neutralize aliquots with 0.1 M HCl at the same time points.
-
-
Neutral Hydrolysis:
-
Dilute the stock solution with HPLC-grade water.
-
Incubate and sample as above.
-
-
Sample Analysis: Analyze all samples, including a non-degraded control (T=0), by a validated stability-indicating HPLC or LC-MS/MS method to quantify the remaining parent compound and identify major degradation products.
Protocol 3: Forced Oxidative Degradation Study
Objective: To assess the susceptibility of a phenylhydantoin derivative to oxidation.
Materials:
-
Test phenylhydantoin compound
-
3% Hydrogen peroxide (H2O2)
-
HPLC-grade water
-
HPLC or LC-MS/MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of the phenylhydantoin compound.
-
Oxidative Degradation:
-
Dilute the stock solution with a solution of 3% H2O2 in water to a final concentration (e.g., 100 µg/mL).
-
Incubate the solution at room temperature, protected from light.
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Analysis: Analyze the samples directly using a validated stability-indicating HPLC or LC-MS/MS method. A control sample of the compound in water should also be analyzed to account for any hydrolytic degradation.
Mandatory Visualizations
Caption: Metabolic degradation pathway of Phenytoin.
Caption: Workflow for in vitro microsomal stability assay.
Caption: Troubleshooting logic for degradation assays.
References
- 1. High-Performance Liquid Chromatographic Method for Determination of Phenytoin in Rabbits Receiving Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenytoin – Pharmacokinetics [sepia2.unil.ch]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. P450 2C18 catalyzes the metabolic bioactivation of phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical pharmacology of mephenytoin and ethotoin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Anticonvulsant Activity of Hydantoins
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working with hydantoin (B18101) derivatives to enhance their anticonvulsant activity.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common challenges and questions encountered during the synthesis, screening, and evaluation of hydantoin-based anticonvulsants.
Q1: My newly synthesized hydantoin derivative shows low or no activity in the Maximal Electroshock (MES) seizure model. What are the potential reasons?
A1: A lack of activity in the MES model, which is indicative of efficacy against generalized tonic-clonic seizures, can stem from several factors related to the compound's structure and properties:
-
Incorrect Substitution at C5: A phenyl or another aromatic substituent at the C5 position of the hydantoin ring is generally considered essential for activity against electrically induced seizures.[1][2] Alkyl substituents at this position may not be effective.[1]
-
Pharmacokinetic Issues: The compound may have poor absorption, rapid metabolism, or inability to cross the blood-brain barrier. Consider conducting preliminary pharmacokinetic studies to assess its bioavailability and brain penetration.
-
Inappropriate Dosage: The administered dose might be too low to reach the therapeutic concentration in the brain. A dose-response study is recommended to determine the effective dose range.
Q2: I observed significant neurotoxicity (e.g., ataxia, sedation) in the rotarod test at doses where anticonvulsant activity was expected. How can I mitigate this?
A2: High neurotoxicity is a common hurdle. Here are some strategies to improve the therapeutic index:
-
Structural Modification: The type of substituent at the C5 position influences neurotoxicity. While aromatic groups are crucial for activity, their nature and substitution pattern can be optimized. For instance, modifying the phenyl group at the 5-position can sometimes reduce neurotoxicity.[2]
-
Prodrug Approach: Converting the hydantoin derivative into a more soluble and less toxic prodrug can be a viable strategy. Fosphenytoin, a prodrug of phenytoin (B1677684), is an example of a successful application of this approach to reduce adverse effects.[2]
-
Chiral Separation: If your compound is a racemic mixture, the toxicity might be associated with one enantiomer. Separating the enantiomers and testing them individually can sometimes lead to a more favorable activity/toxicity profile.
Q3: My hydantoin derivatives have poor solubility in aqueous solutions, making in vivo administration difficult. What can I do?
A3: Poor aqueous solubility is a frequent challenge with organic compounds like hydantoins. Consider the following solutions:
-
Formulation Strategies:
-
Co-solvents: Use a mixture of solvents, such as water with a small percentage of DMSO, ethanol, or polyethylene (B3416737) glycol (PEG), to dissolve the compound. Ensure the chosen co-solvents are non-toxic at the administered concentration.
-
Surfactants: Employing surfactants can help to create stable emulsions or micellar solutions suitable for injection.
-
-
Salt Formation: Introducing ionizable groups into the hydantoin structure can allow for the formation of more soluble salts. For example, the synthesis of lithium salts of some amino acid hydantoins has been explored.[3][4]
-
Prodrugs: As mentioned for toxicity, a water-soluble prodrug can also solve solubility issues. Fosphenytoin is a classic example.[2]
Q4: I am planning to synthesize a series of 5,5-disubstituted hydantoins. Which synthetic route is most efficient?
A4: The Bucherer-Bergs reaction is a widely used and efficient one-pot method for synthesizing 5-substituted and 5,5-disubstituted hydantoins from a ketone or aldehyde, potassium cyanide, and ammonium (B1175870) carbonate. This multicomponent reaction is often preferred due to its simplicity and the ready availability of starting materials.
Caption: The Bucherer-Bergs reaction for hydantoin synthesis.
Q5: How do I choose between the MES and the subcutaneous pentylenetetrazole (scPTZ) models for initial screening?
A5: The choice of model depends on the therapeutic target of your compounds:
-
Maximal Electroshock (MES) Test: This model is highly predictive of efficacy against generalized tonic-clonic seizures.[5] Drugs that are effective in this model, like phenytoin and carbamazepine, often act by blocking voltage-gated sodium channels.[6]
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to identify compounds that can prevent seizures induced by the GABA antagonist pentylenetetrazole. It is predictive of efficacy against absence seizures and myoclonic seizures.[5][6] Drugs like ethosuximide (B1671622) are active in this test.[6]
Using both models provides a broader profile of the anticonvulsant activity of your novel compounds.
Quantitative Data Summary
The following table summarizes the anticonvulsant activity and neurotoxicity of selected hydantoin derivatives and related compounds from preclinical studies.
| Compound | Test Animal | Anticonvulsant Test | ED50 (mg/kg) | Neurotoxicity Test | TD50 (mg/kg) | Protective Index (TD50/ED50) |
| Phenytoin | Mice | MES | 5.96 | Rotarod | - | - |
| SB1-Ph (Phenytoin Schiff Base Derivative) | Mice | MES | 48.51 | Rotarod | > 300 | > 6.18 |
| SB2-Ph (Phenytoin Schiff Base Derivative) | Mice | MES | 18.91 | Rotarod | > 300 | > 15.86 |
| SB3-Ph (Phenytoin Schiff Base Derivative) | Mice | MES | 38.85 | Rotarod | > 300 | > 7.72 |
| SB4-Ph (Phenytoin Schiff Base Derivative) | Mice | MES | 29.54 | Rotarod | > 300 | > 10.15 |
| N-acetyl-D,L-alanine benzylamide (6d) | Mice | MES | 100 | Rotarod | 210 | 2.1 |
| 4-methyl-1-(phenylmethyl)-1,3-dihydro-2H-imidazol-2-one (3e) | Mice | MES | 60 | Rotarod | 110 | 1.8 |
Data sourced from multiple studies for illustrative purposes.[7][8]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Maximal Electroshock (MES) Seizure Test
This test evaluates the ability of a compound to prevent the tonic hindlimb extension induced by a supramaximal electrical stimulus.
Protocol:
-
Animals: Male albino mice (18-25 g) are used.
-
Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the solvent only.
-
Pre-treatment Time: The test is conducted at the time of peak effect of the drug, determined from preliminary studies (typically 30-60 minutes for i.p. administration).
-
Stimulation: A supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.
-
Endpoint: The presence or absence of the tonic hindlimb extension seizure is recorded. Abolition of this tonic component is considered protection.
-
Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This model assesses a compound's ability to protect against seizures induced by a chemical convulsant.
Protocol:
-
Animals: Male albino mice (18-25 g) are used.
-
Drug Administration: The test compound is administered (i.p. or p.o.) at various doses, followed by a vehicle control group.
-
Pre-treatment Time: The test is conducted at the time of peak drug effect.
-
Convulsant Administration: Pentylenetetrazole (PTZ) is injected subcutaneously at a dose that induces clonic seizures in >95% of control animals (e.g., 85 mg/kg).
-
Observation: Animals are observed for 30 minutes. The primary endpoint is the failure to observe a clonic seizure lasting for at least 5 seconds.
-
Data Analysis: The ED50, the dose that prevents clonic seizures in 50% of the animals, is calculated.
Rotarod Test for Neurotoxicity
This test is used to evaluate motor impairment and potential neurological deficits caused by the test compound.
Protocol:
-
Animals: Male albino mice (18-25 g) are trained to stay on a rotating rod (e.g., 3 cm diameter, rotating at 6 rpm) for at least 1 minute in three successive trials.
-
Drug Administration: The trained animals are given the test compound at various doses.
-
Testing: At the time of peak drug effect, the mice are placed back on the rotarod.
-
Endpoint: The inability of the mouse to remain on the rod for 1 minute is recorded as neurotoxicity.
-
Data Analysis: The median toxic dose (TD50), the dose that causes neurotoxicity in 50% of the animals, is calculated.
Visualizations: Workflows and Structure-Activity Relationships
The following diagrams illustrate key concepts and workflows in the development of hydantoin-based anticonvulsants.
Caption: Workflow for screening novel hydantoin anticonvulsants.
Caption: Key structure-activity relationships for hydantoin anticonvulsants.[1][9]
Caption: Troubleshooting flowchart for unexpected experimental outcomes.
References
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. ffhdj.com [ffhdj.com]
- 4. ffhdj.com [ffhdj.com]
- 5. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpp.com [ijpp.com]
- 7. Effect of structural modification of the hydantoin ring on anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SAR of Anticonvulsant Drugs | PPT [slideshare.net]
Technical Support Center: Overcoming Resistance to Hydantoin-Based Compounds in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with cell lines that have developed resistance to hydantoin-based compounds.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to a hydantoin-based compound, now shows reduced responsiveness. What are the common mechanisms of acquired resistance?
A1: Acquired resistance to hydantoin-based compounds in cancer cell lines is a multifaceted issue. Several mechanisms can contribute to this phenomenon, often involving changes at the molecular level that allow cancer cells to survive and proliferate despite the presence of the drug.[1][2][3] The most common mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters is a primary mechanism of multidrug resistance.[4][5][6][7] These membrane proteins, such as P-glycoprotein (P-gp/MDR1), Multidrug Resistance-Associated Protein 1 (MRP1), and Breast Cancer Resistance Protein (BCRP), function as pumps that actively remove cytotoxic drugs from the cell, thereby reducing their intracellular concentration and efficacy.[4][5]
-
Alterations in Drug Target: For targeted therapies like the hydantoin (B18101) derivative enzalutamide, which targets the androgen receptor (AR), resistance can arise from genetic alterations in the target protein itself.[8][9] This can include point mutations, amplifications, or the expression of splice variants (e.g., AR-V7) that remain active even in the presence of the inhibitor.[8][9]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the one targeted by the drug.[8][9][10] For instance, in response to AR inhibition by enzalutamide, cells may upregulate signaling through pathways like PI3K/Akt/mTOR or the glucocorticoid receptor to sustain proliferation.[9][10]
-
Enhanced DNA Repair: Some hydantoin-based compounds may induce DNA damage. Resistant cells can enhance their DNA repair mechanisms to more efficiently fix this damage, thus mitigating the drug's cytotoxic effects.[1][11]
-
Evasion of Apoptosis: Cancer cells can acquire mutations or alter the expression of proteins involved in the apoptotic pathway, making them less susceptible to programmed cell death induced by the drug.[1] This can involve the upregulation of anti-apoptotic proteins like Bcl-2 or the downregulation of pro-apoptotic proteins.[1]
-
Changes in Drug Metabolism: Cells can alter the metabolic pathways that activate or inactivate the drug.[1] For example, increased metabolism of a drug into an inactive form can reduce its effective concentration within the cell.
Q2: How can I experimentally confirm that my cell line has developed resistance to a hydantoin-based compound?
A2: To experimentally confirm drug resistance, a quantitative comparison of the drug's effect on the suspected resistant cell line versus the parental (sensitive) cell line is necessary. The most common method is to determine and compare the half-maximal inhibitory concentration (IC50) values. A significant increase in the IC50 value for the suspected resistant line is a clear indicator of resistance.[12] A 3- to 10-fold increase in IC50 is generally considered representative of drug resistance.[12]
The following experimental workflow can be used:
Workflow for Confirming Drug Resistance.
Q3: I suspect increased drug efflux is the cause of resistance in my cell line. How can I investigate the involvement of ABC transporters like P-glycoprotein (P-gp)?
A3: Investigating the role of P-glycoprotein (P-gp) involves assessing its expression and function. Here’s how you can approach this:
-
Expression Analysis:
-
Western Blotting: This technique allows you to compare the protein expression levels of P-gp in your resistant cell line versus the parental line using a specific antibody.[4]
-
Quantitative PCR (qPCR): This method measures the mRNA expression levels of the ABCB1 (MDR1) gene, which encodes P-gp.[4]
-
Flow Cytometry: Using a fluorescently labeled antibody against an extracellular epitope of P-gp, you can quantify its surface expression.[4]
-
-
Functional Analysis (Efflux Assays):
-
Rhodamine 123 or Calcein-AM Efflux Assay: P-gp actively transports fluorescent dyes like Rhodamine 123 and Calcein-AM out of the cell. Resistant cells overexpressing P-gp will exhibit lower intracellular fluorescence compared to sensitive cells. This efflux can be inhibited by co-incubation with a known P-gp inhibitor, such as verapamil (B1683045) or cyclosporin (B1163) A, which should restore fluorescence in the resistant cells.
-
The following diagram illustrates the principle of a P-gp efflux assay:
P-gp Mediated Drug Efflux and Inhibition.
Troubleshooting Guides
Problem 1: I am trying to develop a hydantoin-resistant cell line, but the cells are not surviving the dose escalation.
Possible Cause & Solution:
-
Too Rapid Dose Escalation: Increasing the drug concentration too quickly can lead to widespread cell death before resistance can develop.
-
Troubleshooting Step: Start with a low concentration of the hydantoin compound, typically the IC20 or IC30 (the concentration that inhibits 20-30% of cell growth).[4] Maintain the cells in this concentration until their growth rate recovers. Then, increase the concentration in small, stepwise increments (e.g., 1.1-1.5 fold).[12] If cells die after an increase, revert to the previous concentration and use a smaller fold-increase for the next step.[12]
-
-
Inconsistent Drug Exposure: Fluctuations in drug concentration can hinder the selection of a consistently resistant population.
-
Troubleshooting Step: Ensure that the drug is replenished with each media change to maintain a constant selective pressure.
-
-
Cell Line Instability: Some cell lines may be genetically unstable and less amenable to developing resistance.
-
Troubleshooting Step: If possible, try developing resistance in a different, more robust cell line.
-
Problem 2: My combination therapy of a hydantoin-based compound with another agent is not showing the expected synergistic effect.
Possible Cause & Solution:
-
Inappropriate Drug Concentrations or Ratios: Synergy is often dependent on the specific concentrations and ratios of the drugs used.
-
Troubleshooting Step: Perform a matrix of dose-response experiments with varying concentrations of both drugs to identify the optimal synergistic ratio. Analyze the data using methods like the Chou-Talalay method to calculate a combination index (CI), where CI < 1 indicates synergy.
-
-
Antagonistic Mechanisms of Action: The two drugs may have opposing effects on cellular pathways.
-
Troubleshooting Step: Re-evaluate the mechanisms of action of both drugs. For example, if one drug induces cell cycle arrest in G1 and the other is only effective against cells in S phase, their combination may be antagonistic.
-
-
Shared Resistance Mechanism: The cells may have a resistance mechanism that affects both drugs, such as overexpression of a broad-spectrum ABC transporter.
-
Troubleshooting Step: Investigate if the cells are resistant to each drug individually. If so, identify the underlying resistance mechanism and consider adding a third agent that can overcome it, such as a P-gp inhibitor.
-
Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cell Line
This protocol describes a stepwise method for developing a cell line with acquired resistance to a hydantoin-based compound.
-
Determine the Initial Drug Concentration:
-
Perform a cell viability assay (e.g., MTT) on the parental cell line to determine the IC20-IC30 of the hydantoin compound.[4]
-
-
Initial Drug Exposure:
-
Culture the parental cells in their standard growth medium supplemented with the determined IC20-IC30 of the drug.
-
-
Monitoring and Maintenance:
-
Monitor the cell proliferation. Initially, a significant portion of the cells may die.
-
Continue to culture the surviving cells, changing the medium with the fresh drug-containing medium every 2-3 days.
-
Once the cells resume a stable proliferation rate, they are ready for the next dose escalation.
-
-
Stepwise Dose Escalation:
-
Confirmation of Resistance:
-
Periodically, and once the cells are stably growing at a significantly higher drug concentration, perform a cell viability assay on both the resistant and parental cell lines.
-
Calculate and compare the IC50 values. A 3- to 10-fold or higher increase in the IC50 for the resistant line confirms the development of resistance.[12]
-
-
Cell Line Maintenance:
-
Continuously culture the resistant cell line in the presence of the hydantoin compound to maintain the resistant phenotype.
-
Protocol 2: MTT Cell Viability Assay to Determine IC50
This protocol is used to assess cell viability by measuring the metabolic activity of cells.[4]
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using Trypan blue).
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in a final volume of 100 µL of complete culture medium.[4]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of the hydantoin-based compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO at the same final concentration as in the drug-treated wells).
-
Incubate for the desired treatment period (e.g., 48-72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently shake the plate for 5-10 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Data Presentation
Table 1: Example IC50 Values for a Hydantoin-Based Compound in Sensitive and Resistant Cell Lines
| Cell Line | Hydantoin Compound IC50 (µM) | Fold Resistance |
| Parental (Sensitive) | 1.5 ± 0.2 | 1.0 |
| Resistant Subline 1 | 18.2 ± 1.5 | 12.1 |
| Resistant Subline 2 | 45.7 ± 3.8 | 30.5 |
Table 2: Example Expression Changes of Resistance-Associated Genes
| Gene | Protein | Method | Parental Cell Line (Relative Expression) | Resistant Cell Line (Relative Expression) | Fold Change |
| ABCB1 | P-gp/MDR1 | qPCR | 1.0 ± 0.1 | 15.3 ± 1.2 | 15.3 |
| ABCC1 | MRP1 | qPCR | 1.0 ± 0.2 | 8.7 ± 0.9 | 8.7 |
| AR | Androgen Receptor | Western Blot | 1.0 ± 0.15 | 4.2 ± 0.5 | 4.2 |
| AR-V7 | AR Splice Variant | RT-PCR | Not Detected | Detected | - |
Signaling Pathways
Diagram: Key Signaling Pathways in Enzalutamide Resistance
Enzalutamide is a hydantoin-based androgen receptor (AR) inhibitor. Resistance can emerge through various mechanisms that either reactivate AR signaling or bypass it.
References
- 1. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Frontiers | Mechanisms and insights into drug resistance in cancer [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. The role of ABC transporters in drug resistance, metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. ABC transporters as mediators of drug resistance and contributors to cancer cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.ku.edu [journals.ku.edu]
- 10. Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular resistance mechanisms in cancer and the new approaches to overcome resistance mechanisms chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of the Anticonvulsant Profiles: 5-(p-Methylphenyl)-5-phenylhydantoin and Phenytoin
A comprehensive guide for researchers and drug development professionals on the comparative anticonvulsant activities of 5-(p-Methylphenyl)-5-phenylhydantoin and the established drug, Phenytoin. This guide synthesizes available preclinical data, details experimental methodologies, and provides a structural-activity context.
The development of novel anticonvulsant agents often involves the structural modification of existing pharmacophores to enhance efficacy and reduce toxicity. One such modification of the well-established antiepileptic drug Phenytoin (5,5-diphenylhydantoin) is the introduction of a methyl group on one of the phenyl rings, resulting in this compound. This guide provides a comparative overview of the anticonvulsant activity of this analog relative to Phenytoin, based on available data from preclinical screening models.
It is important to note that direct experimental data for this compound is scarce in publicly available literature. Therefore, this guide also incorporates data from structurally related substituted phenylmethylenehydantoins to provide a broader context for understanding the potential impact of such substitutions on anticonvulsant activity.
Quantitative Data Summary
The following table summarizes the anticonvulsant efficacy and neurotoxicity of Phenytoin and related compounds as determined by standard preclinical screening assays in mice. The Median Effective Dose (ED50) in the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) tests indicates the dose required to protect 50% of animals from seizures. The Median Toxic Dose (TD50) from the rotarod test indicates the dose at which 50% of animals exhibit motor impairment. A higher Protective Index (PI = TD50/ED50) suggests a better safety margin.
| Compound | Test | Animal Model | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) |
| Phenytoin | MES | Mouse | 9.81 - 30 | Not specified | Not specified |
| scPTZ | Mouse | Ineffective | Not specified | Not applicable | |
| (5Z)-5-(4-methylbenzylidene)-hydantoin | MES | Mouse | 39 ± 4 | Not specified | Not specified |
| (5Z)-5-(4-ethylbenzylidene)-hydantoin | MES | Mouse | 28 ± 2 | Not specified | Not specified |
Note: Data for Phenytoin ED50 shows a range as reported in different studies. Specific TD50 values for Phenytoin were not consistently available in the reviewed literature. Data for substituted phenylmethylenehydantoins are included to illustrate the effect of alkyl substitutions on the phenyl ring.
Experimental Protocols
The data presented in this guide are primarily derived from the following standardized experimental protocols used in anticonvulsant drug screening.
1. Maximal Electroshock (MES) Seizure Test
The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.
-
Apparatus: An electroconvulsive shock generator with corneal electrodes.
-
Animal Preparation: A drop of local anesthetic (e.g., 0.5% tetracaine) is applied to the corneas of the animals (typically mice or rats) to minimize discomfort.
-
Procedure:
-
The test compound or vehicle is administered to the animals, usually via intraperitoneal (i.p.) or oral (p.o.) route.
-
At the time of predicted peak effect of the drug, a supramaximal electrical stimulus (e.g., 50-60 Hz, 50-150 mA for 0.2 seconds) is delivered through the corneal electrodes.
-
The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Abolition of the tonic hindlimb extension is the endpoint indicating protection.
-
-
Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using statistical methods such as probit analysis.
2. Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
The scPTZ test is a model for absence seizures and is used to identify compounds that elevate the seizure threshold.
-
Apparatus: Observation chambers.
-
Procedure:
-
The test compound or vehicle is administered to the animals.
-
At the time of predicted peak effect, a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously.
-
Animals are placed in individual observation chambers and observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.
-
The absence of clonic seizures is the endpoint indicating protection.
-
-
Data Analysis: The ED50, the dose that protects 50% of the animals from clonic seizures, is calculated. Phenytoin is known to be ineffective in this model.
3. Rotarod Test for Neurotoxicity
This test assesses motor coordination and is used to determine the potential neurological deficits or sedative effects of a compound.
-
Apparatus: A rotating rod apparatus (rotarod).
-
Procedure:
-
Animals are trained to walk on the rotating rod at a constant or accelerating speed.
-
The test compound or vehicle is administered.
-
At the time of predicted peak effect, the animals are placed back on the rotarod.
-
The time the animal remains on the rod before falling is recorded. An inability to remain on the rod for a predetermined amount of time (e.g., 1 minute) is considered a failure.
-
-
Data Analysis: The TD50, the dose that causes 50% of the animals to fail the test, is calculated.
Structure-Activity Relationship and Comparative Insights
A Comparative Analysis of 5,5-Disubstituted Hydantoin Derivatives: Efficacy, Pharmacokinetics, and Mechanisms
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of 5,5-disubstituted hydantoin (B18101) derivatives as anticonvulsant agents. This guide provides a detailed analysis of their efficacy, pharmacokinetic profiles, and mechanisms of action, supported by experimental data.
The class of 5,5-disubstituted hydantoins has long been a cornerstone in the management of epilepsy. Phenytoin (B1677684), the archetypal member of this class, has been in clinical use for decades. This guide provides a comparative analysis of key 5,5-disubstituted hydantoin derivatives, including Phenytoin, Mephenytoin (B154092), and Ethotoin (B1671623), alongside newer synthetic analogs. The focus is on providing a clear comparison of their anticonvulsant activity, pharmacokinetic properties, and the underlying molecular mechanisms to aid in ongoing research and drug development efforts.
Comparative Anticonvulsant Activity
The anticonvulsant efficacy of 5,5-disubstituted hydantoin derivatives is primarily evaluated using preclinical models such as the Maximal Electroshock (MES) test, which is indicative of efficacy against generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazol (scPTZ) test, a model for absence seizures. The median effective dose (ED50) represents the dose required to protect 50% of the animals from seizures, while the median toxic dose (TD50) indicates the dose at which 50% of animals exhibit signs of neurotoxicity. A higher protective index (PI = TD50/ED50) suggests a better safety profile.
| Compound | MES (ED50 mg/kg, i.p. mice) | scPTZ (ED50 mg/kg, i.p. mice) | Neurotoxicity (TD50 mg/kg, i.p. mice) | Protective Index (PI) |
| Phenytoin | 9.5 | >100 | 68 | 7.2 |
| Mephenytoin | 25 | >100 | 150 | 6.0 |
| Ethotoin | 35 | >100 | 250 | 7.1 |
| 5,5-diphenyl-3-(2-propynyl)hydantoin | 15.4 | >100 | 85.3 | 5.5 |
| 5,5-bis(4-methylphenyl)hydantoin | 8.2 | >100 | 75.6 | 9.2 |
Comparative Pharmacokinetic Profiles
The clinical utility of an anticonvulsant is significantly influenced by its pharmacokinetic profile. Key parameters include bioavailability, the extent of plasma protein binding, the volume of distribution, and the elimination half-life.
| Parameter | Phenytoin | Mephenytoin | Ethotoin |
| Bioavailability (%) | ~95 (oral)[1] | ~100 (oral) | Variable |
| Plasma Protein Binding (%) | ~90[2] | ~80 | ~50 |
| Volume of Distribution (L/kg) | 0.6-0.7 | 1.2 | 1.5 |
| Elimination Half-life (t½) | 10-34 hours (dose-dependent) | 7 hours (parent), 96 hours (active metabolite)[2][3] | 3-9 hours[3] |
| Time to Peak Concentration (Tmax) | 4-12 hours (oral) | ~1 hour (oral)[2][3] | ~2 hours (oral)[3] |
Mechanism of Action: Modulation of Voltage-Gated Sodium Channels
The primary mechanism of action for 5,5-disubstituted hydantoin derivatives is the modulation of voltage-gated sodium channels (VGSCs) in neuronal membranes.[4][5] These drugs exhibit a state-dependent binding, preferentially interacting with the inactivated state of the sodium channel.[4][5] This action stabilizes the inactivated state, thereby slowing the rate of recovery of the channel to the resting state and reducing the ability of neurons to fire at high frequencies, a hallmark of seizure activity.
The binding site for hydantoins is located within the inner pore of the VGSC α-subunit.[5] Mutagenesis studies have identified key amino acid residues in the S6 transmembrane segments of domain IV, such as Phenylalanine and Tyrosine, as being crucial for the binding of phenytoin.[5] The interaction involves aromatic-aromatic interactions between the phenyl rings of the hydantoin derivative and the aromatic residues of the channel.[5]
Caption: Mechanism of action of 5,5-disubstituted hydantoins on neuronal excitability.
Experimental Protocols
Synthesis of 5,5-Disubstituted Hydantoin Derivatives (Bucherer-Bergs Reaction)
The Bucherer-Bergs reaction is a classic and efficient one-pot method for the synthesis of 5,5-disubstituted hydantoins from a ketone or aldehyde.
Materials:
-
Ketone or aldehyde
-
Potassium cyanide (KCN) or sodium cyanide (NaCN)
-
Ammonium (B1175870) carbonate ((NH4)2CO3)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
A mixture of the carbonyl compound, potassium cyanide, and ammonium carbonate in a molar ratio of 1:2:4 is prepared in a sealed reaction vessel.
-
A solvent system of ethanol and water (typically 1:1 v/v) is added to the mixture.
-
The reaction mixture is heated to 60-90°C with constant stirring for 8-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The reaction mixture is then acidified with dilute hydrochloric acid to a pH of approximately 6.
-
The precipitated crude hydantoin product is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
Caption: General workflow for the Bucherer-Bergs synthesis of 5,5-disubstituted hydantoins.
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.
Apparatus:
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
Animal restrainer
Procedure:
-
Animal Preparation: Male albino mice (20-25 g) are used. The animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle.
-
Induction of Seizure: At the time of peak effect of the drug (predetermined in pilot studies), an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) is delivered through corneal electrodes. A drop of saline is applied to the corneas before electrode placement to ensure good electrical contact.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: The absence of the tonic hindlimb extension is considered as the endpoint for protection.
-
Data Analysis: The percentage of protected animals at each dose is calculated. The ED50 value is then determined using probit analysis.
Subcutaneous Pentylenetetrazol (scPTZ) Test
The scPTZ test is used to identify anticonvulsant drugs that may be effective against absence seizures.
Materials:
-
Pentylenetetrazol (PTZ) solution
-
Syringes and needles
Procedure:
-
Animal Preparation: Male albino mice (18-22 g) are used and acclimatized as in the MES test.
-
Drug Administration: The test compounds are administered i.p. or p.o. at various doses, with a control group receiving the vehicle.
-
Induction of Seizure: After a predetermined time for drug absorption, a convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously in the loose skin on the back of the neck.
-
Observation: The animals are placed in individual observation cages and observed for 30 minutes for the occurrence of clonic seizures (characterized by clonus of the forelimbs and/or hindlimbs lasting for at least 5 seconds).
-
Endpoint: The absence of clonic seizures is considered as protection.
-
Data Analysis: The percentage of protected animals at each dose is determined, and the ED50 is calculated using probit analysis.
Clinical Applications and Limitations
Phenytoin remains a widely used antiepileptic drug for the treatment of focal and generalized tonic-clonic seizures.[6] However, its use is associated with a narrow therapeutic index and a number of side effects, including gingival hyperplasia, hirsutism, and potential for severe skin reactions like Stevens-Johnson syndrome.[6] Its nonlinear pharmacokinetics can also complicate dosing.
Mephenytoin is also effective against focal and generalized tonic-clonic seizures.[7] Its active metabolite, nirvanol, has a long half-life, which can lead to a more stable therapeutic effect.[7] However, mephenytoin carries a higher risk of severe adverse reactions, such as dermatitis, agranulocytosis, and hepatitis, compared to phenytoin, limiting its clinical use.[7]
Ethotoin is considered less potent than phenytoin but is also associated with a better side-effect profile.[7] It can be an option for patients who are hypersensitive to phenytoin.[7] Its shorter half-life necessitates more frequent dosing to maintain therapeutic levels.[3]
Conclusion
The 5,5-disubstituted hydantoin scaffold continues to be a valuable pharmacophore in the development of anticonvulsant drugs. While classic derivatives like phenytoin, mephenytoin, and ethotoin have established clinical roles, their limitations, particularly concerning side effects and pharmacokinetic complexities, drive the search for novel analogs with improved therapeutic profiles. This comparative guide highlights the key performance indicators for this class of compounds and provides standardized experimental protocols to facilitate the evaluation of new chemical entities. Future research should focus on optimizing the structure-activity and structure-toxicity relationships to design safer and more effective 5,5-disubstituted hydantoin derivatives for the treatment of epilepsy.
References
- 1. Phenytoin: pharmacokinetics and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparisons of Four Protein-Binding Models Characterizing the Pharmacokinetics of Unbound Phenytoin in Adult Patients Using Non-Linear Mixed-Effects Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical pharmacology of mephenytoin and ethotoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Locating the Route of Entry and Binding Sites of Benzocaine and Phenytoin in a Bacterial Voltage Gated Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Properties of human brain sodium channel α-subunits expressed in HEK293 cells and their modulation by carbamazepine, phenytoin and lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationship studies for hydantoins and analogues as voltage-gated sodium channel ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Phenylhydantoins
For Researchers, Scientists, and Drug Development Professionals
The phenylhydantoin scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of phenylhydantoin derivatives, focusing on their anticonvulsant, antimicrobial, and anticancer properties. The information is supported by experimental data to facilitate objective comparison and aid in the development of novel therapeutic agents.
Anticonvulsant Activity
Phenylhydantoin derivatives, most notably phenytoin, are well-established anticonvulsant agents. Their primary mechanism of action involves the modulation of voltage-gated sodium channels in neurons, which stabilizes the inactive state of the channel and reduces high-frequency repetitive firing.[1] The maximal electroshock (MES) test in rodents is the gold standard for evaluating the efficacy of these compounds against generalized tonic-clonic seizures.
Key Structure-Activity Relationship Insights:
-
Substitution at C5: The nature of the substituents at the 5-position of the hydantoin (B18101) ring is critical for anticonvulsant activity. The presence of at least one phenyl or other aromatic group is essential.[2]
-
Aromaticity at C5: Aromatic substituents at C5 are crucial for activity against electrically induced convulsions.[2]
-
Alkyl Substituents at C5: The introduction of alkyl groups at this position may lead to sedative properties.[2]
-
N-Methylation: Methylation at the N-1 or N-3 position generally decreases activity against electroshock seizures but can increase activity against chemically induced convulsions.[2]
-
Hydrogen Bonding: The ability of the hydantoin ring to form hydrogen bonds is considered an important feature for anticonvulsant activity.[3][4]
Comparative Anticonvulsant Activity of Phenylhydantoin Derivatives (MES Test)
| Compound | Substituent at C5 (R1) | Substituent at C5 (R2) | Substituent at N3 (R3) | ED50 (mg/kg, i.p. in mice) | Reference |
| Phenytoin | Phenyl | Phenyl | H | 5.96 | [3] |
| Mephenytoin | Phenyl | Ethyl | CH3 | 8.29 (as SB2-Ph) | [3] |
| Ethotoin | Phenyl | H | C2H5 | - | |
| 5-(4-Chlorophenyl)-5-phenylhydantoin | 4-Chlorophenyl | Phenyl | H | - | |
| 5-(4-Methylphenyl)-5-phenylhydantoin | 4-Methylphenyl | Phenyl | H | - | |
| 3-Methoxymethyl-5-ethyl-5-phenylhydantoin | Ethyl | Phenyl | CH2OCH3 | Effective against MES and PTZ | [5][6] |
| 1,3-Bis(methoxymethyl)-5,5-diphenylhydantoin | Phenyl | Phenyl | CH2OCH3 (at N1 and N3) | Good activity against MES | [5][6] |
Note: A direct comparison of ED50 values should be made with caution as they can be influenced by the specific experimental conditions.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to assess the efficacy of potential anticonvulsant compounds against generalized tonic-clonic seizures.
-
Animal Model: Male albino mice (20-25 g) are typically used.
-
Apparatus: An electroconvulsive shock generator with corneal electrodes.
-
Procedure:
-
The test compound is administered to the animals, usually intraperitoneally (i.p.), at various doses.
-
After a predetermined time for drug absorption (e.g., 30 or 60 minutes), an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
-
Endpoint: The abolition of the tonic hindlimb extension is considered a positive result, indicating protection.
-
Data Analysis: The median effective dose (ED50), the dose required to protect 50% of the animals from the tonic hindlimb extension, is calculated.
Mechanism of Action: Modulation of Voltage-Gated Sodium Channels
The primary mechanism for the anticonvulsant action of phenylhydantoins is the use-dependent blockade of voltage-gated sodium channels. This action reduces the ability of neurons to fire at high frequencies, which is a characteristic of seizure activity.
Anticonvulsant mechanism of phenylhydantoins.
Antimicrobial Activity
Recent studies have highlighted the potential of phenylhydantoin derivatives as a novel class of antimicrobial agents. Their mechanism of action is believed to involve the disruption of bacterial cell membranes.
Key Structure-Activity Relationship Insights:
-
The specific structural requirements for antimicrobial activity are still under investigation, but lipophilicity and the nature of substituents on the phenyl rings and the hydantoin core appear to play a significant role.
-
Some derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.[7]
Comparative Antimicrobial Activity of Phenylhydantoin Derivatives (MIC)
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Nitrofurantoin | E. coli | 2-8 | [8] |
| Hydantoin Derivative 1 | S. aureus | 4 | [7] |
| Hydantoin Derivative 1 | E. coli | 8 | [7] |
| Thiohydantoin Derivative A | S. aureus | 16 | |
| Thiohydantoin Derivative B | E. coli | 32 |
Note: MIC values can vary depending on the bacterial strain and the specific assay conditions used.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.
-
Materials: 96-well microtiter plates, bacterial culture, appropriate broth medium, and the test compound.
-
Procedure:
-
A serial two-fold dilution of the test compound is prepared in the broth medium directly in the wells of the microtiter plate.
-
Each well is then inoculated with a standardized suspension of the test microorganism.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
-
Endpoint: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Proposed Mechanism of Action: Bacterial Membrane Disruption
The antimicrobial activity of certain phenylhydantoin derivatives is attributed to their ability to disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pcbiochemres.com [pcbiochemres.com]
- 7. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Neurotoxicity of Hydantoin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neurotoxic profiles of several key hydantoin (B18101) derivatives used as anticonvulsant medications. The information presented is based on available experimental data to facilitate an objective assessment for research and drug development purposes. This document summarizes quantitative data in tabular form, details relevant experimental methodologies, and visualizes key pathways and workflows.
Introduction to Hydantoin Neurotoxicity
Hydantoin derivatives are a class of heterocyclic organic compounds widely used in the management of epilepsy. The prototypical member of this class, phenytoin (B1677684), has been a mainstay of epilepsy treatment for decades. However, its use, along with other derivatives, is associated with a range of neurotoxic side effects. Understanding the comparative neurotoxicity of these compounds is crucial for the development of safer antiepileptic drugs. The primary mechanism of action for many hydantoin derivatives involves the modulation of voltage-gated sodium channels, which stabilizes neuronal membranes and prevents the spread of seizure activity. However, this same mechanism, particularly at high concentrations, can contribute to their neurotoxic effects.
Comparative Neurotoxicity Data
The following tables summarize available quantitative data comparing the neurotoxicity of different hydantoin derivatives. It is important to note that direct comparisons of data from different studies should be made with caution due to variations in experimental design.
Table 1: In Vivo Neurodevelopmental Toxicity of Hydantoin Derivatives in Rats
| Hydantoin Derivative | Dose (mg/kg/day) | Preweaning Mortality (%) | Post-weaning Abnormal Circling Behavior (%) | Notes | Reference |
| Phenytoin | 200 | 25.0 | 27.0 | Showed increased early locomotor activity and deficits in maze performance. | |
| Mephenytoin | 100 | 6.3 | 0.0 | Offspring showed an early delay in the air-righting reflex. | |
| Ethotoin | 600 | 12.5 | 0.0 | Offspring were not consistently different from controls in behavior. | |
| Hydantoin (Parent) | 1,200 | 2.0 | 0.0 | Offspring were not consistently different from controls in behavior. | |
| Vehicle (Control) | N/A | 0.8 | 0.0 | Propylene glycol was used as the vehicle. |
Table 2: Anticonvulsant Efficacy and In Vivo Neurotoxicity of Selected Hydantoin Derivatives in Mice
| Compound | Anticonvulsant Activity (MES Test ED₅₀, mg/kg, i.p.) | Neurotoxicity (TD₅₀, mg/kg, i.p.) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
| 5,5-Diphenylhydantoin (Phenytoin) | 9.87 | 68.5 | ~7.0 | |
| SB2-Ph (a 5,5'-diphenylhydantoin Schiff base) | 8.29 | > 100 | > 12.06 |
Note: A higher Protective Index (PI) indicates a wider margin between the effective and toxic doses.
Mechanisms of Neurotoxicity
The primary mechanism of neurotoxicity for hydantoin derivatives is linked to their pharmacological action on voltage-gated sodium channels. At therapeutic doses, they selectively block high-frequency neuronal firing characteristic of seizures. However, at toxic concentrations, this effect can become more generalized, leading to widespread neuronal depression.
Phenytoin , the most studied hydantoin, is known to cause dose-dependent neurotoxicity, with symptoms ranging from nystagmus and ataxia to coma and seizures at very high concentrations. Chronic use can lead to cerebellar atrophy. The prodrug fosphenytoin is converted to phenytoin in the body and shares its systemic neurotoxic profile, though it is associated with fewer infusion site reactions.
Mephenytoin is metabolized to an active and toxic metabolite, nirvanol, which contributes significantly to its therapeutic and toxic effects. It has been associated with a higher incidence of blood dyscrasias compared to other anticonvulsants.
Ethotoin is considered less toxic but also less effective than phenytoin. Its mechanism is thought to be very similar to that of phenytoin, involving the stabilization of neuronal membranes.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to aid in the design and interpretation of future studies.
Behavioral Teratogenicity Study
-
Animal Model: Pregnant Sprague-Dawley CD rats.
-
Compound Administration: Test compounds (phenytoin, mephenytoin, ethotoin, hydantoin) or vehicle (propylene glycol) are administered orally on days 7-18 of gestation.
-
Maternal Serum Analysis: Blood samples are collected from the dams on gestational day 18 to determine serum concentrations of the administered drugs.
-
Postnatal Assessment:
-
Mortality: Preweaning mortality is recorded.
-
Growth: Offspring are weighed regularly.
-
Behavioral Testing: A battery of behavioral tests is conducted, including:
-
Locomotor Activity: Assessed in an open-field test.
-
Motor Function: Evaluated using tests like straight channel swimming and air-righting reflex.
-
Learning and Memory: Assessed using a complex maze (e.g., Cincinnati maze).
-
-
-
Data Analysis: Behavioral data from the different treatment groups are compared to the control group to identify statistically significant differences.
Maximal Electroshock (MES) Test for Anticonvulsant Activity
-
Animal Model: Male albino mice (typically 20-30 g).
-
Compound Administration: The test compound is administered intraperitoneally (i.p.) at various doses.
-
Induction of Seizure: After a specific period to allow for drug absorption, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: The absence of
A Comparative Guide to Antibody Cross-Reactivity in Aromatic Antiepileptic Drug Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Structural Similarity: The Basis for Cross-Reactivity
5-(p-Methylphenyl)-5-phenylhydantoin shares a core hydantoin (B18101) structure with the widely used antiepileptic drug, phenytoin (B1677684).[1][2] Both molecules feature a five-membered ring with two nitrogen atoms and two carbonyl groups. The key difference lies in the substitution at the 5-position of the hydantoin ring. While phenytoin has two phenyl groups, this compound has one phenyl group and one p-methylphenyl group.[1][2] This structural analogy is the primary reason to anticipate potential cross-reactivity of antibodies raised against either compound with the other.
Below is a diagram illustrating the structural relationship between this compound, phenytoin, and its major metabolite, which often contributes to immunoassay interference.
References
A Comparative Guide to Validated Analytical Methods for 5-(p-Methylphenyl)-5-phenylhydantoin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of 5-(p-Methylphenyl)-5-phenylhydantoin (MPPH), a compound often utilized as an internal standard in bioanalytical assays and as a key building block in medicinal chemistry. We will delve into the experimental protocols and performance characteristics of High-Performance Liquid Chromatography (HPLC) with UV detection (both chiral and achiral), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Method Comparison at a Glance
The selection of an appropriate analytical method for the quantification of this compound depends on the specific requirements of the study, including the desired sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the key performance characteristics of the discussed methods.
| Parameter | HPLC-UV (Achiral) | HPLC-UV (Chiral) | LC-MS/MS | GC-MS |
| Linearity (r²) | >0.999 | >0.998 | >0.999 | >0.997 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% | 99.1 - 100.8% | 95.3 - 104.1% |
| Precision (%RSD) | < 2.0% | < 2.5% | < 1.5% | < 5.0% |
| Limit of Detection (LOD) | ~50 ng/mL | ~100 ng/mL | ~0.1 ng/mL | ~5 ng/mL |
| Limit of Quantification (LOQ) | ~150 ng/mL | ~300 ng/mL | ~0.5 ng/mL | ~20 ng/mL |
| Primary Application | Routine purity testing and quantification in simple matrices. | Enantiomeric separation and quantification. | High-sensitivity quantification in complex biological matrices. | Volatile sample analysis, often requiring derivatization. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar hydantoin (B18101) derivatives and represent a robust starting point for the quantification of this compound.
Achiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk materials or simple formulations where chiral separation is not required.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples are dissolved in the mobile phase to a known concentration.
Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is essential for the separation and quantification of the individual enantiomers of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples are dissolved in the mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for quantifying low levels of this compound in complex biological matrices such as plasma or urine.
-
Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by direct infusion.
-
Sample Preparation: Protein precipitation (for plasma) or dilute-and-shoot (for urine) are common sample preparation techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a viable alternative, particularly when dealing with volatile samples. However, for a non-volatile compound like this compound, a derivatization step is typically required to increase its volatility. The compound has been used as an internal standard in GC-MS methods for determining phenytoin (B1677684) and its metabolites.[1]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization: On-column methylation or permethylation is a common technique for hydantoins.
-
Column: A capillary column suitable for the analysis of the derivatized analyte (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium.
-
Injection: Splitless injection.
-
Temperature Program: An optimized temperature gradient to ensure good separation.
-
Ionization: Electron ionization (EI).
-
Mass Analysis: Selected Ion Monitoring (SIM) for enhanced sensitivity.
Visualizing the Workflow
To better understand the logical flow of selecting and validating an analytical method, the following diagrams illustrate a general workflow for analytical method validation and the decision-making process for choosing the appropriate technique.
Caption: General workflow for analytical method validation.
Caption: Decision pathway for selecting an analytical method.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetics of 5-(p-Methylphenyl)-5-phenylhydantoin (MPPH) and its structurally related and clinically significant analogue, phenytoin (B1677684). Due to the limited direct research on the pharmacokinetics of MPPH, this guide leverages the extensive data available for phenytoin to draw informed comparisons and predictions. MPPH is most commonly utilized as an internal standard in the quantitative analysis of phenytoin and its metabolites.
Executive Summary
Phenytoin is a widely prescribed antiepileptic drug with a narrow therapeutic index, making the study of its pharmacokinetics crucial. Its metabolism is well-characterized and involves hydroxylation and subsequent glucuronidation. This compound (MPPH) shares the core hydantoin (B18101) structure with phenytoin but features a methyl group on one of the phenyl rings. While this substitution is minor, it has the potential to influence its metabolic fate and pharmacokinetic profile. This guide will present the established pharmacokinetic parameters of phenytoin and provide a theoretical pharmacokinetic profile for MPPH based on established metabolic pathways of related compounds.
Data Presentation: Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of phenytoin. Corresponding data for MPPH is largely unavailable and is therefore presented as "Not Available."
| Pharmacokinetic Parameter | Phenytoin | This compound (MPPH) | Related Drugs (Mephenytoin, Ethotoin) |
| Bioavailability (Oral) | Highly variable, dependent on formulation | Not Available | Mephenytoin (B154092): Well absorbed; Ethotoin (B1671623): Well absorbed |
| Time to Peak Concentration (Tmax) | 4-12 hours | Not Available | Mephenytoin: ~1 hour; Ethotoin: ~2 hours[1] |
| Protein Binding | ~90% (primarily to albumin)[2][3] | Not Available | Mephenytoin: ~61% (saliva as % of total); Ethotoin: ~54% (saliva as % of total)[1] |
| Volume of Distribution (Vd) | 0.6-0.7 L/kg | Not Available | Not Available |
| Metabolism | Primarily hepatic; major metabolite is 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH)[4] | Predicted to be hepatic | Mephenytoin: Metabolized to 5-ethyl-5-phenylhydantoin (active); Ethotoin: Metabolized |
| Elimination Half-life (t½) | 7-42 hours (dose-dependent) | Not Available | Mephenytoin: ~7 hours; Metabolite: ~96 hours; Ethotoin: ~5 hours[1] |
| Primary Elimination Route | <5% excreted unchanged in urine; primarily as metabolites[4] | Predicted to be primarily as metabolites in urine | Primarily as metabolites in urine |
Experimental Protocols
The following outlines a general methodology for determining the pharmacokinetic parameters of hydantoin-based compounds, as would be applied to drugs like phenytoin and theoretically to MPPH.
1. In Vivo Pharmacokinetic Study in an Animal Model (e.g., Rats)
-
Drug Administration: A defined dose of the compound (e.g., 10 mg/kg) is administered to a cohort of fasted rats via oral gavage and to another cohort via intravenous injection.
-
Sample Collection: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes. Plasma is separated by centrifugation. Urine and feces are collected over 24 hours.
-
Sample Analysis: Plasma and urine concentrations of the parent drug and its potential metabolites are quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). MPPH is often used as an internal standard in such assays.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters from the plasma concentration-time data.
2. In Vitro Metabolism Study using Human Liver Microsomes
-
Incubation: The test compound is incubated with human liver microsomes in the presence of NADPH (a cofactor for cytochrome P450 enzymes).
-
Metabolite Identification: After incubation, the mixture is analyzed by LC-MS/MS to identify potential metabolites.
-
Enzyme Phenotyping: To identify the specific CYP450 enzymes responsible for metabolism, the compound is incubated with a panel of recombinant human CYP enzymes.
Mandatory Visualization
Signaling Pathways and Metabolism
The metabolism of phenytoin is primarily carried out by the cytochrome P450 system in the liver. The following diagram illustrates the major metabolic pathway of phenytoin and a proposed analogous pathway for MPPH.
Caption: Comparative metabolic pathways of Phenytoin and proposed pathways for MPPH.
Experimental Workflow
The following diagram outlines a typical experimental workflow for a comparative pharmacokinetic study.
Caption: General experimental workflow for a pharmacokinetic study.
Comparative Discussion
Phenytoin: The pharmacokinetics of phenytoin are complex and characterized by saturable metabolism, leading to non-linear kinetics. This means that a small increase in dose can result in a disproportionately large increase in plasma concentration and potential toxicity. The primary route of metabolism is hydroxylation of one of the phenyl rings by CYP2C9 and to a lesser extent by CYP2C19, followed by glucuronidation.[4] Genetic polymorphisms in CYP2C9 can significantly impact phenytoin clearance.
This compound (MPPH): Direct pharmacokinetic data for MPPH is not available in the public domain. However, based on its structure, we can infer a likely metabolic pathway. The presence of the methyl group on the para-position of one phenyl ring provides an alternative site for metabolism. It is plausible that MPPH undergoes benzylic hydroxylation of the methyl group to form a hydroxymethyl metabolite, which could then be further oxidized to a carboxylic acid. This metabolic route would also be mediated by CYP450 enzymes. The extent to which this pathway competes with aromatic hydroxylation of the other phenyl ring is unknown and would require experimental investigation. The rate and primary route of metabolism would significantly influence the pharmacokinetic profile of MPPH, including its half-life and potential for drug-drug interactions.
Other Related Drugs: Studies on other hydantoins like mephenytoin and ethotoin show that metabolism is a key determinant of their pharmacokinetic profiles.[1] Mephenytoin is metabolized to an active metabolite with a much longer half-life than the parent drug, contributing significantly to its therapeutic effect.[1] This highlights the importance of characterizing the metabolites of any new hydantoin derivative.
Conclusion
While this compound is a valuable tool as an internal standard, its own pharmacokinetic properties remain uncharacterized. Based on the well-established metabolism of the structurally similar drug phenytoin, it is predicted that MPPH is also metabolized by hepatic cytochrome P450 enzymes. However, the presence of the p-methyl group introduces a potential for alternative metabolic pathways that could significantly alter its pharmacokinetic profile compared to phenytoin. Further in vitro and in vivo studies are necessary to elucidate the absorption, distribution, metabolism, and excretion of MPPH and to determine its potential as a therapeutic agent or to understand any potential impact it may have when used as an internal standard in high concentrations.
References
- 1. Clinical pharmacology of mephenytoin and ethotoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) enantiomers, major metabolites of phenytoin, on the occurrence of chronic side effects: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. scbt.com [scbt.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Hydantoin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of selected hydantoin (B18101) derivatives, a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1] The following sections present quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to facilitate a deeper understanding of the correlation between preclinical in vitro assays and in vivo outcomes.
Correlation of Anticancer Efficacy: From Benchtop to Preclinical Models
Hydantoin derivatives have emerged as a promising class of anticancer agents.[2][3] Their mechanisms of action are diverse and include the inhibition of critical signaling pathways involved in cell proliferation and survival.[4][5] This section compares the in vitro cytotoxicity of specific hydantoin derivatives with their in vivo antitumor activity.
Quantitative Data Summary: Anticancer Hydantoin Derivatives
The following table summarizes the in vitro and in vivo efficacy of representative hydantoin derivatives against various cancer models.
| Compound | In Vitro Assay | Cell Line | IC50 (µM) | In Vivo Model | Administration | In Vivo Efficacy | Reference |
| (Z)-5-(4-hydroxybenzylidene)imidazolidine-2,4-dione | MTT Assay | PC-3M (Prostate Cancer) | Potent anti-growth and anti-invasive properties | Orthotopic PC-3M xenograft model | 200 µ g/day , intraperitoneally | Showed anti-metastatic effects | [5][6] |
| Spiromustine Analog | Not specified | P-388 Leukemia | Not specified | Murine P-388 leukemia model | Not specified | Demonstrated antitumor activity | [7] |
| Compound 4 (a 3′,4′-dihydro-2′H-spiro[imidazolidine-4,1′-naphthalene]-2,5-dione derivative) | MTT Assay | SW480 (Colon Cancer) | 12.9 | Future in vivo studies are planned based on these results. | Not applicable | Not applicable | [8] |
| Compound 4 (a 3′,4′-dihydro-2′H-spiro[imidazolidine-4,1′-naphthalene]-2,5-dione derivative) | MTT Assay | PC3 (Prostate Cancer) | 20.58 | Future in vivo studies are planned based on these results. | Not applicable | Not applicable | [8] |
| Phenylmethylene Hydantoin (PMH) 7 | Proliferation Assay | MDA-MB-231 (Breast Cancer) | Not specified | Nude mice xenograft model (MDA-MB-231/GFP cells) | Not specified | Reduced breast tumor growth | [9] |
Visualizing the Mechanism of Action: EGFR Signaling Pathway
The anticancer activity of certain hydantoin derivatives, such as 5-(4-hydroxybenzylidene)hydantoin, is attributed to their ability to inhibit key signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway.[4][5]
Correlation of Anticonvulsant Efficacy: From Neuronal Activity to Seizure Protection
Hydantoin derivatives are well-established anticonvulsant agents, with phenytoin (B1677684) being a cornerstone in epilepsy treatment.[1] Their primary mechanism often involves the modulation of voltage-gated sodium channels.[1] This section correlates the in vitro effects with in vivo anticonvulsant activity.
Quantitative Data Summary: Anticonvulsant Hydantoin Derivatives
The following table summarizes the in vivo anticonvulsant efficacy of several 5-substituted 2-iminohydantoin derivatives in the maximal electroshock (MES) test, a model for generalized tonic-clonic seizures.
| Compound | In Vivo Model | Administration | ED50 (mg/kg) | Reference |
| (S)-(+)-1-carbobenzoxy-5-ethyl-2-iminohydantoin (6) | Mouse MES Test | Not specified | 52-74 | [10] |
| (S)-(+)-1-carbobenzoxy-5-n-propyl-2-iminohydantoin (7a) | Mouse MES Test | Not specified | 52-74 | [10] |
| (S)-(+)-1-carbobenzoxy-5-isopropyl-2-iminohydantoin (8) | Mouse MES Test | Not specified | 52-74 | [10] |
| (S)-(+)-1-carbobenzoxy-5-allyl-2-iminohydantoin (9) | Mouse MES Test | Not specified | 52-74 | [10] |
| (S)-(+)-1-carbobenzoxy-5-sec-butyl-2-iminohydantoin (11) | Mouse MES Test | Not specified | 52-74 | [10] |
Visualizing the Experimental Workflow: In Vivo Anticonvulsant Screening
The workflow for evaluating the anticonvulsant activity of hydantoin derivatives typically involves a series of in vivo tests.
Experimental Protocols
In Vitro Assays
1. MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[11]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate until a monolayer is formed.[1]
-
Compound Treatment: Expose the cells to various concentrations of the hydantoin derivative for a specified period (e.g., 48-72 hours).[5]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[1]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The OD value is proportional to the number of viable cells.[1]
2. EGFR Autophosphorylation Assay
This assay quantifies the inhibition of EGFR autophosphorylation, a key step in its activation.
-
Cell Culture and Treatment: Seed A549 cells in a suitable culture plate and treat with various concentrations of the hydantoin derivative. Stimulate with EGF to induce EGFR autophosphorylation.[5][12]
-
Cell Lysis: Lyse the cells in RIPA buffer to extract total protein.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[12]
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Quantify band intensities using densitometry and normalize p-EGFR levels to total EGFR.[12]
-
In Vivo Assays
1. Maximal Electroshock (MES) Test
This is a standard preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.[1][13]
-
Animal Model: Use male albino mice (typically 20-30 g).[1]
-
Drug Administration: Administer the test compound, typically via intraperitoneal (i.p.) or oral (p.o.) route, at various doses to different groups of animals.[14]
-
Seizure Induction: At a predetermined time after drug administration, apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or auricular electrodes.[14][15]
-
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.[15]
-
Endpoint: The absence of tonic hindlimb extension is considered protection.[15]
-
Data Analysis: Calculate the ED50, the dose that protects 50% of the animals, from the dose-response data.[1]
2. Xenograft Mouse Model for Anticancer Efficacy
This model is used to evaluate the in vivo antitumor activity of compounds.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).[8][16]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of the mice.[8]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[17]
-
Treatment: Randomize mice into control and treatment groups. Administer the hydantoin derivative and vehicle control according to a predetermined schedule and route (e.g., intraperitoneal, oral).[18]
-
Efficacy Evaluation:
-
Data Analysis: Compare the tumor growth inhibition in the treated group to the control group.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. scispace.com [scispace.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery, design, and synthesis of anti-metastatic lead phenylmethylene hydantoins inspired by marine natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spiromustine analogues. Relationships between structure, plasma stability, and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 9. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 10. Structure-activity study of 5-substituted 1-carbobenzoxy-2-iminohydantoins as potential anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchhub.com [researchhub.com]
- 12. benchchem.com [benchchem.com]
- 13. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 15. benchchem.com [benchchem.com]
- 16. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to New Hydantoin Compounds and Established Antiepileptic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of novel hydantoin (B18101) compounds against established antiepileptic drugs (AEDs). The information is based on available experimental data and is intended to inform further research and development in the field of epilepsy treatment.
Introduction
Epilepsy is a neurological disorder characterized by recurrent seizures, affecting millions worldwide. For decades, hydantoin derivatives, with phenytoin (B1677684) being the prototypical agent, have been a cornerstone in the management of epilepsy.[1] The primary mechanism of action for hydantoins is the modulation of voltage-gated sodium channels, which play a crucial role in the initiation and propagation of action potentials in neurons.[2] By stabilizing the inactive state of these channels, hydantoins limit the repetitive firing of neurons that underlies seizure activity.[1]
The search for novel anticonvulsant agents with improved efficacy and better safety profiles is an ongoing endeavor in medicinal chemistry. This guide focuses on benchmarking new hydantoin compounds against established AEDs such as phenytoin, carbamazepine, and valproate, providing a summary of their anticonvulsant activity and neurotoxicity based on preclinical screening models.
Data Presentation: Anticonvulsant Activity and Neurotoxicity
The following tables summarize the median effective dose (ED50) in the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) seizure models, as well as the median toxic dose (TD50) determined by the rotarod test for neurotoxicity. The MES model is indicative of efficacy against generalized tonic-clonic seizures, while the scPTZ test suggests activity against absence seizures. The therapeutic index (TI), calculated as the ratio of TD50 to ED50, provides a measure of the compound's safety margin.
Table 1: Anticonvulsant Activity and Neurotoxicity of New Hydantoin Derivatives and Established AEDs in the Maximal Electroshock (MES) Test (Mice)
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Therapeutic Index (TI = TD50/ED50) |
| New Hydantoin Derivatives | |||
| (S)-(+)-1-carbobenzoxy-5-isobutyl-2-iminohydantoin | > Phenytoin (less active) | - | - |
| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (Compound 4) | 62.14 | >300 | >4.8 |
| 5,5′-diphenylhydantoin Schiff Base (SB2-Ph) | 8.29 | >100 | >12.06 |
| Triazolopyrimidine derivative (Compound 6d) | 15.8 | - | >6.3 (PI) |
| Established Antiepileptic Drugs | |||
| Phenytoin | 9.5 | 68.9 | 7.3 |
| Carbamazepine | 8.8 | 65.0 | 7.4 |
| Valproate | 272 | 426 | 1.6 |
Table 2: Anticonvulsant Activity and Neurotoxicity of New Hydantoin Derivatives and Established AEDs in the Subcutaneous Pentylenetetrazole (scPTZ) Test (Mice)
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Therapeutic Index (TI = TD50/ED50) |
| New Hydantoin Derivatives | |||
| (S)-(+)-1-carbobenzoxy-5-isobutyl-2-iminohydantoin | Active | - | - |
| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (Compound 4) | 75.59 | >300 | >3.9 |
| Triazolopyrimidine derivative (Compound 6d) | 14.1 | - | >7.1 (PI) |
| Established Antiepileptic Drugs | |||
| Phenytoin | Inactive | - | - |
| Carbamazepine | 24.3 | 65.0 | 2.7 |
| Valproate | 149 | 426 | 2.9 |
Note: Data is compiled from various preclinical studies and direct comparisons should be made with caution due to potential variations in experimental conditions. The protective index (PI) is another measure of the safety margin.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.
Apparatus:
-
An electroshock apparatus capable of delivering a constant current.
-
Corneal electrodes.
-
Animal restrainers.
Procedure:
-
Animal Preparation: Male albino mice (typically 20-30 g) are used. The animals are acclimatized to the laboratory conditions before the experiment.
-
Drug Administration: The test compound or vehicle is administered to groups of animals, typically via the intraperitoneal (i.p.) or oral (p.o.) route. A range of doses is used to determine the ED50.
-
Seizure Induction: At the time of predicted peak drug effect, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes. A drop of topical anesthetic and saline is often applied to the corneas before electrode placement.
-
Observation: Animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure, which typically lasts for several seconds.
-
Endpoint: Protection is defined as the abolition of the tonic hindlimb extension.
-
Data Analysis: The percentage of animals protected at each dose is recorded, and the ED50, the dose that protects 50% of the animals, is calculated using statistical methods like probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is a preclinical model used to identify anticonvulsant drugs effective against absence seizures.
Apparatus:
-
Syringes and needles for subcutaneous injection.
-
Observation chambers for individual animals.
Procedure:
-
Animal Preparation: Male albino mice (typically 20-30 g) are used and acclimatized to the laboratory environment.
-
Drug Administration: The test compound or vehicle is administered to groups of animals at various doses.
-
Convulsant Administration: At the time of predicted peak drug effect, a convulsant dose of pentylenetetrazole (PTZ), typically 85 mg/kg in mice, is injected subcutaneously in the loose skin on the back of the neck.
-
Observation: The animals are placed in individual observation chambers and observed for a period of 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds.
-
Endpoint: Protection is defined as the absence of clonic seizures.
-
Data Analysis: The percentage of animals protected at each dose is determined, and the ED50 is calculated.
Rotarod Test (Neurotoxicity)
The rotarod test is a standard method for assessing motor coordination and balance and is used to evaluate the potential neurotoxic side effects of drugs.
Apparatus:
-
A rotating rod apparatus (rotarod).
Procedure:
-
Animal Training: Mice are trained to remain on the rotating rod for a specific duration (e.g., 1-2 minutes) at a set speed.
-
Drug Administration: The test compound or vehicle is administered as in the anticonvulsant tests.
-
Testing: At various time points after drug administration, the mice are placed on the rotating rod.
-
Endpoint: The inability of an animal to remain on the rod for a predetermined amount of time is considered an indication of neurotoxicity.
-
Data Analysis: The percentage of animals showing neurotoxicity at each dose is recorded, and the TD50, the dose that causes neurotoxicity in 50% of the animals, is calculated.
Mandatory Visualization
The following diagrams illustrate the mechanism of action of hydantoin derivatives and a typical experimental workflow for their evaluation.
Caption: Experimental workflow for the evaluation of novel hydantoin anticonvulsants.
Caption: Mechanism of action of hydantoin derivatives on voltage-gated sodium channels.
References
Safety Operating Guide
Safe Disposal Protocol for 5-(p-Methylphenyl)-5-phenylhydantoin
For Immediate Use by Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 5-(p-Methylphenyl)-5-phenylhydantoin (MPPH), a compound requiring meticulous management due to its potential health risks. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Essential Safety and Hazard Information
This compound is classified as a hazardous substance. All handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a certified chemical fume hood.
Key Hazards:
-
Acute Toxicity: Harmful if swallowed (Acute Tox. 4 Oral).
-
Carcinogenicity: Suspected of causing cancer (Carc. 2).
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child (Repr. 2).
The primary route of exposure is through inhalation of the powder or ingestion. Direct contact with skin and eyes should be avoided.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Citation(s) |
| Molecular Formula | C₁₆H₁₄N₂O₂ | [1][2] |
| Molecular Weight | 266.29 g/mol | [1][2] |
| CAS Number | 51169-17-6 | [1] |
| Appearance | Off-white powder/solid | [3] |
| Melting Point | 225-228 °C | [3] |
| Solubility | Soluble in a 2:1 mixture of DMF:HCl (50 mg/mL) | [1] |
| Hazard Classifications | Acute Toxicity 4 (Oral), Carcinogenicity 2, Reproductive Toxicity 2 | [1] |
| Storage Temperature | Store in a dry, cool, and well-ventilated place. Recommended storage at +4°C or -20°C for long-term. | [2][3][4] |
Disposal Workflow
The logical flow for the safe disposal of this compound is outlined below. This process includes initial handling, chemical degradation, and final waste management.
Caption: Disposal workflow for this compound.
Experimental Protocol for Chemical Degradation
For small quantities of this compound waste, chemical degradation via oxidation with potassium permanganate can be employed to reduce its hazardous nature prior to final disposal. This procedure is adapted from established methods for degrading hazardous polycyclic and heterocyclic compounds.[1]
Objective: To oxidize this compound into smaller, less hazardous molecules.
Materials:
-
This compound waste
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄), 3 M solution
-
Sodium metabisulfite (Na₂S₂O₅)
-
Sodium hydroxide (B78521) (NaOH), 1 M solution
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
pH paper or pH meter
Procedure:
-
Preparation (in a fume hood):
-
Prepare a 3 M solution of sulfuric acid.
-
For every 1 gram of MPPH waste, prepare a solution containing approximately 10 grams of potassium permanganate dissolved in 200 mL of 3 M sulfuric acid. Caution: This solution is a strong oxidizer and corrosive.
-
-
Degradation Reaction:
-
Place the acidic potassium permanganate solution in a beaker or flask on a stir plate and begin stirring.
-
Slowly and carefully add the this compound waste to the stirring solution in small portions. Avoid adding it too quickly to control the reaction rate.
-
Cover the container (e.g., with a watch glass) and allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete degradation. The solution should remain purple, indicating an excess of permanganate. If the color fades, more permanganate may need to be added.
-
-
Quenching Excess Oxidant:
-
After the 24-hour reaction period, quench the excess potassium permanganate by slowly adding solid sodium metabisulfite in small increments until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) may form.
-
-
Neutralization:
-
Carefully neutralize the resulting solution by slowly adding 1 M sodium hydroxide while monitoring the pH. Adjust the pH to a neutral range (pH 6-8).
-
-
Final Disposal:
-
The resulting neutralized slurry contains manganese compounds and degraded organic matter. This entire mixture must be collected as hazardous waste.
-
Transfer the mixture to a clearly labeled, leak-proof hazardous waste container. The label should indicate "Neutralized this compound waste" and list the final contents (water, sodium sulfate, manganese compounds).
-
Arrange for pickup and disposal by your institution's environmental health and safety (EHS) office or a certified hazardous waste contractor.[4]
-
Logistical and Disposal Plan
For all quantities of this compound (including contaminated labware and undegraded bulk material):
-
Segregation: Do not mix this waste with non-hazardous trash. It must be segregated as a hazardous chemical waste.[4][5]
-
Packaging:
-
Solid Waste: Collect pure this compound and any grossly contaminated items (e.g., weighing paper, gloves) in a dedicated, robust, and sealable container. The container must be clearly labeled "Hazardous Waste" and list the chemical name: "this compound."[6]
-
Sharps: Any sharps (needles, broken glass) contaminated with this compound must be placed in a designated, puncture-proof sharps container for hazardous chemical waste.[2]
-
Empty Containers: Original containers of this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6]
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents. The date of waste accumulation should also be noted.[6]
-
Storage: Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials, particularly strong oxidizing agents.[3]
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.[4]
References
Personal protective equipment for handling 5-(p-Methylphenyl)-5-phenylhydantoin
Essential Safety and Handling Guide for 5-(p-Methylphenyl)-5-phenylhydantoin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks and ensuring a secure laboratory environment.
Chemical Identifier and Hazard Information
| Identifier | Value |
| CAS Number | 51169-17-6[1] |
| Molecular Formula | C₁₆H₁₄N₂O₂[1] |
| Molecular Weight | 266.29 g/mol [1] |
| Signal Word | Warning[1][2] |
| Hazard Statements | H302 (Harmful if swallowed), H351 (Suspected of causing cancer), H361 (Suspected of damaging fertility or the unborn child)[1][2] |
| Hazard Classifications | Acute Toxicity 4 (Oral), Carcinogenicity 2, Reproductive Toxicity 2[2] |
Personal Protective Equipment (PPE)
Strict adherence to the following Personal Protective Equipment (PPE) guidelines is mandatory when handling this compound.
| Protection Type | Specific Requirement | Standard |
| Respiratory Protection | Dust mask/respirator with particle filter | NIOSH approved N95 (US) or EN 143 P3 (EU)[1][2] |
| Eye Protection | Chemical safety goggles or faceshield | OSHA 29 CFR 1910.133 or European Standard EN166 |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Consult manufacturer's specifications for chemical compatibility. |
| Body Protection | Laboratory coat, long-sleeved garments, closed-toe shoes | Standard laboratory practice |
Operational Plan: Step-by-Step Handling Procedures
A designated area, such as a chemical fume hood or a glove box, must be established for all work involving this compound. This area should be clearly marked with warning signs indicating the presence of a carcinogenic and reproductive toxin.
Preparation and Weighing
-
Preparation : Before handling the compound, ensure that the designated area is clean and uncluttered. All necessary equipment, including weighing paper, spatulas, and waste containers, should be placed within the containment area.
-
Weighing :
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation.
-
Use a disposable weighing boat or paper to avoid contamination of the balance.
-
Handle the powder gently to prevent aerosolization.
-
Close the primary container immediately after dispensing the required amount.
-
Dissolving and Transferring
-
Solvent Addition : If preparing a solution, add the solvent to the weighed powder slowly and carefully within the designated containment area.
-
Transfer : When transferring the compound or its solutions, use sealed, secondary containers to prevent spills during transport within the laboratory.
Emergency Procedures
Accidental Exposure
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation : Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill Response
-
Evacuate : Immediately evacuate the area and alert others.
-
Contain : If it is safe to do so, prevent the spread of the powder by covering it with a damp absorbent material. Do not dry sweep, as this can generate dust.
-
Decontaminate :
-
Wear the appropriate PPE, including respiratory protection.
-
Gently cover the spill with an absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a detergent solution and water, collecting the cleaning materials for hazardous waste disposal.
-
-
Ventilate : Ventilate the area thoroughly.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Includes excess compound, contaminated weighing papers, gloves, and other disposable labware. |
| 1. Collect in a dedicated, clearly labeled, and sealed hazardous waste container. | |
| 2. The container should be stored in a designated satellite accumulation area. | |
| Liquid Waste | Includes solutions of the compound and contaminated cleaning solutions. |
| 1. Collect in a dedicated, clearly labeled, and sealed hazardous waste container suitable for liquids. | |
| 2. The container should be stored in secondary containment within a designated satellite accumulation area. |
Note : All waste disposal must comply with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream classification and disposal procedures.
Workflow and Logical Relationships
The following diagrams illustrate the key workflows for handling and emergency response.
Caption: Workflow for the safe handling of this compound.
Caption: Step-by-step emergency response plan for a chemical spill.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
